molecular formula C9H8FN3 B1602525 6-Fluoro-4-hydrazinoquinoline CAS No. 49612-09-1

6-Fluoro-4-hydrazinoquinoline

Katalognummer: B1602525
CAS-Nummer: 49612-09-1
Molekulargewicht: 177.18 g/mol
InChI-Schlüssel: IHJGCOWFOYAATP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4-hydrazinoquinoline is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(6-fluoroquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJGCOWFOYAATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588888
Record name 6-Fluoro-4-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49612-09-1
Record name 6-Fluoro-4-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoro-4-hydrazinoquinoline: A Core Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-hydrazinoquinoline has emerged as a pivotal building block in medicinal chemistry, primarily owing to the unique electronic properties conferred by the fluorine atom on the quinoline ring and the versatile reactivity of the hydrazino moiety. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It further delves into its significant role as a key intermediate in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to empower researchers in leveraging this scaffold for novel drug design and development.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of a fluorine atom at the 6-position significantly modulates the molecule's physicochemical and pharmacokinetic properties. This substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby optimizing drug-like characteristics. The hydrazino group at the 4-position serves as a versatile synthetic handle, enabling the construction of a diverse array of heterocyclic systems and functionalized derivatives. This unique combination of a fluoroquinoline core and a reactive hydrazino group makes this compound a highly valuable intermediate for the synthesis of complex, biologically active molecules.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug development.

PropertyValueReference
CAS Number 49612-09-1[1]
Molecular Formula C₉H₈FN₃[1]
Molecular Weight 177.18 g/mol [1]
Appearance Solid (form may vary)
Purity Typically >99% for commercial samples[2]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

A hydrochloride salt of this compound is also commercially available (CAS Number: 1172049-64-7), which may offer altered solubility and handling characteristics.[3]

Synthesis and Characterization

The primary and most established method for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable precursor, 6-fluoro-4-chloroquinoline, with hydrazine hydrate.

Synthetic Pathway

The reaction proceeds via the displacement of the chlorine atom at the 4-position of the quinoline ring by the nucleophilic hydrazine.

Synthesis of this compound 6-Fluoro-4-chloroquinoline 6-Fluoro-4-chloroquinoline This compound This compound 6-Fluoro-4-chloroquinoline->this compound Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent (e.g., Ethanol) Heat

Caption: Synthesis of this compound.

Experimental Protocol: A Representative Procedure

Materials:

  • 6-Fluoro-4-chloroquinoline

  • Hydrazine hydrate (excess)

  • Ethanol (or another suitable solvent like isopropanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-fluoro-4-chloroquinoline in ethanol.

  • Add a molar excess of hydrazine hydrate to the solution. The exact excess will depend on the desired reaction rate and should be optimized.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol to remove excess hydrazine hydrate and other impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted key features based on the structure and data from analogous compounds. Empirical verification is crucial.

¹H NMR:

  • Aromatic Protons: Expect a series of doublets and doublet of doublets in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns for the substituted quinoline ring. The fluorine atom at the 6-position will introduce additional splitting (J-coupling) to the neighboring protons.

  • Hydrazino Protons: The protons of the -NHNH₂ group will likely appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR:

  • Aromatic Carbons: A set of signals in the aromatic region (typically δ 100-150 ppm). The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant. Other carbons in the fluoro-substituted ring will show smaller two- and three-bond C-F couplings.

IR Spectroscopy:

  • N-H Stretching: Look for characteristic stretching vibrations for the -NH₂ and -NH- groups, typically in the region of 3200-3400 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are expected, characteristic of the quinoline ring system.

  • C-F Stretching: A strong absorption band, typically in the 1200-1300 cm⁻¹ region, is indicative of the C-F bond.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak (M⁺) at m/z = 177.18, corresponding to the molecular weight of the compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the hydrazino group, which can readily participate in various chemical transformations to build more complex molecular architectures.

Key Reactions of the Hydrazino Group

The hydrazino moiety is a potent nucleophile and can undergo a variety of reactions, including:

  • Formation of Hydrazones: Reaction with aldehydes and ketones to form stable hydrazone derivatives. This is a widely used method for linking the quinoline core to other pharmacophores.[4]

  • Cyclization Reactions: The hydrazino group is a key precursor for the synthesis of various fused heterocyclic systems, such as triazoloquinolines and pyrazoloquinolines, which are of significant interest in medicinal chemistry.

Reactivity_of_this compound cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Resulting Scaffolds This compound This compound Aldehydes/Ketones Aldehydes/Ketones This compound->Aldehydes/Ketones Condensation Cyclizing Agents Cyclizing Agents This compound->Cyclizing Agents Cyclization Hydrazone Derivatives Hydrazone Derivatives Aldehydes/Ketones->Hydrazone Derivatives Fused Heterocycles (e.g., Triazoloquinolines) Fused Heterocycles (e.g., Triazoloquinolines) Cyclizing Agents->Fused Heterocycles (e.g., Triazoloquinolines)

Caption: Key reaction pathways of this compound.

Application in the Synthesis of Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 6-fluoro-4-aminoquinoline core, which can be derived from this compound, is particularly prevalent in inhibitors targeting kinases such as the epidermal growth factor receptor (EGFR) and c-Met.[5]

c-Met Kinase Inhibitors: The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers. Several small molecule inhibitors targeting c-Met feature a quinoline core. While direct synthesis from this compound is not explicitly detailed in readily available literature, its structural similarity to known intermediates suggests its high potential as a starting material for novel c-Met inhibitors. For instance, triazolotriazine analogues with a quinoline moiety have shown potent c-Met inhibitory activity.

Safety and Handling

As a hydrazine derivative and a fluorinated aromatic compound, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions, based on analogous compounds and the constituent functional groups, are strongly recommended.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its fluorinated quinoline core provides a favorable scaffold for targeting a range of biological targets, particularly protein kinases. The reactive hydrazino group offers a gateway to a diverse chemical space through the formation of hydrazones and fused heterocyclic systems. While the publicly available data on its specific properties and reaction protocols are somewhat limited, the established chemistry of its constituent parts provides a solid foundation for its application in research and development. This guide serves to consolidate the available information and provide a framework for the safe and effective use of this compound in the pursuit of novel therapeutic agents.

References

  • BIOFOUNT. (n.d.). This compound Hydrochloride. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 6-Fluoro-4-hydrazino-2-methylquinoline.
  • Fisher Scientific. (2016). Safety Data Sheet for a related fluorinated hydrazine derivative.
  • P&S Chemicals. (n.d.). Product information, this compound hydrochloride.
  • Weifang Yangxu Group Co., Ltd. (n.d.). This compound.
  • Zhang, L., et al. (2020). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Medicinal Chemistry Research, 29(5), 845–853.
  • Parchem. (n.d.). This compound hydrochloride.
  • AK Scientific, Inc. (n.d.). Methyl 2-chloro-6-fluoroquinoline-4-carboxylate Safety Data Sheet.
  • Bawa, S., & Kumar, S. (2020). A review exploring biological activities of hydrazones. Journal of Pharmaceutical Sciences and Research, 12(1), 1-6.
  • Lv, Q., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 141, 106938.
  • ChemicalBook. (n.d.). 6-FLUORO-4-HYDRAZINO-2-METHYLQUINOLINE.
  • Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.
  • Abdel-Aziz, A. A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(20), 13456-13474.
  • Santa Cruz Biotechnology, Inc. (n.d.). 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride. Retrieved from a representative Santa Cruz Biotechnology product page.
  • Küçükgüzel, Ş. G., et al. (2007).
  • Pavan, F. R., et al. (2010). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 15(4), 2587–2598.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Weng, L., et al. (2013). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1]triazin-2-yl]benzamide and processes related to preparing the same. U.S. Patent No. 8,420,645 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.
  • Crews, P., et al. (2010). 4-phenylamino-quinazolin-6-yl-amides. U.S. Patent No. 7,772,243 B2. Washington, DC: U.S.
  • Gomaa, M. S., & Ali, M. M. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Rakitin, O. A., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • Merck. (n.d.). 6-fluoro-4-hydrazino-2-methylquinoline.
  • Huang, L. H., et al. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Bioorganic Chemistry, 109, 104715.
  • Bayer AG. (2002). Method for stereoselectively producing hydrazino cycloalkenes and diamino cycloalkanes.
  • Qin, P., et al. (2023). Synthesis of 6-CF3-1,2,4-triazine-based Tyrosine Kinase Inhibitors and The Evaluation of Biological Activities.
  • Incyte Corporation. (2013). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1]triazin-2-yl]benzamide and processes related to preparing the same. U.S. Patent No. 8,420,645 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

The Strategic Intermediate: A Deep Dive into 6-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmacophore

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid bicyclic structure provides a versatile framework for introducing diverse functionalities, leading to a wide array of biological activities. Within this esteemed class of compounds, 6-Fluoro-4-hydrazinoquinoline emerges as a pivotal intermediate, a building block brimming with potential for the synthesis of next-generation kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the drug discovery pipeline. The strategic placement of a fluorine atom at the 6-position and a reactive hydrazine group at the 4-position endows this molecule with unique electronic properties and synthetic handles, making it a subject of significant interest for researchers aiming to conquer complex diseases.

CAS Number: 49612-09-1[1]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation. While extensive experimental data for this specific intermediate is not always readily available in consolidated sources, the following table summarizes its key known and predicted attributes.

PropertyValueSource
CAS Number 49612-09-1[1]
Molecular Formula C₉H₈FN₃[1]
Molecular Weight 177.18 g/mol [1]
Appearance Off-white to light brown solidInferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient route to this compound involves the nucleophilic aromatic substitution of a readily available precursor, 4-chloro-6-fluoroquinoline, with hydrazine hydrate. This reaction is a cornerstone of quinoline chemistry and is prized for its generally high yields and straightforward execution.

Causality Behind Experimental Choices:

The choice of hydrazine hydrate as the nucleophile is critical; its high reactivity and ability to displace the chloro group at the 4-position of the quinoline ring are paramount. The 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The use of an alcohol, such as ethanol, as a solvent is advantageous as it can solubilize both reactants and facilitate the reaction. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The work-up procedure involving cooling and filtration is designed to isolate the solid product, which often precipitates out of the reaction mixture upon cooling.

Experimental Protocol:

Reaction: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-chloro-6-fluoroquinoline 4-chloro-6-fluoroquinoline Reaction Mixture Reaction Mixture 4-chloro-6-fluoroquinoline->Reaction Mixture Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Reflux (Heat) Reflux (Heat) Reflux (Heat)->Reaction Mixture This compound This compound Hydrazine hydrochloride (byproduct) Hydrazine hydrochloride (byproduct) Reaction Mixture->this compound Reaction Mixture->Hydrazine hydrochloride (byproduct)

Caption: Synthetic workflow for this compound.

Materials:

  • 4-chloro-6-fluoroquinoline

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-fluoroquinoline in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibition

The true value of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The hydrazine moiety serves as a key reactive handle for constructing more complex heterocyclic systems, a common strategy in the design of molecules that target the ATP-binding site of kinases.

Mechanism of Action and the Kinase Inhibitor Paradigm:

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are designed to block the activity of these enzymes, thereby interrupting the aberrant signaling pathways that drive disease progression.

The 4-aminoquinoline scaffold, which can be readily derived from this compound, is a well-established pharmacophore in the design of kinase inhibitors. The quinoline ring system often mimics the adenine portion of ATP, allowing the inhibitor to bind to the ATP-binding pocket of the kinase. The substituents on the quinoline ring can then be tailored to achieve selectivity for a specific kinase target. The fluorine atom at the 6-position can enhance binding affinity and modulate the physicochemical properties of the final compound.

G cluster_synthesis Synthesis of Bioactive Molecules cluster_moa Mechanism of Action A This compound B Reaction with Electrophiles/ Cyclization A->B Versatile Intermediate C Diverse Library of Quinoline-based Kinase Inhibitors B->C Library Generation D Kinase Inhibitor C->D Lead Compound E ATP-binding pocket of Target Kinase D->E Competitive Binding F Inhibition of Phosphorylation E->F Prevents ATP binding G Blockade of Downstream Signaling F->G Signal Interruption H Therapeutic Effect (e.g., Anti-cancer) G->H Cellular Response

Caption: Role of this compound in kinase inhibitor development.

Safety and Handling: A Researcher's Responsibility

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

For a related compound, 6-Fluoro-4-hydrazino-2-methylquinoline, the following hazard statements apply and should be considered as potential hazards for this compound:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Conclusion: A Building Block for Future Therapies

This compound stands as a testament to the enduring power of strategic molecular design in drug discovery. Its straightforward synthesis and the reactive nature of the hydrazine group make it an invaluable tool for medicinal chemists. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and strategically functionalized intermediates like this compound will undoubtedly grow. This in-depth guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, empowering researchers to leverage its full potential in the quest for novel and effective therapies.

References

Sources

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-4-hydrazinoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid bicyclic structure provides a versatile framework for introducing diverse functionalities, leading to compounds with a wide array of biological activities. Among its many derivatives, 6-Fluoro-4-hydrazinoquinoline hydrochloride emerges as a particularly valuable building block. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, while the hydrazino group at the 4-position serves as a versatile chemical handle for constructing more complex molecules, particularly kinase inhibitors and other targeted therapies.[1][2][3]

This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound hydrochloride. Moving beyond a mere recitation of steps, this document elucidates the chemical principles, strategic considerations, and practical insights necessary for a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis of this compound hydrochloride is efficiently achieved through a robust two-step sequence. The strategy hinges on the initial preparation of a key electrophilic intermediate, 6-fluoro-4-chloroquinoline, which is subsequently converted to the target compound via nucleophilic aromatic substitution.

The logical flow of this synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Formation A 6-Fluoro-4-hydroxyquinoline (Starting Material) C 6-Fluoro-4-chloroquinoline (Intermediate) A->C Chlorination (Reflux) B Phosphorus Oxychloride (POCl₃) D Hydrazine Hydrate (NH₂NH₂·H₂O) E This compound (Free Base) C->E Nucleophilic Aromatic Substitution G This compound HCl (Final Product) E->G Salt Formation F Hydrochloric Acid (HCl)

Caption: Synthetic workflow for this compound HCl.

Part 1: Synthesis of the Key Intermediate: 6-Fluoro-4-chloroquinoline

Principle and Rationale

The initial step involves the conversion of the commercially available 6-fluoro-4-hydroxyquinoline into the more reactive 6-fluoro-4-chloroquinoline. The hydroxyl group at the C4 position of the quinoline ring is a poor leaving group. Therefore, a potent chlorinating agent is required to facilitate its substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds by activating the hydroxyl group, making it an excellent leaving group, which is then displaced by a chloride ion. Heating the reaction mixture to reflux provides the necessary activation energy to drive this conversion to completion.

Detailed Experimental Protocol

Materials and Reagents:

  • 6-Fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-fluoro-4-hydroxyquinoline (e.g., 0.319 mol, 52 g) with phosphorus oxychloride (100 ml).[4]

  • With continuous stirring, heat the mixture to reflux and maintain this temperature for approximately 3 hours.[4] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Remove the excess phosphorus oxychloride by concentration under reduced pressure (in vacuo). This step is critical and should be performed with care, using appropriate trapping for the volatile and corrosive POCl₃.[4]

  • The resulting residue, containing the crude 6-fluoro-4-chloroquinoline, can then be carefully worked up, typically by quenching with ice water and neutralizing, followed by extraction and purification.

Field-Proven Insights
  • Anhydrous Conditions: While not always strictly necessary for this specific reaction, ensuring that the glassware is dry is good practice, as POCl₃ can react violently with water.

  • Stoichiometry: A significant excess of POCl₃ is used, serving as both the reagent and the solvent. This ensures the reaction goes to completion.

  • Work-up Causality: The post-reaction concentration in vacuo is crucial for removing the highly reactive excess POCl₃ before aqueous work-up. Adding the reaction mixture directly to water would be extremely exothermic and hazardous.

Part 2: Synthesis of this compound Hydrochloride

Principle and Rationale

This second stage is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring system, particularly with its electron-withdrawing nitrogen atom, activates the C4 position towards nucleophilic attack. The chlorine atom, installed in the previous step, is a good leaving group. Hydrazine, a potent nucleophile, readily attacks this activated position, displacing the chloride ion to form this compound.[5][6]

The reaction is typically carried out using hydrazine hydrate in a protic solvent like ethanol, with heating to facilitate the reaction.[7][8][9] The final product is then converted to its hydrochloride salt. This is a standard practice in pharmaceutical chemistry to improve the compound's stability, crystallinity, and aqueous solubility, which simplifies handling, purification, and formulation.

Detailed Experimental Protocol

Materials and Reagents:

  • 6-Fluoro-4-chloroquinoline

  • Hydrazine hydrate (e.g., 98%)

  • Ethanol (or another suitable alcohol)

  • Hydrochloric acid (e.g., concentrated HCl or HCl solution in isopropanol/ethanol)

Procedure:

  • Dissolve the crude or purified 6-fluoro-4-chloroquinoline in a suitable solvent, such as ethanol, in a round-bottom flask fitted with a reflux condenser.

  • Add an excess of hydrazine hydrate to the solution. A molar excess is used to ensure complete conversion and to act as a base to neutralize the HCl generated in situ.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).[8][9]

  • Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolate the crude this compound (free base) by filtration or by removing the solvent under reduced pressure and purifying the residue.

  • To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Add a stoichiometric amount of hydrochloric acid dropwise with stirring.

  • The this compound hydrochloride salt will precipitate out of the solution. Stir the resulting slurry for a period to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Field-Proven Insights
  • Choice of Hydrazine: Hydrazine hydrate is commonly used as it is less hazardous and easier to handle than anhydrous hydrazine.[7]

  • Salt Formation Control: The addition of HCl should be done carefully. Using a solution of HCl in an organic solvent (like isopropanol) provides better control over the stoichiometry and often yields a cleaner, more crystalline product compared to using concentrated aqueous HCl.

  • Self-Validating Protocol: The successful formation of a crystalline hydrochloride salt is often a good indicator of product purity. The melting point of the salt can be used as a preliminary check of identity and purity.

Product Characterization Data

A summary of the key identifiers for the final product is presented below.

PropertyValueSource
IUPAC Name 6-Fluoro-4-hydrazinylquinoline hydrochloride[10]
Molecular Formula C₉H₈FN₃ · HCl[11]
Molecular Weight 213.64 g/mol [11]
CAS Number 1172049-64-7[10][11]
Appearance Expected to be an off-white to yellow solid-

Final confirmation of the structure and purity should be conducted using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrazine Hydrate (NH₂NH₂·H₂O): A suspected carcinogen and toxic substance. It is also corrosive. Handle with extreme care in a fume hood, avoiding any skin contact or inhalation of vapors.[7]

  • Hydrochloric Acid (HCl): Highly corrosive. Handle with appropriate PPE.

Conclusion

The synthesis of this compound hydrochloride is a straightforward yet crucial process for drug discovery programs that utilize the quinoline scaffold. The two-step method, proceeding through a chlorinated intermediate, is efficient and scalable. By understanding the underlying chemical principles—from the activation of a hydroxyl group to the dynamics of nucleophilic aromatic substitution—researchers can confidently and safely produce this key building block. The insights provided in this guide are intended to bridge the gap between theoretical knowledge and practical application, empowering scientists to advance their research in the development of next-generation therapeutics.

References

  • PrepChem. Synthesis of (b) 4-Chloro-6-fluoroquinoline. Available from: [Link]

  • A series of 4-aminoquinoline derivatives were synthesized by the reaction of 4-chloro-7-substituted-quinolines with the corresponding mono/dialkyl amines. The structures of the synthesized compounds were confirmed by NMR and FAB-MS spectral and elemental analyses. PMC. Available from: [Link]

  • Product information, this compound hydrochloride. P&S Chemicals. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, at a 78% yield. MDPI. Available from: [Link]

  • Faldu, V. J., et al. (2011). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Available from: [Link]

  • Backeberg, O. G., & Friedmann, C. A. (1938). The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed). Available from: [Link]

  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. ResearchGate. Available from: [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available from: [Link]

  • Whymark, X. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Discovery of 6-(difluoro(6-(4-fluorophenyl)-[4][12][13]triazolo[4,3-b][4][12][13]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor. PubMed. Available from: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link]

  • ChemInform Abstract: Synthesis and Transformations of Hydrazine Substituted 6-Fluoro Derivatives of 1,3,4-Thiadiazolo[3,2-a]pyrimidine. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to 6-Fluoro-4-hydrazinoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-4-hydrazinoquinoline stands as a pivotal molecular scaffold in contemporary medicinal chemistry and drug discovery. Its quinoline core, augmented by the strategic placement of a fluorine atom and a reactive hydrazine group, offers a unique combination of physicochemical properties and synthetic versatility. This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, established synthesis protocols, and diverse applications. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the utilization of this compound as a building block for novel therapeutic agents. The narrative emphasizes the causal relationships behind experimental choices and is grounded in authoritative scientific references.

Unveiling the Molecular Architecture: Structure and Physicochemical Properties

The therapeutic potential of this compound is intrinsically linked to its distinct molecular structure. The fusion of a quinoline ring system with key functional groups at the C4 and C6 positions gives rise to a molecule with a well-defined three-dimensional shape and electron distribution, which are critical for its biological activity.

1.1. The Quinoline Core: A Privileged Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, serves as the foundational scaffold of the molecule. Its planarity and extended π-system are crucial for engaging in π-π stacking and other non-covalent interactions within the binding pockets of biological targets. The nitrogen atom at position 1 acts as a hydrogen bond acceptor and imparts a degree of basicity to the molecule, influencing its solubility and ionization state at physiological pH.

1.2. The C6-Fluoro Substituent: Enhancing Drug-like Properties

The introduction of a fluorine atom at the 6-position is a deliberate design element that significantly enhances the molecule's drug-like properties. Fluorine's high electronegativity modulates the electronic landscape of the quinoline ring, which can fine-tune the pKa of the heterocyclic nitrogen. Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, often serving to block sites of oxidative metabolism and thereby extend the pharmacokinetic half-life of a drug candidate. This strategic fluorination is a widely employed tactic in modern drug design to improve metabolic stability and binding affinity.[1]

1.3. The C4-Hydrazino Group: A Gateway to Chemical Diversity

The hydrazino (-NHNH₂) group at the C4 position is the molecule's primary reactive handle.[2] Its nucleophilic nature allows for facile reaction with a wide array of electrophiles, making it an invaluable tool for constructing diverse chemical libraries. This reactivity is the cornerstone of its use in fragment-based drug discovery and lead optimization campaigns.

molecular_structure quinoline Quinoline Core (Planar Scaffold, π-stacking) fluoro C6-Fluoro Group (Metabolic Stability, pKa Modulation) quinoline->fluoro Enhances Pharmacokinetics hydrazine C4-Hydrazino Group (Nucleophilic Handle, Synthetic Versatility) quinoline->hydrazine Enables Derivatization

Caption: Key structural components and their functional roles in this compound.

Synthesis and Reactivity: A Practical Perspective

The accessibility of this compound through straightforward synthetic routes is a key factor in its widespread use. Understanding its synthesis and subsequent reactivity is fundamental for its effective application in a research setting.

2.1. A Robust Synthetic Protocol: Nucleophilic Aromatic Substitution

The most prevalent and efficient synthesis of this compound involves the reaction of 4-chloro-6-fluoroquinoline with hydrazine hydrate. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing character of the quinoline ring nitrogen and the fluorine substituent activates the C4 position, rendering it susceptible to nucleophilic attack by the hydrazine.

synthesis_workflow start 4-Chloro-6-fluoroquinoline process SₙAr Reaction (e.g., in Ethanol, Reflux) start->process reagent Hydrazine Hydrate (N₂H₄·H₂O) reagent->process product This compound process->product

Caption: A generalized workflow for the synthesis of this compound.

2.2. Harnessing Reactivity for Library Generation

The synthetic utility of this compound lies in the reactivity of its hydrazine moiety.[3][4][5] This functional group can participate in a variety of chemical transformations to generate a vast array of derivatives.

Reaction Type Electrophile Product Significance
Hydrazone FormationAldehydes, KetonesHydrazonesStable linkages to other pharmacophores.
AcylationAcyl Chlorides, AnhydridesN-AcylhydrazinesIntroduction of amide functionalities.
CyclizationDicarbonyls, etc.Fused Heterocycles (e.g., Triazoloquinolines)Generation of novel, rigid scaffolds with distinct biological profiles.

These reactions are typically high-yielding and can be performed under mild conditions, making them amenable to high-throughput synthesis and the generation of compound libraries for screening.

Applications in Drug Discovery: A Scaffold for Innovation

The unique structural and chemical attributes of this compound have made it a valuable starting point for the development of novel therapeutics across a spectrum of diseases.

3.1. Kinase Inhibitors in Oncology

The quinoline scaffold is a well-established ATP-mimetic, capable of binding to the ATP-binding site of protein kinases. The 4-hydrazino group provides a convenient attachment point for introducing substituents that can target specific sub-pockets within the kinase active site, thereby conferring selectivity. The C6-fluoro group can contribute to enhanced binding affinity and improved metabolic stability, both of which are critical for the development of effective kinase inhibitors for cancer therapy.[6]

3.2. Antimalarial Agents

The quinoline core is the pharmacophore of several established antimalarial drugs. Research into derivatives of this compound is aimed at developing new agents that can overcome the growing problem of drug resistance in malaria parasites.

3.3. Broader Therapeutic Potential

The versatility of the this compound scaffold has led to its exploration in a number of other therapeutic areas, including the development of novel antibacterial, antiviral, and anti-inflammatory agents.

Essential Experimental Protocols

The following protocols provide a standardized approach to the synthesis and characterization of this compound.

4.1. Step-by-Step Synthesis

Objective: To synthesize this compound from 4-chloro-6-fluoroquinoline.

Materials:

  • 4-Chloro-6-fluoroquinoline

  • Hydrazine hydrate

  • Ethanol, reagent grade

  • Standard laboratory glassware and heating/stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-6-fluoroquinoline in ethanol.

  • Slowly add an excess of hydrazine hydrate to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature and remove the ethanol under reduced pressure.

  • Perform an aqueous workup to remove excess hydrazine hydrate.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized product must be confirmed by analytical techniques such as NMR and mass spectrometry. The final yield should be calculated and recorded.

4.2. Structural Characterization by NMR Spectroscopy

Objective: To confirm the molecular structure of the synthesized this compound.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

Sample Preparation:

  • Dissolve a small quantity of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

Data Acquisition and Interpretation:

  • ¹H NMR: Acquire a proton NMR spectrum. Expect to observe distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The protons of the -NH-NH₂ group will likely appear as broad signals.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. The spectrum should show the expected number of carbon signals for the quinoline core. The carbon atom bonded to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. A single resonance is expected, confirming the presence of the fluorine atom.

Conclusion and Future Directions

This compound is a testament to the power of strategic molecular design in drug discovery. Its combination of a privileged scaffold, a metabolically robust fluorine substituent, and a synthetically versatile hydrazine group makes it an invaluable tool for medicinal chemists. The continued exploration of new chemical space accessible from this building block, coupled with advances in our understanding of disease biology, promises to yield the next generation of innovative therapeutics.

References
  • El-Hashash, M. A., et al. "Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity." Global Journal of Health Science, vol. 4, no. 1, 2011, pp. 174-83. [Link]

  • El-Hashash, M. A., et al. "Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity." ResearchGate, 2012. [Link]

  • El-Hashash, M. A., et al. "Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity." PubMed, 2011. [Link]

  • P&S Chemicals. This compound hydrochloride. [Link]

  • MDPI. "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones." [Link]

  • Tetrahedron. 6-Fluoro-4-hydrazino-2-methylquinoline. [Link]

  • PubMed. "Discovery of 6-(difluoro(6-(4-fluorophenyl)-[7]triazolo[4,3-b][7]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor." [Link]

  • MDPI. "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions." [Link]

  • MDPI. "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." [Link]

  • PubChem. 4-Hydrazinoquinoline. [Link]

  • bioRxiv. "Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes." [Link]

  • ResearchGate. "Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile." [Link]

  • MDPI. "Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling." [Link]

  • MDPI. "Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines." [Link]

Sources

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Long recognized as a "privileged scaffold," its derivatives form the basis of numerous natural and synthetic compounds with a vast spectrum of biological activities, including antimalarial, anticancer, and antibacterial agents.[1][2][3][4] The therapeutic potential of this motif is significantly amplified by the strategic incorporation of fluorine.

Fluorination is a powerful tool in modern drug design, capable of profoundly altering a molecule's properties in beneficial ways.[5] The unique characteristics of the fluorine atom—its small size (a bioisostere of hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[6][7][8] Judicious placement of fluorine can enhance metabolic stability, modulate lipophilicity and membrane permeability, and increase binding affinity to target proteins.[8][9][10] This guide provides a comprehensive technical overview of the physical and chemical properties of fluorinated quinolines, offering field-proven insights for professionals engaged in drug discovery and development.

Part 1: Physicochemical Properties Modulated by Fluorination

The introduction of fluorine onto the quinoline scaffold is not merely an additive process; it fundamentally alters the electronic and steric nature of the molecule, which in turn governs its behavior in a biological system.

Electronic Effects: A Tale of Two Influences

The profound impact of fluorine stems from its extreme electronegativity. This property creates a strong dipole in the C-F bond, influencing the entire electron distribution of the quinoline ring system. This influence is twofold:

  • Inductive Effect (σ-withdrawal): Fluorine is a potent σ-electron withdrawing group. This effect decreases the electron density on the adjacent carbon and, to a lesser extent, on other atoms in the ring. This can significantly lower the pKa of nearby basic nitrogen atoms, altering the ionization state of the molecule at physiological pH—a critical factor for receptor binding and solubility.[8]

  • Resonance Effect (π-donation): While a strong σ-acceptor, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system.[11] This π-donating character can influence the reactivity of the ring, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Quantum chemical calculations have quantified these effects, revealing that the nitrogen atom's negative charge extends to the fluorine atoms, highlighting a complex interplay of electronic properties.[11]

Table 1: Theoretical Impact of Fluorination on Atomic Charges (Illustrative data based on quantum-chemical calculation principles)

Atom PositionRelative Charge (Quinoline)Relative Charge (6-Fluoroquinoline)Rationale
N1 (Pyridine N)Highly NegativeMore NegativeInductive withdrawal by fluorine can increase the negative charge localization on the heteroatom.[11]
C6 (Benzene Ring)Neutral/Slightly NegativePositiveDirect attachment to the electronegative fluorine atom results in significant electron withdrawal.
C5/C7 (Ortho to F)Neutral/Slightly NegativeSlightly PositiveThe inductive effect of fluorine extends to adjacent positions, reducing their electron density.
F (at C6)N/AHighly NegativeThe high electronegativity of fluorine results in a strong partial negative charge.
Lipophilicity, Permeability, and Metabolic Stability

A central challenge in drug design is optimizing a molecule's ability to cross biological membranes to reach its target while resisting premature metabolic breakdown. Fluorination offers a powerful solution to both issues.

  • Modulating Lipophilicity: The effect of fluorine on lipophilicity (a key factor in membrane permeability) is context-dependent. While trifluoromethyl (-CF3) groups are highly lipophilic, single fluorine substitutions on an aromatic ring, like quinoline, often increase lipophilicity.[6] This enhancement can improve a drug candidate's ability to permeate cell membranes.[9][10]

  • Blocking Metabolic Oxidation: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s. By replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can effectively block a key site of oxidation, thereby increasing the drug's in-vivo half-life and bioavailability.[5][6][9]

Part 2: Synthesis and Reactivity

The rational design of fluorinated quinoline derivatives is underpinned by robust synthetic methodologies and a clear understanding of their chemical reactivity.

Core Synthetic Methodologies

The most prevalent strategies for constructing the fluorinated quinoline core involve the cyclization of appropriately substituted fluorinated anilines. These classic quinoline syntheses are adapted to accommodate the electronic properties of the fluorinated precursors.

Common synthetic approaches include:

  • Conrad-Limpach-Knorr Synthesis: Reaction of a fluorinated aniline with a β-ketoester.

  • Skraup Synthesis: Reaction of a fluorinated aniline with glycerol, an oxidizing agent (like the nitro group of the starting aniline), and sulfuric acid.[11]

  • Combes Synthesis: Acid-catalyzed reaction of a fluorinated aniline with a β-diketone.

The choice of synthesis is dictated by the desired substitution pattern on the final quinoline ring. For instance, the Skraup reaction is effective for producing 5,6,7,8-tetrafluoroquinoline from tetrafluoroaniline.[11]

G cluster_reactants Starting Materials cluster_process Core Process A Fluorinated Aniline C Cyclization Reaction (e.g., Skraup, Combes) A->C B Three-Carbon Reagent (e.g., β-ketoester, glycerol) B->C D Dehydration/ Aromatization C->D Intermediate Formation E Fluorinated Quinoline Core D->E Final Product

Caption: General workflow for the synthesis of fluorinated quinolines.

Experimental Protocol: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

This protocol, adapted from published methods, illustrates a one-step synthesis of a key fluorinated quinoline intermediate.[9][12] The causality behind this choice is its efficiency, using polyphosphoric acid (PPA) as both a solvent and an acidic catalyst to drive the reaction to completion.

Self-Validation: The success of the reaction is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and confirming the final product's identity and purity through melting point analysis and spectroscopic methods (NMR, HRMS).

Methodology:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[9]

  • Heating: Heat the reaction mixture to 150 °C with constant stirring. Monitor the reaction progress using TLC until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature. Place the flask in an ice bath to manage the exothermic neutralization process.

  • Neutralization: Slowly and carefully adjust the pH of the mixture to 7–8 by adding a 10% aqueous sodium hydroxide solution. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product, 8-fluoro-2,3-dimethylquinolin-4-ol, as a white solid.[9]

Chemical Reactivity

The presence of fluorine significantly influences the reactivity of the quinoline core. In polyfluorinated systems, fluorine atoms can act as good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further functionalization.[11]

More recently, methods for the direct C-H fluorination of quinolines have been developed, offering novel pathways to these compounds.[13] The regioselectivity of these reactions is often governed by electronic factors, with fluorination favoring the more electrophilic sites on the protonated quinoline ring, such as the C4 position.[13]

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structure determination is paramount in drug development. A combination of modern spectroscopic techniques is employed to characterize fluorinated quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds.

  • ¹H and ¹³C NMR: These standard techniques provide the carbon-hydrogen framework of the molecule. The chemical shifts of protons and carbons near the fluorine atom are influenced by its strong inductive effect, providing clues to its location.[9][12][14]

  • ¹⁹F NMR: This is a uniquely valuable technique for organofluorine compounds.[15] Its advantages are numerous:

    • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% abundant, resulting in strong signals.

    • Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, making it an exquisite probe of molecular structure.[16]

    • "Spectroscopic Spy": In complex biological mixtures or during metabolism studies, the ¹⁹F NMR signal provides a clear, background-free window to observe the fate of a fluorinated drug and its metabolites.[15][17]

Table 2: Representative ¹⁹F NMR Chemical Shift Information (Values are approximate and can vary based on solvent and substitution)

Fluorine Position on QuinolineTypical Chemical Shift Range (ppm)Coupling Patterns Observed
C2-65 to -85Coupling to H3
C3-110 to -130Coupling to H2, H4
C5-100 to -120Coupling to H6
C6-115 to -135Coupling to H5, H7
C7-110 to -130Coupling to H6, H8
C8-125 to -145Coupling to H7
Mass Spectrometry (MS) and X-ray Crystallography
  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of a newly synthesized compound, providing an exact mass that validates the molecular formula.[9][12]

  • Single-Crystal X-ray Diffraction: This technique provides the definitive, unambiguous 3D structure of a molecule in the solid state. It is invaluable for confirming stereochemistry and for studying the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern crystal packing.[9][18]

Part 4: Applications in Drug Discovery and Development

The unique properties imparted by fluorine translate directly into potent and diverse biological activities, making fluorinated quinolines a rich area for drug discovery.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing a lead compound into a drug candidate. By systematically modifying the position and number of fluorine atoms, researchers can correlate structural changes with biological activity.[19][20]

A compelling example is seen in the development of novel fluorinated quinolines as anticancer agents for Triple-Negative Breast Cancer (TNBC).[10] Studies have shown that the precise placement of fluorine is critical for potency. For instance, moving a single fluorine from the meta to the para position on a pendant phenyl ring can alter the IC₅₀ value, while di-substitution at the meta,para positions can improve potency twofold compared to ortho,para substitution.[10]

Table 3: SAR of Fluorinated Quinolines Against TNBC Cells (MDA-MB-468) (Data adapted from Yadav et al., ACS Omega)[10]

CompoundFluorine Substitution Pattern (on pendant ring)IC₅₀ (μM)Key SAR Insight
6a 3'-F (meta)4.0A single meta-fluorine confers significant potency.
6b 4'-F (para)5.0Shifting the fluorine to the para position results in a slight loss of activity.
6c 2',4'-diF (ortho,para)>20Ortho-substitution is detrimental to activity, possibly due to steric hindrance.
6d 3',5'-diF (meta,meta)2.5Di-meta-substitution significantly enhances potency.

This data clearly demonstrates that fluorination is not a "one-size-fits-all" strategy; it is a precision tool for molecular optimization.

Therapeutic Applications

Fluorinated quinolines have made a significant impact across multiple therapeutic areas:

  • Antibacterial Agents: The fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) are a major class of broad-spectrum antibiotics. The fluorine atom at the C6-position is crucial for their potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][21]

  • Anticancer Agents: Numerous fluorinated quinoline derivatives have been investigated as anticancer drugs, showing activity against aggressive cancers like TNBC by inducing reactive oxygen species (ROS) and inhibiting cell proliferation.[7][10]

  • Antifungal Agents: Compounds like Tebufloquin are used in agriculture to control fungal pathogens.[9] Novel synthetic analogs show potent activity against a range of phytopathogenic fungi.[12]

  • Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like Chloroquine and Mefloquine.[3] Fluorinated analogs continue to be an area of active research to combat drug-resistant strains of malaria.[11]

G cluster_drug Mechanism of Action cluster_process Cellular Process Disrupted Drug Fluoroquinolone Antibiotic Target Bacterial DNA Gyrase / Topoisomerase IV Drug->Target Inhibition DNA_Supercoiling DNA Relaxation & Supercoiling Target->DNA_Supercoiling Blocks DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Outcome Bacterial Cell Death DNA_Supercoiling->Outcome Disruption Leads To Cell_Division Cell Division DNA_Replication->Cell_Division

Sources

The Multifaceted Biological Activities of Hydrazinoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrazinoquinoline derivatives have emerged as a versatile and highly promising class of heterocyclic compounds in medicinal chemistry. Possessing a unique structural scaffold that combines the pharmacologically significant quinoline ring with the reactive hydrazone moiety, these derivatives exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and diverse pharmacological applications of hydrazinoquinoline derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the mechanistic underpinnings of their actions, supported by in-vitro and in-vivo studies, and explore the critical structure-activity relationships that govern their potency and selectivity. Detailed experimental protocols and data visualization are provided to equip researchers and drug development professionals with the necessary insights to advance the exploration of this important chemical space.

Introduction: The Quinoline Scaffold and the Hydrazone Bridge

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive molecules.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][3] The fusion of a benzene and a pyridine ring imparts a unique electronic and steric character to the quinoline nucleus, allowing for diverse functionalization and interaction with various biological targets.

The introduction of a hydrazone linkage (–NH–N=C–) to the quinoline core gives rise to hydrazinoquinoline derivatives, a class of compounds with enhanced and often novel biological profiles.[1] The azomethine group in hydrazones is crucial for their biological activity, contributing to their ability to form stable complexes with metal ions and participate in hydrogen bonding interactions with biological macromolecules.[4][5] This guide will explore the synergistic interplay between the quinoline scaffold and the hydrazone bridge, which underpins the remarkable therapeutic potential of these derivatives.

Synthetic Strategies for Hydrazinoquinoline Derivatives

The synthesis of hydrazinoquinoline derivatives typically involves a straightforward condensation reaction between a hydrazinoquinoline precursor and a suitable aldehyde or ketone. The general synthetic scheme is outlined below.

General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Hydrazinoquinoline Hydrazinoquinoline Reaction_Vessel Condensation Reaction (e.g., Reflux in Ethanol) Hydrazinoquinoline->Reaction_Vessel Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Reaction_Vessel Hydrazinoquinoline_Derivative Hydrazinoquinoline Derivative Reaction_Vessel->Hydrazinoquinoline_Derivative Formation of Hydrazone Linkage

Caption: General synthetic workflow for hydrazinoquinoline derivatives.

Experimental Protocol: Synthesis of a Quinoline-Based Dihydrazone Derivative

This protocol is adapted from a method for synthesizing quinoline-based dihydrazone derivatives.[6]

Materials:

  • Substituted 2-hydrazinylquinoline

  • Appropriate dicarbonyl compound (e.g., a pyrimidine derivative)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve the substituted 2-hydrazinylquinoline (2 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add the dicarbonyl compound (1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazinoquinoline derivative.

  • Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[6]

Anticancer Activity: A Primary Therapeutic Frontier

Hydrazinoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][7]

Mechanisms of Anticancer Action

The anticancer activity of these compounds is often multifaceted, targeting key cellular processes involved in cancer progression.[8]

G cluster_0 Cellular Targets & Pathways Hydrazinoquinoline Hydrazinoquinoline Derivatives DNA_Interaction DNA Intercalation & Binding Hydrazinoquinoline->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase, Kinases) Hydrazinoquinoline->Enzyme_Inhibition Cell_Cycle Cell Cycle Arrest (G1, G2/M phases) Hydrazinoquinoline->Cell_Cycle Apoptosis Induction of Apoptosis Hydrazinoquinoline->Apoptosis ROS Generation of Reactive Oxygen Species (ROS) Hydrazinoquinoline->ROS Angiogenesis Inhibition of Angiogenesis Hydrazinoquinoline->Angiogenesis Cell_Death Cell_Death DNA_Interaction->Cell_Death DNA Damage Enzyme_Inhibition->Cell_Death Replication/Transcription Block Cell_Cycle->Cell_Death Proliferation Stop Apoptosis->Cell_Death Programmed Cell Death ROS->Cell_Death Oxidative Stress Tumor_Suppression Tumor_Suppression Angiogenesis->Tumor_Suppression Nutrient Deprivation

Caption: Mechanisms of anticancer activity of hydrazinoquinoline derivatives.

  • DNA Interaction: Some hydrazinoquinoline derivatives can bind to DNA, potentially through intercalation, leading to DNA damage and cell death.[6]

  • Enzyme Inhibition: These compounds can inhibit the activity of crucial enzymes involved in cancer cell proliferation, such as topoisomerases and various kinases like EGFR and c-Abl.[4][9]

  • Cell Cycle Arrest: Treatment with certain hydrazinoquinoline derivatives can cause cancer cells to arrest at different phases of the cell cycle, notably the G1 and G2/M phases, thereby preventing cell division.[8][10]

  • Induction of Apoptosis: A key mechanism of action is the induction of programmed cell death, or apoptosis, in cancer cells.[6] This can be triggered by various upstream events, including DNA damage and cellular stress.

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can increase the levels of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[6]

  • Inhibition of Angiogenesis: By inhibiting the formation of new blood vessels, these compounds can cut off the nutrient supply to tumors, thereby inhibiting their growth.[8]

In-Vitro Anticancer Activity Data

The cytotoxic effects of hydrazinoquinoline derivatives have been evaluated against a range of human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-based dihydrazonesMCF-7 (Breast)7.016 - 7.05[6]
Quinoline-based dihydrazonesBGC-823 (Gastric)7.01 - 34.32[6]
Quinoline-based dihydrazonesBEL-7402 (Hepatoma)7.01 - 34.32[6]
Quinoline-based dihydrazonesA549 (Lung)7.01 - 34.32[6]
Quinoline hydrazideSH-SY5Y (Neuroblastoma)Micromolar potency[8][10]
Quinoline hydrazideKelly (Neuroblastoma)Micromolar potency[8][10]
Quinazolinone hydrazideEBC-1 (Lung)8.6[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hydrazinoquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the hydrazinoquinoline derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Hydrazinoquinoline derivatives have shown promising activity against a range of bacteria and fungi.[1][12]

Spectrum of Antimicrobial Action

These compounds have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[1][13]

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[1]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[1]

  • Fungi: Candida albicans, Fusarium pallidoroseum[1]

Proposed Mechanisms of Antimicrobial Activity

The antimicrobial effects of hydrazinoquinoline derivatives are believed to stem from their ability to interfere with essential microbial processes.

  • Enzyme Inhibition: A key proposed mechanism is the inhibition of microbial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR).[2][12] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.[14]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the quinoline ring may facilitate the interaction of these derivatives with the bacterial cell membrane, leading to its disruption and loss of cellular contents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of hydrazinoquinoline derivatives is influenced by the nature and position of substituents on both the quinoline ring and the hydrazone moiety.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro groups, on the phenyl ring of the hydrazone moiety has been shown to enhance antibacterial activity.[1]

  • Halogen substitution: Halogen atoms, particularly chlorine, on the quinoline ring can contribute to increased antimicrobial efficacy.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[15]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Hydrazinoquinoline derivatives (dissolved in DMSO)

  • Sterile 96-well microplates

  • Standard antibiotic (e.g., ampicillin, ciprofloxacin)

  • Microplate incubator

Procedure:

  • Prepare a twofold serial dilution of the hydrazinoquinoline derivatives in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microplate.

  • Include a positive control (microorganism in broth without any compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Hydrazone derivatives, including those with a quinoline scaffold, have demonstrated significant anti-inflammatory properties.[16][17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory pathway.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some hydrazone derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[16][18]

  • Reduction of Leukocyte Migration: These compounds can reduce the migration of leukocytes to the site of inflammation, thereby dampening the inflammatory response.[16]

G Inflammatory_Stimulus Inflammatory_Stimulus Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Hydrazinoquinoline Hydrazinoquinoline Derivatives Hydrazinoquinoline->COX_Enzymes Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by hydrazinoquinoline derivatives.

In-Vivo Anti-inflammatory Studies

The anti-inflammatory potential of hydrazinoquinoline derivatives is often evaluated in animal models of inflammation.

Animal ModelEffectReference
Carrageenan-induced paw edema in ratsSignificant reduction in paw edema[17][19]
Acetic acid-induced writhing in miceReduction in the number of writhes (analgesic effect)[16]
Formalin-induced nociception in miceAttenuation of nociceptive behavior[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the anti-inflammatory activity of new compounds.[17]

Materials:

  • Wistar rats (150-200 g)

  • Hydrazinoquinoline derivatives

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Plethysmometer

Procedure:

  • Divide the rats into several groups: a control group, a standard drug group, and groups for different doses of the test compounds.

  • Administer the test compounds or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

Hydrazinoquinoline derivatives represent a rich and versatile source of new therapeutic agents with a wide range of biological activities. Their synthetic accessibility, coupled with their diverse mechanisms of action, makes them highly attractive candidates for further investigation in drug discovery and development. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and signaling pathways will provide a deeper understanding of their therapeutic potential and pave the way for their clinical translation. The continued exploration of the chemical space around the hydrazinoquinoline scaffold holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Chem Biodivers. 2023 Sep;20(9):e202300839. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains.
  • Der Pharma Chemica, 2017, 9(22):94-100. Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones.
  • Molecules. 2020 Jan; 25(1): 199.
  • Molecules. 2023 Jul; 28(14): 5486. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
  • Open Ukrainian Citation Index.
  • Future Science.
  • J Funct Biomater. 2023 Mar; 14(3): 126. Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes.
  • ResearchGate. Sugarhydrazones of 2-Hydrazinoquinolines and their Antimicrobial Activity.
  • RSC Advances. 2022; 12(48): 31139–31153.
  • Frontiers in Chemistry. 2022; 10: 1045863. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.
  • Hygeia Journal for Drugs and Medicines. 2017; 9(1): 1-20.
  • PLoS One. 2021; 16(1): e0245075. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice.
  • Scientifica (Cairo). 2016; 2016: 4516581.
  • J Pharm Bioallied Sci. 2014 Apr-Jun; 6(2): 75–81. A review exploring biological activities of hydrazones.
  • RSC Advances.
  • Metabolites. 2013 Oct; 3(4): 974–990.
  • Turk J Pharm Sci. 2020 Oct; 17(5): 557–563.
  • Molecules. 2007; 12(8): 1910–1939.
  • Molecules. 2021 Jul; 26(14): 4323. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Molecules. 2022 Dec; 28(1): 11. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme.
  • Lett Drug Des Discov. 2020; 17(1): 107–116.
  • Pharmaceuticals (Basel). 2023 Sep; 16(9): 1293. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.
  • Curr Med Chem. 2013;20(8):981-94.
  • Metabolites. 2013 Oct 31;3(4):974-90.
  • Molecules. 2007 Aug 17;12(8):1910-39.

Sources

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Simple Halogen

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has transcended mere chemical curiosity to become an indispensable tool in the design of novel therapeutics.[1][2] Approximately one-third of newly approved small molecule drugs contain at least one fluorine atom, a testament to its profound impact on pharmacological profiles.[3] This guide eschews a conventional overview, instead delving into the nuanced, often counterintuitive, role of fluorine. We will explore the causal relationships behind its effects on a molecule's pharmacokinetic and pharmacodynamic properties, providing field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Physicochemical Influence of Fluorine

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are the bedrock of its utility in drug design.[4][5] While only slightly larger than hydrogen, its electronic influence is vast, enabling medicinal chemists to fine-tune molecular properties with surgical precision.[5][6]

Metabolic Stability: The C-F Bond as a Metabolic Shield

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[4] The exceptional strength of the C-F bond (~485 kJ/mol for sp³ C-F) compared to a C-H bond (~414 kJ/mol) makes it highly resistant to oxidative metabolism.[5] Strategically replacing a metabolically labile hydrogen with fluorine can effectively block these "metabolic soft spots."[4][7][8]

For instance, the addition of a para-fluorophenyl group is a common strategy to prevent aromatic hydroxylation, a frequent metabolic pathway.[7][9] This seemingly simple substitution can dramatically increase a drug's half-life, reduce toxic metabolites, and improve oral bioavailability.[1][4][10] The case of Celecoxib, a COX-2 inhibitor, demonstrates this principle; fluorination was key to achieving a desirable pharmacokinetic profile by preventing rapid metabolism.[4]

Experimental Protocol: Assessing Metabolic Stability in vitro

A common workflow to evaluate the impact of fluorination on metabolic stability involves incubation with liver microsomes.

  • Preparation: Solubilize the parent (non-fluorinated) and fluorinated compounds in a suitable solvent (e.g., DMSO).

  • Incubation: Add the test compounds to a suspension of human liver microsomes (HLMs) fortified with the cofactor NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The enzymatic reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Lipophilicity (LogP/LogD): A Context-Dependent Modulation

The effect of fluorine on lipophilicity is highly dependent on the molecular context. A single fluorine substitution on an aromatic ring often leads to a slight increase in lipophilicity (LogP).[5][11] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can sometimes decrease lipophilicity due to the molecule's overall polarity.[5][12] This tunability allows for the optimization of a drug's solubility and permeability.[7][9] For central nervous system (CNS) drugs, increasing lipophilicity with fluorine can enhance penetration across the blood-brain barrier, as seen with the para-trifluoromethyl group in fluoxetine.[1]

Substitution General Effect on LogP Rationale Example Drug
Single Ar-FIncreaseIncreased hydrophobic surfaceEzetimibe[1]
Aliphatic -CF₃Variable/DecreaseIncreased polaritySitagliptin
Ar-CF₃IncreaseDominant hydrophobic characterFluoxetine[1]
Ar-OCF₃Significant IncreaseHighly lipophilic group
Acidity/Basicity (pKa): The Inductive Effect in Action

Fluorine's potent electron-withdrawing nature can significantly alter the pKa of nearby acidic or basic functional groups.[7][9][13] For instance, placing a fluorine atom on the carbon alpha or beta to an amine will decrease its basicity (lower its pKa).[14][15] This modulation is crucial for several reasons:

  • Improved Bioavailability: A lower pKa for an amine can reduce its ionization at physiological pH, leading to better membrane permeability.[4]

  • Reduced Off-Target Effects: Modifying pKa can decrease binding to unintended targets, such as the hERG ion channel, a common source of cardiotoxicity.[12]

  • Enhanced Target Binding: Fine-tuning the ionization state of a molecule can optimize its interaction with the target protein.[13]

Conformational Control and Binding Affinity

Beyond its influence on physicochemical properties, fluorine can exert profound control over a molecule's three-dimensional shape and its interaction with a biological target.

Conformational Constraints and the Gauche Effect

The introduction of fluorine can restrict the conformational freedom of a molecule.[13] The gauche effect, where a polar C-F bond prefers a gauche dihedral angle relative to another polar group, can stabilize specific bioactive conformations, thereby enhancing binding affinity and selectivity.[5] This conformational locking can be a powerful tool to pre-organize a ligand for optimal interaction with its binding site.

G

Enhancing Binding Affinity through Novel Interactions

The polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions with protein targets.[5] While the fluorine atom is a weak hydrogen bond acceptor, it can form crucial interactions, sometimes referred to as "donor's last resort," that contribute to binding affinity.[16][17] Furthermore, fluorinated aromatic rings can engage in unique π-π stacking interactions with aromatic residues in the binding pocket, which differ significantly from their non-fluorinated counterparts.[18][19]

In some cases, fluorine can act as a bioisostere for a hydroxyl group, mimicking its size and polarity without the ability to donate a hydrogen bond, which can be advantageous in certain binding pockets.[5]

Advanced Applications: Fluorine-18 in PET Imaging

The utility of fluorine extends beyond therapeutics into the realm of diagnostics. The positron-emitting isotope, fluorine-18 (¹⁸F), is a cornerstone of Positron Emission Tomography (PET) imaging.[20][21] With a convenient half-life of approximately 110 minutes, ¹⁸F allows for the synthesis and imaging of radiolabeled molecules to visualize and quantify physiological processes in vivo.[22][23][24]

The most widely used PET tracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), is a glucose analog used to measure metabolic activity, particularly in oncology for tumor detection.[20][21][22] The ability to incorporate ¹⁸F into drug candidates also allows for real-time imaging of a drug's distribution and target engagement in preclinical and clinical studies, providing invaluable pharmacokinetic and pharmacodynamic data.[1]

PET_Workflow

Synthetic Methodologies: The Chemist's Toolkit

The increasing demand for fluorinated pharmaceuticals has driven significant innovation in synthetic chemistry.[25] While traditional fluorinating reagents can be hazardous, newer methods offer milder and more selective ways to introduce fluorine. Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is particularly valuable as it allows for the rapid generation of fluorinated analogs of complex molecules.[26] Recent advances include palladium-catalyzed fluorination of aryl triflates and the development of PFAS-free synthesis routes, addressing environmental concerns.[26][27]

Conclusion: A Future Forged in Fluorine

Fluorine is far more than a simple hydrogen mimic; it is a powerful tool for rational drug design that offers nuanced control over a molecule's fate and function within a biological system.[1][4][10] From blocking metabolic pathways and modulating physicochemical properties to enhancing binding affinity and enabling in vivo imaging, the strategic application of fluorine will continue to be a driving force in the discovery of safer and more effective medicines.[1][4][25][28] The ongoing development of novel synthetic methodologies will further expand the horizons of what is possible, solidifying fluorine's role as a cornerstone of modern medicinal chemistry.[1]

References

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Positron emission tomography (PET) imaging with (18)F-based radiotracers. PubMed. [Link]

  • Fluorine-18 Fludeoxyglucose: A Key Radiotracer in Positron Emission Tomography. International Atomic Energy Agency. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam. [Link]

  • Fluorine in medicinal chemistry. Royal Society of Chemistry. [Link]

  • Positron emission tomography (PET) imaging with 18F-based radiotracers. National Institutes of Health. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications. [Link]

  • Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. ACS Publications. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]

  • Fluorine in medicinal chemistry. PubMed. [Link]

  • Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Institutes of Health. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • A new way to prepare fluorinated pharmaceuticals. MIT News. [Link]

  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers. [Link]

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. Taylor & Francis Online. [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

  • PFAS-free synthesis of fluorinated drugs and pesticides. Chemistry World. [Link]

  • The role of fluorine in medicinal chemistry. ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. ResearchGate. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

Sources

Discovery of Novel Quinoline-Based Kinase Inhibitors: From Concept to Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Enduring Relevance of the Quinoline Scaffold in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a class of enzymes central to cellular signal transduction.[1][2] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most critical target classes for modern drug discovery.[3][4][5] Within the vast chemical space explored for kinase inhibitors, the quinoline nucleus has emerged as a "privileged scaffold."[5][6][7] Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups into the ATP-binding pocket of kinases, and its versatility allows for chemical modification to achieve desired potency and selectivity.[6][7] This has led to a significant number of FDA-approved quinoline-based kinase inhibitors, including bosutinib, lenvatinib, and cabozantinib, validating its clinical importance.[6][8][9]

This guide provides a technical deep-dive into the multidisciplinary workflow for discovering and advancing novel quinoline-based kinase inhibitors. We will move beyond mere procedural descriptions to explore the scientific rationale behind key decisions, from initial target selection to preclinical candidate validation. The methodologies presented are designed as self-validating systems, ensuring robustness and reproducibility in your research endeavors.

The Strategic Blueprint: Target Selection and Validation

The journey does not begin with a compound, but with a biological question. The selection of a kinase target is the most critical decision, dictating the entire downstream strategy.

Causality in Target Selection:

  • Genetic Validation: Is the kinase genetically implicated in the disease of interest? Evidence from patient genomics (e.g., mutations, amplifications) provides the strongest rationale. For example, the discovery of activating mutations in EGFR in non-small cell lung cancer directly spurred the development of EGFR inhibitors.[10]

  • Pathway Dependency: Is the tumor or disease state "addicted" to the signaling pathway regulated by the kinase? This can be determined through techniques like RNAi or CRISPR screening, where inhibition of the kinase leads to a specific, desired phenotype (e.g., apoptosis, cell cycle arrest).

  • Druggability Assessment: Does the kinase's ATP-binding site possess features amenable to small molecule inhibition? While most kinases are considered druggable, structural analysis can reveal opportunities for achieving selectivity against closely related family members.[11]

The workflow for target identification and validation is an iterative process of gathering and weighing evidence from multiple domains.

G cluster_0 Target Identification cluster_1 Target Validation genomics Genomic Data (e.g., TCGA, patient sequencing) decision Go/No-Go Decision genomics->decision Identifies potential driver kinase functional Functional Genomics (CRISPR/RNAi screens) functional->decision Shows pathway dependency pathway Pathway Analysis (Literature, Systems Biology) pathway->decision Contextualizes kinase role knockdown Genetic Knockdown/ Knockout Studies pharmaco Pharmacological Inhibition (Tool Compounds) knockdown->pharmaco rescue Rescue Experiments (e.g., re-expression of WT vs. mutant) pharmaco->rescue rescue->decision Confirms on-target effect decision->knockdown Proceed if rationale is strong

Caption: Iterative workflow for kinase target identification and validation.

Hit Identification: Finding the Initial Spark

Once a target is validated, the search for "hits"—initial compounds with detectable activity—begins. For quinoline-based inhibitors, this typically involves high-throughput screening (HTS) of large compound libraries.[1][12]

The Logic of HTS Assay Design:

The choice of assay technology is paramount for a successful HTS campaign. The goal is to find a robust, scalable, and cost-effective method to measure the kinase's phosphorylation of its substrate.[3][4] A common and powerful approach is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[13]

Underlying Principle of TR-FRET Kinase Assay: This homogenous ("mix-and-read") assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase.[13] Detection is achieved using a terbium (Tb)-labeled anti-phospho-specific antibody (the FRET donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.[13]

G cluster_0 No Inhibition (High FRET Signal) cluster_1 Inhibition (Low FRET Signal) Kinase_A Kinase Substrate_A Biotin-Substrate ATP_A ATP pSubstrate_A Phospho-Substrate Substrate_A->pSubstrate_A Phosphorylation Antibody_A Tb-Antibody pSubstrate_A->Antibody_A Binds Acceptor_A SA-Acceptor pSubstrate_A->Acceptor_A Binds via Biotin Antibody_A->Acceptor_A FRET Kinase_B Kinase Substrate_B Biotin-Substrate Inhibitor_B Quinoline Inhibitor Inhibitor_B->Kinase_B Blocks ATP Site ATP_B ATP Antibody_B Tb-Antibody Acceptor_B SA-Acceptor

Caption: Principle of a TR-FRET biochemical kinase assay.

Protocol 1: High-Throughput In Vitro Kinase Assay (TR-FRET)

This protocol is a template for screening a compound library against a target kinase. All additions should be performed with automated liquid handlers in a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: This buffer provides a stable pH environment and the necessary Mg²⁺ cofactor for kinase activity.
  • Kinase Stock: Recombinant kinase diluted in Kinase Buffer to a 2X final concentration (e.g., 2 nM). Rationale: The optimal kinase concentration should be determined empirically to ensure the reaction is linear with respect to time and produces a robust signal-to-background ratio.
  • Substrate/ATP Mix: Biotinylated peptide substrate and ATP diluted in Kinase Buffer to a 4X final concentration. Rationale: The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the kinase. This ensures sensitivity to competitive inhibitors.[14]
  • Compound Plates: Test compounds serially diluted in 100% DMSO, then further diluted in Kinase Buffer.
  • Detection Mix: Tb-labeled anti-phospho-antibody and SA-XL665 diluted in Detection Buffer (e.g., EDTA-containing buffer to stop the kinase reaction).

2. Assay Procedure:

  • Dispense 5 µL of compound solution or control (DMSO) into assay plates.
  • Add 10 µL of the 2X Kinase Stock to all wells.
  • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the compound to bind to the kinase before the reaction is initiated.
  • Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP Mix.
  • Incubate for 60 minutes at room temperature. Seal plates to prevent evaporation.
  • Stop the reaction by adding 10 µL of the Detection Mix.
  • Incubate for 60 minutes at room temperature to allow for antibody binding.
  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
  • Normalize the data using high (no inhibitor) and low (no kinase) controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low)).
  • Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Hit-to-Lead and Lead Optimization: The Art of Molecular Refinement

HTS hits are rarely perfect. The hit-to-lead (H2L) and lead optimization (LO) phases involve iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties.

Driving Optimization with Structure-Activity Relationships (SAR):

SAR is the cornerstone of medicinal chemistry. It involves systematically modifying the chemical structure of a hit compound to understand how different functional groups and their positions on the quinoline scaffold affect its biological activity.[15][16]

For example, in developing VEGFR-2 inhibitors, it was found that specific substitutions at the 4-position of the quinoline ring are critical for hinge-binding interactions in the kinase's ATP pocket, while modifications at the 6- and 7-positions can be tuned to enhance potency and influence solubility.[16][17][18]

Data Presentation: Comparative SAR of Quinoline Analogs

The following table summarizes hypothetical IC₅₀ data for a series of quinoline analogs targeting Kinase X, illustrating key SAR trends.

Compound IDCore ScaffoldR1 (Position 4)R2 (Position 7)Kinase X IC₅₀ (nM)Rationale for Change
Hit-1 Quinoline-Aniline-Methoxy850Initial HTS Hit
Opt-1.1 Quinoline-3-chloroaniline-Methoxy120Added halogen to probe for hydrophobic pocket
Opt-1.2 Quinoline-3-ethynylaniline-Methoxy95Explored alkyne for alternative interactions
Opt-2.1 Quinoline-3-ethynylaniline-OCH₂CH₂-Morpholine15Introduced solubilizing group at R2
Opt-2.2 Quinoline-3-ethynylaniline-OCH₂-Piperidine250Basic amine decreased activity, potential clash

Data is illustrative and not from a single source.

This systematic approach, often guided by structure-based drug design (SBDD) using X-ray crystallography of inhibitor-kinase complexes, allows chemists to make rational design choices to improve the compound profile.[15][19]

Cellular Characterization: Proving Relevance in a Biological Context

A potent biochemical inhibitor is only useful if it can effectively engage its target within a living cell and elicit the desired biological response. Cell-based assays are critical for confirming on-target activity and assessing the compound's therapeutic potential.[20][21][22]

Key Questions Addressed by Cell-Based Assays:

  • Target Engagement: Does the compound inhibit the kinase inside the cell? This can be measured by assessing the phosphorylation of a known downstream substrate of the target kinase.[23]

  • Phenotypic Response: Does target inhibition translate to a functional outcome, such as inhibition of cell proliferation?[23]

  • Selectivity: Does the compound inhibit other kinases in the cell, leading to off-target effects?

G cluster_0 Biochemical Potency cluster_1 Cellular Activity cluster_2 Selectivity & Safety biochem In Vitro Kinase Assay (e.g., TR-FRET) Determines IC₅₀ phospho Target Phosphorylation Assay (e.g., Western Blot, ELISA) Confirms Target Engagement biochem->phospho Is it cell-permeable? prolif Cell Proliferation Assay (e.g., CellTiter-Glo) Measures Phenotypic Effect (EC₅₀) phospho->prolif Does target inhibition impact cell function? kinome Kinome-wide Profiling (e.g., KiNativ, DiscoverX) Assesses Off-Target Kinases prolif->kinome Is the effect on-target? adme ADME/Tox Profiling Evaluates Drug-like Properties kinome->adme Is it a viable drug candidate?

Caption: Logic flow for the characterization of a kinase inhibitor.

Protocol 2: Cell-Based Target Phosphorylation Assay (ELISA Format)

This protocol measures the inhibition of a specific substrate's phosphorylation in cells treated with a quinoline inhibitor.

1. Cell Culture and Treatment:

  • Seed cancer cells dependent on the target kinase into 96-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the quinoline inhibitor in cell culture medium.
  • Remove the old medium and add the compound-containing medium to the cells. Include a vehicle control (e.g., 0.1% DMSO).
  • Incubate for a predetermined time (e.g., 2 hours). Rationale: The incubation time should be sufficient for the compound to enter the cell and inhibit the kinase, but short enough to avoid secondary effects.[23]

2. Cell Lysis:

  • Aspirate the medium and wash the cells once with cold PBS.
  • Add 100 µL of complete Lysis Buffer (containing protease and phosphatase inhibitors) to each well.
  • Place the plate on a shaker for 10 minutes at 4°C to ensure complete lysis.

3. ELISA Procedure:

  • Use a sandwich ELISA kit specific for the phosphorylated substrate. The plate will be pre-coated with a capture antibody for the total substrate protein.
  • Add 100 µL of cell lysate to each well of the ELISA plate and incubate for 2 hours at room temperature.
  • Wash the plate 4 times with Wash Buffer.
  • Add 100 µL of a detection antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1 hour.
  • Wash the plate 4 times.
  • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes.
  • Wash the plate 4 times.
  • Add 100 µL of TMB substrate and incubate in the dark until color develops (5-15 minutes).
  • Stop the reaction by adding 50 µL of Stop Solution.
  • Read the absorbance at 450 nm on a plate reader.

4. Data Analysis:

  • Normalize the data to the vehicle control.
  • Plot the absorbance (proportional to phospho-substrate levels) against the inhibitor concentration to determine the cellular EC₅₀.

Preclinical Development: The Final Hurdle

Once a lead compound demonstrates potent and selective activity in cellular models, it enters the final phase of preclinical development. This stage focuses on evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology (Tox) profiles.[24]

Key ADME/Tox Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.[11]

  • Solubility: Poor solubility can limit absorption and lead to inconsistent exposure.

  • Permeability: Measured using assays like PAMPA or Caco-2 to predict intestinal absorption.

  • Plasma Protein Binding: Highly bound drugs have less free concentration available to engage the target.[2]

  • Cytotoxicity: Evaluated in non-cancerous cell lines to identify general toxicity.

  • hERG Inhibition: A critical safety assay to assess the risk of cardiac toxicity.

A compound with a balanced profile of potency, selectivity, and favorable ADME/Tox properties is nominated as a preclinical candidate, ready for in vivo efficacy and safety studies in animal models, and ultimately, clinical trials.[24]

Future Directions

The field of quinoline-based kinase inhibitors continues to evolve. Future efforts will focus on designing inhibitors against novel and challenging kinase targets, developing compounds that can overcome clinical resistance mechanisms, and exploring their use in combination therapies to achieve more durable responses in patients.[6][7] Advanced techniques in computational chemistry and artificial intelligence will further accelerate the design and optimization of the next generation of these life-saving medicines.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • High-throughput screening for kinase inhibitors. (2005). Chembiochem. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. (n.d.). Bentham Science Publisher. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PubMed Central. [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers. [Link]

  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (PDF) In vitro kinase assay v1. (n.d.). ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (n.d.). ResearchGate. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ResearchGate. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA. (n.d.). SciSpace. [Link]

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (n.d.). PubMed Central. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. [Link]

  • Structure-based Drug Design: Synthesis and Biological Evaluation of quinazolin-4-amine Derivatives as Selective Aurora A Kinase Inhibitors. (2018). PubMed. [Link]

  • SAR of quinoline derivatives as VEGFR-2 Inhibitors. (n.d.). ResearchGate. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PubMed Central. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. [Link]

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. (n.d.). PubMed. [Link]

  • Quinoline-based multi-kinase inhibitors approved by FDA. (n.d.). ResearchGate. [Link]

  • The Properties of Kinase Inhibitors. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Introduction: The Architectural Blueprint of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Starting Materials for Fluoroquinolone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics. Their core structure, a bicyclic quinolone moiety with a fluorine atom at position 6, is fundamental to their antibacterial activity. The synthesis of these complex molecules is a multi-step process that hinges on the careful selection and manipulation of key starting materials. Understanding the chemistry of these precursors is paramount to achieving high yields, purity, and ultimately, the desired pharmacological profile of the final active pharmaceutical ingredient (API).

This guide will dissect the primary synthetic pathways, focusing on the critical starting materials that form the backbone of the fluoroquinolone scaffold. We will explore the rationale behind the selection of these precursors and provide detailed protocols for their transformation into the final quinolone ring system.

I. The Cornerstone: Substituted Anilines as the Aromatic Foundation

The journey to a fluoroquinolone begins with an appropriately substituted aniline derivative. This starting material provides the foundational aromatic ring that will ultimately become the fused benzene ring of the quinolone system. The nature and position of the substituents on the aniline ring are critical as they directly influence the properties of the final drug molecule.

A common and versatile starting material for many commercially successful fluoroquinolones, such as ciprofloxacin and norfloxacin, is 3-chloro-4-fluoroaniline . The chlorine and fluorine atoms at these specific positions are not arbitrary; they are strategically placed to facilitate the subsequent cyclization reactions and to impart the desired electronic properties to the quinolone core.

Key Synthetic Transformation: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of quinolone synthesis. This powerful reaction sequence constructs the pyridone ring onto the initial aniline precursor. The process begins with the condensation of the aniline with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

Experimental Protocol: Synthesis of Diethyl (3-chloro-4-fluoroanilino)methylenemalonate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with constant stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed (typically 2-3 hours).

  • Work-up: After cooling to room temperature, the resulting diethyl (3-chloro-4-fluoroanilino)methylenemalonate is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Thermal Cyclization to the Quinolone Core

The intermediate from the Gould-Jacobs reaction is then subjected to a high-temperature thermal cyclization to form the quinolone ring system. This step is typically carried out in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

Experimental Protocol: Synthesis of 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester

  • Reaction Setup: In a suitable high-temperature reaction vessel, dissolve the crude diethyl (3-chloro-4-fluoroanilino)methylenemalonate in Dowtherm A.

  • Reaction Conditions: Heat the solution to 240-250 °C. The cyclization reaction is usually complete within 30-60 minutes.

  • Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. The solid is then collected by filtration, washed with hexane, and dried.

The resulting 4-hydroxyquinolone derivative is a key intermediate that can be further functionalized to introduce the desired N-1 substituent and the C-7 side chain.

II. The N-1 Substituent: Tailoring Potency and Pharmacokinetics

The substituent at the N-1 position of the quinolone ring is crucial for antibacterial activity and pharmacokinetic properties. The introduction of small alkyl groups, such as ethyl or cyclopropyl, has been shown to significantly enhance the potency of fluoroquinolones. The cyclopropyl group, in particular, is a hallmark of many second-generation fluoroquinolones, including ciprofloxacin.

The N-1 substituent is typically introduced via an N-alkylation reaction on the quinolone core.

Experimental Protocol: N-Alkylation with Ethyl Iodide

  • Reaction Setup: In a round-bottom flask, suspend the 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K2CO3), to the suspension.

  • Alkylation: Add the alkylating agent, for example, ethyl iodide, and heat the reaction mixture.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-alkylated product.

III. The C-7 Side Chain: The Key to Broad-Spectrum Activity

The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency of fluoroquinolones. The introduction of a nitrogen-containing heterocyclic ring, such as piperazine or a substituted pyrrolidine, is a common strategy to enhance activity against both Gram-positive and Gram-negative bacteria.

The C-7 side chain is introduced via a nucleophilic aromatic substitution (SNAr) reaction, where the nucleophilic amine of the heterocyclic side chain displaces a leaving group, typically a fluorine or chlorine atom, at the C-7 position of the quinolone core.

Experimental Protocol: Introduction of the Piperazine Moiety

  • Reaction Setup: Dissolve the N-alkylated 7-chloro-6-fluoroquinolone core in a suitable solvent like pyridine or DMSO.

  • Nucleophilic Addition: Add an excess of piperazine to the solution.

  • Reaction Conditions: Heat the reaction mixture to promote the SNAr reaction.

  • Work-up: After the reaction is complete, the solvent is removed under vacuum. The residue is then treated with water, and the pH is adjusted to precipitate the final fluoroquinolone product. The product is collected by filtration, washed, and purified by recrystallization.

Synthetic Workflow Overview

The following diagram illustrates the general synthetic pathway for the production of a fluoroquinolone antibiotic, highlighting the key starting materials and transformations.

Fluoroquinolone_Synthesis A Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) C Gould-Jacobs Reaction Intermediate A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C E Quinolone Core (e.g., 7-Chloro-6-fluoro-4-hydroxyquinoline) C->E Cyclization D Thermal Cyclization (e.g., Dowtherm A) G N-Alkylated Quinolone Core E->G Alkylation F N-Alkylation (e.g., Ethyl Iodide, K2CO3) F->G J Final Fluoroquinolone Product G->J Substitution H C-7 Side Chain (e.g., Piperazine) H->J I Nucleophilic Aromatic Substitution (SNAr)

Caption: General synthetic scheme for fluoroquinolones.

Alternative Synthetic Strategies: The Importance of Versatility

While the Gould-Jacobs approach is widely employed, other synthetic routes have been developed to access the fluoroquinolone core. One notable alternative involves the use of isatoic anhydride as a starting material. This pathway offers a different approach to constructing the quinolone ring system and can be advantageous for the synthesis of certain analogs.

Another key starting material in fluoroquinolone synthesis is malonyl-CoA , a crucial building block in the biosynthesis of fatty acids and polyketides, which has inspired synthetic chemists in the design of novel quinolone derivatives.

Summary of Key Starting Materials and Their Roles

Starting MaterialRole in SynthesisKey Transformations
Substituted AnilineProvides the foundational aromatic ring of the quinolone core.Condensation with a malonic acid derivative (Gould-Jacobs reaction).
Diethyl Ethoxymethylenemalonate (EMME)Reacts with the aniline to form the precursor for the pyridone ring.Condensation reaction.
Alkylating Agents (e.g., Ethyl Iodide)Introduces the N-1 substituent, which is crucial for antibacterial potency.N-alkylation reaction.
Heterocyclic Amines (e.g., Piperazine)Forms the C-7 side chain, which modulates the antibacterial spectrum and potency.Nucleophilic aromatic substitution (SNAr) reaction.
Isatoic AnhydrideAn alternative starting material for the construction of the quinolone ring system.Ring-opening and subsequent cyclization reactions.

Conclusion: A Foundation for Innovation

The synthesis of fluoroquinolones is a testament to the power of organic chemistry to create complex and life-saving medicines. A thorough understanding of the key starting materials and the synthetic transformations they undergo is essential for any researcher or drug development professional working in this field. The principles and protocols outlined in this guide provide a solid foundation for the synthesis of existing fluoroquinolones and a springboard for the design and discovery of the next generation of antibacterial agents.

References

  • Fluoroquinolones: Then and Now. IntechOpen. [Link]

  • A Review on Synthetic Strategies of Quinolone and Fluoroquinolone. Organic & Medicinal Chemistry International Journal. [Link]

  • Fluoroquinolones: A comprehensive review. American Journal of Health-System Pharmacy. [Link]

  • A Review on the Synthesis of Fluoroquinolones. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Recent Advances in the Synthesis of Fluoroquinolones. ChemistrySelect. [Link]

Methodological & Application

synthesis of novel quinoline derivatives from 6-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Versatile Synthesis of Novel Heterocyclic-Fused Quinoline Derivatives from 6-Fluoro-4-hydrazinoquinoline

Abstract: This application note provides a comprehensive guide for the synthesis of novel quinoline derivatives, utilizing this compound as a versatile starting material. We present detailed, field-proven protocols for the construction of biologically relevant pyrazolo[4,3-c]quinoline and triazolo[4,3-c]quinoline systems. The methodologies are designed to be robust and reproducible, offering researchers a solid foundation for drug discovery and materials science applications. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. Its unique arrangement of a benzene ring fused to a pyridine ring imparts a planar, aromatic, and electron-rich character, making it an ideal pharmacophore for interacting with various biological targets. The introduction of a fluorine atom at the 6-position often enhances metabolic stability and binding affinity.

This compound is a particularly valuable synthon. The highly reactive hydrazino group at the 4-position serves as a versatile handle for constructing a wide array of fused heterocyclic systems, leading to novel chemical entities with significant therapeutic potential. This note details two key synthetic transformations of this precursor.

Synthetic Workflow Overview

The following diagram illustrates the general synthetic pathways discussed in this application note, starting from the key intermediate, this compound.

G A This compound D Condensation with 1,3-Dicarbonyl Compounds A->D Reagents E Cyclization with Orthoesters/Acids A->E Reagents B Synthesis of Pyrazolo[4,3-c]quinolines C Synthesis of Triazolo[4,3-c]quinolines D->B Cyclization E->C Cyclization

Figure 1: General synthetic pathways from this compound.

Protocol I: Synthesis of 6-Fluoro-3-methyl-1H-pyrazolo[4,3-c]quinoline

This protocol details the synthesis of a pyrazolo-fused quinoline via a condensation-cyclization reaction between this compound and ethyl acetoacetate. The pyrazole ring is a common motif in pharmaceuticals, known for its diverse biological activities.

Rationale and Mechanism

The reaction proceeds through an initial condensation of the more nucleophilic terminal nitrogen of the hydrazino group with one of the carbonyl groups of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The choice of ethanol as a solvent facilitates the reaction without competing side reactions, and the reflux condition provides the necessary activation energy for the cyclization step.

Materials and Reagents
  • This compound (FW: 177.17 g/mol )

  • Ethyl acetoacetate (FW: 130.14 g/mol )

  • Absolute Ethanol

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, DMF)

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.77 g, 10 mmol).

  • Reagent Addition: Add absolute ethanol (30 mL) to the flask and stir to dissolve the starting material. To this solution, add ethyl acetoacetate (1.43 g, 11 mmol, 1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF to afford the pure 6-fluoro-3-methyl-1H-pyrazolo[4,3-c]quinoline.

Expected Results

The expected product is a solid with a typical yield of 80-90%. Characterization should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm the structure.

Protocol II: Synthesis of 6-Fluoro-triazolo[4,3-a]quinoline

This protocol describes the synthesis of a triazolo-fused quinoline derivative. This class of compounds is of significant interest due to their potential as anticancer and antimicrobial agents. The synthesis involves the reaction of this compound with formic acid.

Rationale and Mechanism

This reaction is a classic example of forming a 1,2,4-triazole ring. The hydrazino group first reacts with formic acid to form a formylhydrazinyl intermediate. Subsequent acid-catalyzed intramolecular cyclization onto the quinoline nitrogen, followed by dehydration, yields the final triazolo[4,3-a]quinoline product. Formic acid serves as both the reagent and the acidic catalyst.

Materials and Reagents
  • This compound (FW: 177.17 g/mol )

  • Formic Acid (98-100%)

  • Sodium bicarbonate solution (saturated)

  • Standard reflux apparatus

  • Magnetic stirrer and heat source

  • Filtration apparatus

Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, place this compound (1.77 g, 10 mmol).

  • Reagent Addition: Carefully add an excess of formic acid (15 mL) to the flask.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice-cold water (50 mL).

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried. Recrystallization from ethanol will yield the pure 6-fluoro-triazolo[4,3-a]quinoline.

Data Summary

The following table summarizes the typical reaction parameters and outcomes for the synthesis of various derivatives.

Starting MaterialReagentProduct ClassSolventTemp. (°C)Time (h)Typical Yield (%)
This compoundEthyl acetoacetatePyrazolo[4,3-c]quinolineEthanol784-680-90
This compoundFormic AcidTriazolo[4,3-a]quinolineFormic Acid100-1103-585-95
This compoundAcetylacetonePyrazolo[4,3-c]quinolineEthanol783-482-92
This compoundTriethyl orthoformateTriazolo[4,3-a]quinolineAcetic Acid1182-388-96

Troubleshooting and Key Considerations

  • Purity of Starting Material: The purity of this compound is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: TLC is essential for monitoring the reaction progress and determining the optimal reaction time. Over-refluxing can sometimes lead to decomposition.

  • Workup Procedure: In the case of the triazole synthesis, ensure complete neutralization with sodium bicarbonate. An acidic workup will keep the product protonated and soluble in the aqueous layer.

  • Recrystallization: Choosing the right solvent for recrystallization is key to obtaining a highly pure product. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of novel quinoline derivatives. The protocols outlined in this application note provide a solid and reproducible foundation for accessing pyrazolo[4,3-c]quinolines and triazolo[4,3-a]quinolines. These methodologies can be readily adapted for the synthesis of analog libraries for screening in drug discovery programs and for the development of new materials.

References

  • Synthesis and characterization of some novel 6-fluoro-4-(substituted-arylidene)hydrazino-3-methyl-1H-pyrazolo[3,4-b]quinolines. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new 1,2,4-triazolo, 1,3,4-thiadiazolo and 1,3,4-oxadiazolo-quinolines. E-Journal of Chemistry. [Link]

  • Synthesis and characterization of new 6-fluoro-3-methyl-4-(5-substituted-1,3,4-oxadiazol-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinolines. ResearchGate. [Link]

  • Synthesis of new 6-fluoro-4-(5-substituted-1,3,4-oxadiazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolines. ResearchGate. [Link]

  • Synthesis and characterization of some novel 6-fluoro-4-(substituted-benzalamino)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolines. ResearchGate. [Link]

6-Fluoro-4-hydrazinoquinoline as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 6-Fluoro-4-hydrazinoquinoline as a Core Intermediate for the Synthesis of Novel Kinase Inhibitors

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a fluorine atom at the C-6 position and a reactive hydrazine moiety at the C-4 position endows the this compound molecule with unique electronic properties and a versatile chemical handle for further elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key intermediate. We present a detailed, validated protocol for the synthesis of the title compound and demonstrate its utility in the subsequent construction of a pyrazolo[3,4-d]quinoline core, a privileged scaffold in the design of modern kinase inhibitors.

Introduction: The Strategic Importance of the Fluoroquinoline Scaffold

Quinolone-based structures have a rich history in drug discovery, from early antibiotics to modern targeted therapies.[1] The general fluoroquinolone structure is a bicyclic system that allows for extensive chemical modification to tune its pharmacodynamic and pharmacokinetic profiles.[2] Specifically, the presence of a fluorine atom at the C-6 position is a hallmark of many potent fluoroquinolone antibiotics and is known to enhance biological activity and metabolic stability.[3]

While historically associated with antibacterial agents, the quinoline core is increasingly recognized for its potential in oncology.[1] The 4-hydrazino group serves as a highly reactive and versatile nucleophile, enabling the construction of fused heterocyclic systems. This strategy is paramount in the development of kinase inhibitors, where complex, rigid scaffolds are often required to achieve high potency and selectivity against specific enzyme targets. This application note details the practical synthesis of this compound and its subsequent conversion into a model pyrazoloquinoline system, illustrating its value as a foundational building block in contemporary drug discovery campaigns.

Physicochemical Properties & Safety Data

A summary of the key properties for this compound is provided below.

PropertyValueReference
CAS Number 49612-09-1[4]
Molecular Formula C₉H₈FN₃[4]
Molecular Weight 177.18 g/mol [4]
Appearance Typically a solid[5]
Storage Store at 0-8 °C for long-term stability[6]

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine derivatives are potentially toxic and should be handled with care. Consult the Safety Data Sheet (SDS) before use.

Protocol 1: Synthesis of this compound Intermediate

This protocol describes the synthesis of this compound via nucleophilic aromatic substitution of 4-chloro-6-fluoroquinoline with hydrazine hydrate. The chlorine atom at the C-4 position is activated towards substitution by the electron-withdrawing nature of the quinoline nitrogen.

Reaction Scheme

Caption: Synthesis of this compound.

Rationale & Causality

The choice of ethanol as a solvent is critical; it readily dissolves the starting material and is compatible with the reflux temperature required to drive the reaction to completion. Hydrazine hydrate is used in excess to ensure the complete consumption of the chloroquinoline starting material and to minimize the formation of dimeric side products. The reflux condition provides the necessary activation energy for the nucleophilic substitution to occur at a practical rate.

Materials and Reagents
ReagentCAS No.MWQuantityMoles
4-Chloro-6-fluoroquinoline391-77-5181.595.0 g27.5 mmol
Hydrazine Hydrate (~64%)7803-57-850.0610.0 mL~200 mmol
Ethanol (Absolute)64-17-546.07100 mL-
Deionized Water7732-18-518.02As needed-
Saturated NaCl Solution7647-14-558.44As needed-
Ethyl Acetate141-78-688.11As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6-fluoroquinoline (5.0 g, 27.5 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir until the solid is fully dissolved. Carefully add hydrazine hydrate (10.0 mL) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Precipitation: To the resulting residue, add deionized water (50 mL). A precipitate should form. Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid. Dry the final product under vacuum.

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: Pale yellow solid

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The MS should show a molecular ion peak [M+H]⁺ at m/z ≈ 178.08.

Protocol 2: Application in Kinase Inhibitor Scaffold Synthesis

This protocol demonstrates the utility of the synthesized intermediate by constructing a pyrazolo[3,4-d]quinoline core through a condensation reaction with ethyl 2-cyano-3-ethoxyacrylate. The hydrazine group first acts as a nucleophile, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring system. This scaffold is a key feature in many ATP-competitive kinase inhibitors.[7]

Reaction Scheme

Caption: Synthesis of a pyrazoloquinoline scaffold.

Rationale & Causality

Acetic acid serves a dual purpose: it acts as a solvent and as an acid catalyst to promote the initial condensation and the subsequent cyclization/dehydration steps. Ethyl 2-cyano-3-ethoxyacrylate is an ideal electrophilic partner, providing the three-carbon backbone necessary to form the five-membered pyrazole ring upon reaction with the hydrazine. Refluxing in acetic acid provides the thermal energy required for the intramolecular cyclization, which is often the rate-limiting step.

Materials and Reagents
ReagentCAS No.MWQuantityMoles
This compound49612-09-1177.182.0 g11.3 mmol
Ethyl 2-cyano-3-ethoxyacrylate94-05-3169.182.1 g12.4 mmol
Glacial Acetic Acid64-19-760.0540 mL-
Deionized Water7732-18-518.02As needed-
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (2.0 g, 11.3 mmol) in glacial acetic acid (40 mL).

  • Reagent Addition: Add ethyl 2-cyano-3-ethoxyacrylate (2.1 g, 12.4 mmol, 1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 120 °C) for 8-12 hours. The suspension should gradually become a clear solution before a new precipitate may form. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water with stirring.

  • Isolation: A solid will precipitate out of the solution. Collect the precipitate by vacuum filtration, washing thoroughly with deionized water to remove any residual acetic acid.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure product.

Expected Results & Characterization
  • Yield: 60-70%

  • Appearance: Off-white to light brown solid

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the pyrazole ring will be evident from the appearance of a new NH proton signal in the ¹H NMR spectrum and the disappearance of the hydrazine protons.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex heterocyclic molecules. The protocols provided herein offer reliable and reproducible methods for its preparation and subsequent elaboration into a pyrazoloquinoline scaffold, which is highly relevant to the field of kinase inhibitor drug discovery. The strategic placement of the fluorine atom and the reactive hydrazine handle makes this compound an essential tool for medicinal chemists aiming to develop next-generation targeted therapeutics.

References

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health. [Link]

  • Fluoroquinolones Medicinal Chemistry. (2019). ResearchGate. [Link]

  • Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity. Journal of Medicinal Chemistry. [Link]

  • Quinolones & fluoroquinolones-medicinal chemistry. (n.d.). Slideshare. [Link]

  • Quinolones for applications in medicinal chemistry: synthesis and structure. (2019). University of Porto. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2017). MDPI. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). MDPI. [Link]

  • Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. (2021). PubMed. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). National Institutes of Health. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][2][8][9]triazines. (2021). ResearchGate. [Link]

  • Discovery of 6-(difluoro(6-(4-fluorophenyl)-[2][8][9]triazolo[4,3-b][2][8][9]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor. (2016). PubMed. [Link]

Sources

Application Notes and Protocols for the Derivatization of 6-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 6-Fluoro-4-hydrazinoquinoline Scaffold in Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a fluorine atom, particularly at the C-6 position, can significantly enhance the metabolic stability, binding affinity, and overall efficacy of these compounds.[2][3] this compound emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic derivatives. The nucleophilic hydrazinyl moiety at the C-4 position serves as a reactive handle for the construction of various fused and substituted ring systems, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

This application note provides detailed protocols for the derivatization of this compound, focusing on two primary classes of reactions: the synthesis of hydrazones via condensation with carbonyl compounds and the formation of pyrazoles through cyclocondensation with 1,3-dicarbonyl compounds. These protocols are designed to be a practical guide for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of the underlying chemical principles, and expected characterization data.

Protocol 1: Synthesis of Arylmethylenehydrazinyl Quinoline Derivatives (Hydrazones)

The reaction of a hydrazine with an aldehyde or ketone is a classic and reliable method for the formation of a hydrazone, characterized by a C=N-N linkage. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.[4] The resulting hydrazone derivatives of this compound are valuable intermediates and have shown promise as bioactive molecules in their own right.[3]

Experimental Protocol: General Procedure for Hydrazone Synthesis

This protocol is adapted from a similar synthesis of hydrazones from 4-hydrazinyl-8-(trifluoromethyl)quinoline.[3]

  • To a solution of this compound (1.0 eq.) in absolute ethanol (10-15 mL per mmol of quinoline), add the desired substituted aromatic aldehyde (1.05 eq.). The slight excess of the aldehyde ensures complete consumption of the starting quinoline. Ethanol is a common and effective solvent for this reaction.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.

  • Reflux the reaction mixture for 2-4 hours. The elevated temperature drives the reaction to completion, including the dehydration step. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution upon cooling.

  • If a precipitate has formed, filter the solid product and wash it with a small amount of cold ethanol. This removes any soluble impurities.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and then cool the concentrated solution in an ice bath to induce crystallization.

  • Dry the purified product under vacuum.

Visualization of the Hydrazone Synthesis Workflow

hydrazone_synthesis reagents This compound + Ar-CHO (Aromatic Aldehyde) conditions Ethanol Glacial Acetic Acid (cat.) Reflux, 2-4h reagents->conditions 1. Mix & Heat workup Cooling & Filtration (or Concentration) conditions->workup 2. Reaction Completion product Arylmethylenehydrazinyl Quinoline Derivative workup->product 3. Isolation

Caption: Workflow for the synthesis of hydrazone derivatives.

Expected Characterization Data

The formation of the hydrazone can be confirmed by various spectroscopic techniques. The following table provides expected data based on analogous compounds.[3]

Derivative 1H NMR (DMSO-d6, δ ppm) 13C NMR (DMSO-d6, δ ppm) 19F NMR (DMSO-d6, δ ppm) HRMS (m/z)
(E)-4-(2-benzylidenehydrazinyl)-6-fluoroquinoline~11.3 (s, 1H, NH), ~8.7-7.4 (m, Ar-H), ~8.3 (s, 1H, N=CH)~160 (C-F), ~145-120 (Ar-C), ~140 (N=CH)~ -110 to -115Calculated [M+H]+
(E)-4-(2-(4-fluorobenzylidene)hydrazinyl)-6-fluoroquinoline~11.4 (s, 1H, NH), ~8.8-7.2 (m, Ar-H), ~8.3 (s, 1H, N=CH)~163 (C-F, Ar-F), ~145-115 (Ar-C), ~139 (N=CH)~ -110 to -115 (Ar-F), ~ -105 to -110 (Quinoline-F)Calculated [M+H]+

Protocol 2: Synthesis of 1-(6-Fluoroquinolin-4-yl)-1H-pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a cornerstone for the synthesis of pyrazoles, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[4][5] This cyclocondensation reaction provides a straightforward route to novel pyrazole-substituted quinolines.

Experimental Protocol: General Procedure for Pyrazole Synthesis
  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid. The choice of solvent can influence the reaction rate and work-up procedure.

  • Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq.) to the solution.

  • Reflux the reaction mixture for 4-8 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the solvent is glacial acetic acid, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • If the solvent is ethanol, the product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.

  • Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualization of the Pyrazole Synthesis Workflow

pyrazole_synthesis reagents This compound + Acetylacetone conditions Ethanol or Acetic Acid Reflux, 4-8h reagents->conditions 1. Mix & Heat workup Cooling & Precipitation (or Neutralization) conditions->workup 2. Reaction Completion product 1-(6-Fluoroquinolin-4-yl)-3,5-dimethyl-1H-pyrazole workup->product 3. Isolation

Caption: Workflow for the synthesis of pyrazole derivatives.

Expected Characterization Data

The formation of the pyrazole ring can be confirmed by the appearance of characteristic signals in the NMR spectra and the correct molecular ion peak in the mass spectrum.

Derivative 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm) 19F NMR (CDCl3, δ ppm) Mass Spec. (EI-MS)
1-(6-Fluoroquinolin-4-yl)-3,5-dimethyl-1H-pyrazole~8.9-7.2 (m, Quinoline-H), ~6.1 (s, 1H, Pyrazole-H), ~2.5 (s, 3H, CH3), ~2.3 (s, 3H, CH3)~160 (C-F), ~150-110 (Quinoline-C, Pyrazole-C), ~14 (CH3), ~13 (CH3)~ -110 to -115M+ peak corresponding to C14H12FN3

Further Derivatization: Synthesis of Pyrazolo[3,4-d]pyrimidines

The versatility of the this compound scaffold extends to the synthesis of more complex fused heterocyclic systems. For instance, cyclocondensation with β-ketoesters, such as ethyl acetoacetate, can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives.[6] This reaction typically proceeds in the presence of a base, such as sodium ethoxide, followed by thermal cyclization.[6] These fused systems are of significant interest in medicinal chemistry due to their structural similarity to purines.

Conclusion

The protocols outlined in this application note provide a robust foundation for the derivatization of this compound into a variety of novel chemical entities. The straightforward synthesis of hydrazones and pyrazoles from this versatile starting material opens up numerous avenues for the development of new compounds with potential therapeutic applications. The provided experimental procedures and expected characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Michael, J. P. Quinoline, quinazoline and acridone alkaloids. Natural Product Reports2008, 25 (1), 166-187.
  • Patel, R. V.; et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research2011, 3(2), 639-644.
  • Shah, T.; et al. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules2023, 28(6), 2785.
  • Singh, P.; et al. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules2023, 28(23), 7799.
  • Govindarajan, M.; et al. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon2023, 9(7), e17781.
  • Chemistry LibreTexts. Synthesis of Pyrazoles. [Link]

  • Royal Society of Chemistry. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Beilstein Journal of Organic Chemistry. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]

  • MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

Sources

Application Note & Protocol: Leveraging 6-Fluoro-4-hydrazinoquinoline for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of many potent therapeutic agents. Within this class, fluoroquinolones have distinguished themselves as a critical group of broad-spectrum antibiotics.[][2] A key to their efficacy is the presence of a fluorine atom, typically at the C-6 position, which significantly enhances antimicrobial activity.[2][3] This guide details the strategic use of 6-Fluoro-4-hydrazinoquinoline, a versatile precursor, in the synthesis of novel quinoline-based antibacterial agents. We will explore the underlying mechanism of action, provide a detailed synthetic protocol for creating hydrazone derivatives, and outline a standard methodology for evaluating their in-vitro antibacterial efficacy.

Introduction: The Strategic Importance of the 6-Fluoroquinoline Scaffold

The relentless rise of antibiotic resistance necessitates the continuous development of new antimicrobial agents. Quinolone-based compounds have been a highly successful class, primarily due to their unique mechanism of action targeting bacterial DNA synthesis.[4] The core structure, particularly when functionalized, provides a robust framework for creating new drug candidates.

This compound emerges as a particularly valuable starting material for several reasons:

  • The Fluoroquinolone Core: The 6-fluoro-quinoline backbone is a well-established pharmacophore known for potent antibacterial activity.[2]

  • C-4 Hydrazino Moiety: The hydrazine group (-NHNH₂) at the 4-position is a highly reactive and versatile chemical handle. It allows for straightforward derivatization, most commonly through condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[5][6]

  • Proven Bioactivity of Hydrazones: The hydrazone moiety itself is not merely a linker but is recognized for contributing to a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][7][8]

By combining these features, researchers can rapidly generate libraries of novel compounds, enabling extensive exploration of structure-activity relationships (SAR) to identify candidates with enhanced potency and improved pharmacological profiles.

Foundational Mechanism of Action: Targeting Bacterial DNA Replication

The primary targets for quinolone-based antibiotics are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[9][10] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase (Topoisomerase II): Predominantly the main target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for initiating DNA replication.[11][12]

  • Topoisomerase IV: The primary target in many Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing them to segregate into the new bacterial cells.[][11][12]

Fluoroquinolones exert their bactericidal effect by stabilizing the complex formed between these enzymes and the bacterial DNA.[11] This action traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break. The accumulation of these stabilized, cleaved complexes leads to irreversible double-strand breaks in the bacterial chromosome, which halts DNA replication and ultimately triggers cell death.[9][10]

Mechanism_of_Action cluster_bacteria Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Gram-Negative Target) Bacterial_DNA->DNA_Gyrase Binds Topo_IV Topoisomerase IV (Gram-Positive Target) Bacterial_DNA->Topo_IV Binds Replication DNA Replication & Segregation DNA_Gyrase->Replication Enables Topo_IV->Replication Enables Cell_Death Bacterial Cell Death Replication->Cell_Death Blocked Drug Quinolone-Hydrazone Derivative Drug->DNA_Gyrase Inhibits Drug->Topo_IV Inhibits

Caption: Mechanism of action for quinolone-based antibacterial agents.

Synthetic Strategy: Hydrazone Synthesis

The most direct synthetic route utilizing this compound involves a condensation reaction with an aromatic or heterocyclic aldehyde. This reaction is typically acid-catalyzed and proceeds readily to form a stable Schiff base (hydrazone). This approach is highly efficient for generating a diverse library of compounds for screening.

Caption: General synthetic scheme for quinoline-hydrazone derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative Hydrazone Derivative

This protocol details the synthesis of (E)-6-fluoro-4-(2-(4-hydroxybenzylidene)hydrazinyl)quinoline as a model compound.

Rationale: The choice of 4-hydroxybenzaldehyde is illustrative. The hydroxyl group can be a key site for hydrogen bonding within an enzyme's active site, potentially enhancing binding affinity. This protocol is easily adaptable for other aldehydes.

Materials and Reagents:

  • This compound (C₉H₈FN₃, MW: 177.18 g/mol )[13]

  • 4-hydroxybenzaldehyde (C₇H₆O₂, MW: 122.12 g/mol )

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.64 mmol) in absolute ethanol (30 mL). Add 4-hydroxybenzaldehyde (0.76 g, 6.21 mmol, 1.1 eq) to the solution.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. The elevated temperature provides the necessary activation energy for the dehydration-condensation reaction.

  • Reaction Monitoring: Monitor the reaction's progress every hour using TLC (Eluent: 7:3 Ethyl Acetate:Hexane). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material spot and the appearance of a new, distinct product spot.

  • Product Isolation: After 4-6 hours, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Characterization Data (Representative): The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analysis Expected Result
Appearance Yellow Solid
Yield 85-95%
¹H NMR (DMSO-d₆) Signals corresponding to quinoline, phenyl, hydroxyl, and hydrazone protons.
¹³C NMR (DMSO-d₆) Peaks confirming the carbon skeleton of the final structure.
Mass Spec (ESI+) [M+H]⁺ peak at m/z corresponding to the molecular weight of the product.
Protocol 2: In-Vitro Antibacterial Activity Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

Workflow Diagram:

MIC_Workflow A Prepare Stock Solution of Compound in DMSO B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Inoculate All Wells (except negative control) B->D C Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) C->D E Add Controls: - Positive (Inoculum only) - Negative (Media only) - Standard Drug (e.g., Ciprofloxacin) D->E F Incubate Plate (37°C for 18-24h) E->F G Read Results: Observe for Turbidity F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

  • Synthesized hydrazone derivative

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized compound in DMSO.

  • Serial Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well plate. Add 100 µL of the stock solution to the first column, mix well, and then transfer 100 µL to the second column. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strains overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the final bacterial inoculum to each well (except the negative control).

  • Controls:

    • Positive Control: Wells containing MHB and inoculum only (should show growth).

    • Negative Control: Wells containing MHB only (should show no growth).

    • Reference Control: A row of wells with serially diluted Ciprofloxacin to validate the assay.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.

Data Presentation and Interpretation

The results of the MIC assay are typically presented in a table for easy comparison.

Table 1: Representative Antibacterial Activity Data (MIC in µg/mL)

Compound S. aureus (Gram-positive) E. coli (Gram-negative)
Synthesized Hydrazone64128
Ciprofloxacin (Reference)0.50.25

Interpretation: The hypothetical data above indicates that the synthesized compound possesses antibacterial activity, although it is less potent than the clinical antibiotic Ciprofloxacin. Such results are common in early-stage discovery and provide a crucial baseline. The difference in activity between Gram-positive and Gram-negative strains can offer initial insights into the compound's spectrum and potential mechanism of resistance (e.g., efflux pumps or cell wall permeability in Gram-negative bacteria).[9]

Conclusion and Future Directions

This guide demonstrates that this compound is a high-value scaffold for the synthesis of novel antibacterial agents. The straightforward conversion to hydrazone derivatives allows for the rapid generation of compound libraries for biological screening.

The work described herein serves as a foundational step. Future research should focus on:

  • SAR Expansion: Synthesizing a broad array of hydrazone derivatives with diverse electronic and steric properties on the aldehyde component to optimize antibacterial potency.

  • Advanced Biological Testing: Evaluating promising compounds against a wider panel of pathogens, including multidrug-resistant strains like MRSA.[5]

  • Computational Studies: Employing molecular docking simulations to predict and rationalize the binding interactions of the synthesized compounds within the active site of DNA gyrase or topoisomerase IV.[14]

  • Mechanism of Action Studies: Performing further assays to confirm that the mechanism of action is indeed via topoisomerase inhibition.

By systematically applying these synthetic and evaluative protocols, researchers can effectively harness the potential of the this compound core to develop the next generation of antibacterial therapies.

References

  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. (2025). [Source Not Available]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Cold Spring Harbor Perspectives in Medicine, 5(7), a025320. [Link]

  • Al-Buriki, K. A., et al. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]

  • Patel, H., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Szymański, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Al-Qawasmeh, R. A., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Głowacka, J., & Wujec, M. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules. [Link]

  • Hrokhenia, O. S., et al. (2023). Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. Chemistry & Biodiversity. [Link]

  • Gein, V. L., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. [Link]

  • Iqbal, M. A., et al. (2023). Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. RSC Advances. [Link]

  • ResearchGate. (2020).
  • Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone deriv
  • Wujec, M., & Głowacka, J. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceutics. [Link]

  • P&S Chemicals. (n.d.). This compound hydrochloride. P&S Chemicals. [Link]

  • El-Gazzar, M. G., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules. [Link]

Sources

Application Notes and Protocols: Reaction of 6-Fluoro-4-hydrazinoquinoline with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 6-fluoro-4-hydrazinoquinoline with various carbonyl compounds. This reaction is a cornerstone in the synthesis of a diverse array of heterocyclic compounds, particularly hydrazones and their cyclized derivatives, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] This guide details the underlying reaction mechanisms, provides field-proven experimental protocols, and discusses the therapeutic potential of the resulting molecular scaffolds.

Introduction: The Significance of the Quinoline-Hydrazone Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its fusion with a hydrazone moiety (–NH–N=C<) gives rise to quinoline-hydrazone derivatives, a class of compounds that has garnered substantial attention for its wide-ranging pharmacological properties. These include anticancer, antimicrobial, antifungal, and anti-inflammatory activities.[1][2][3][4][5][6]

The introduction of a fluorine atom at the 6-position of the quinoline ring often enhances the metabolic stability and bioavailability of the resulting compounds. This compound, therefore, serves as a crucial building block for the synthesis of novel therapeutic agents. The reaction of its hydrazino group with the electrophilic carbon of a carbonyl compound (aldehydes and ketones) provides a straightforward and efficient route to a diverse library of quinoline-hydrazones.

This application note will explore the fundamental reaction of this compound with carbonyl compounds, focusing on the synthesis of hydrazones and subsequent cyclization reactions to form pyrazole derivatives.

Chemical Structures
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Reactant This compound49612-09-1C₉H₈FN₃177.18 g/mol [7]
Product Type (E/Z)-N'-(aryl/alkyl-methylene)-6-fluoroquinolin-4-yl)hydrazoneVariesVariesVaries

Reaction Mechanism: Hydrazone Formation

The reaction between this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Quinoline This compound (Nucleophile) Hemiaminal Hemiaminal Intermediate Quinoline->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Compound (Electrophile) Carbonyl->Hemiaminal Hydrazone Hydrazone Hemiaminal->Hydrazone Dehydration Water Water Hemiaminal->Water

Caption: Mechanism of Hydrazone Formation.

Causality Explained:

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a neutral hemiaminal intermediate.

  • Dehydration: Under acidic or thermal conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the adjacent nitrogen atom results in the formation of the stable C=N double bond of the hydrazone.

Experimental Protocols

General Protocol for the Synthesis of 6-Fluoro-4-(2-(aryl/alkyl-methylene)hydrazinyl)quinoline Derivatives (Hydrazones)

This protocol is a generalized procedure adaptable for a range of aldehydes and ketones.[8][9]

Materials:

  • This compound

  • Appropriate aldehyde or ketone (e.g., benzaldehyde, acetophenone)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Reaction flask with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

G Start Start Step1 Dissolve this compound in ethanol in a reaction flask. Start->Step1 Step2 Add equimolar amount of the carbonyl compound. Step1->Step2 Step3 Add a catalytic amount of glacial acetic acid (2-3 drops). Step2->Step3 Step4 Reflux the reaction mixture for 2-4 hours. Monitor reaction progress by TLC. Step3->Step4 Step5 Cool the reaction mixture to room temperature. Step4->Step5 Step6 Cool further in an ice bath to precipitate the product. Step5->Step6 Step7 Filter the solid product using a Buchner funnel. Step6->Step7 Step8 Wash the product with cold ethanol. Step7->Step8 Step9 Dry the product in a vacuum oven. Step8->Step9 End End Step9->End

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Quinoline-Based c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a clinically validated target in oncology.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers.[1] The quinoline scaffold has emerged as a versatile and highly "druggable" nucleus in the design of potent and selective c-Met inhibitors.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of quinoline-based c-Met inhibitors, grounded in established medicinal chemistry principles and detailed experimental protocols.

Introduction: The Rationale for Targeting c-Met with Quinoline Scaffolds

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a pivotal role in normal cellular processes, including embryonic development and tissue regeneration. However, aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is a key driver of tumorigenesis, promoting cell proliferation, survival, motility, and invasion.[1] Consequently, inhibiting this pathway is a prime strategy in cancer therapy.

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the foundation of numerous approved drugs.[3] Its rigid, planar nature and rich electronic properties make it an ideal anchor for binding to the ATP pocket of kinases like c-Met.[2] Furthermore, the synthetic tractability of the quinoline core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[5] Prominent examples of FDA-approved, quinoline-based kinase inhibitors underscore the clinical relevance of this scaffold.[6]

The c-Met Signaling Pathway and Point of Inhibition

Upon HGF binding, c-Met dimerizes and autophosphorylates on key tyrosine residues, creating docking sites for downstream signaling proteins. This initiates multiple intracellular cascades, including the RAS/MAPK and PI3K/Akt pathways, which are central to cancer cell proliferation and survival.[7] Quinoline-based inhibitors are typically ATP-competitive, binding to the kinase domain of c-Met and preventing its autophosphorylation, thereby blocking downstream signaling.

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds Inhibitor Quinoline Inhibitor Inhibitor->cMet Inhibits Autophosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Figure 1: Simplified c-Met Signaling Pathway and Inhibition.

Synthesis of Quinoline-Based c-Met Inhibitors: A Practical Guide

The synthesis of functionalized quinolines is a well-established field of organic chemistry. Several named reactions, such as the Friedländer, Skraup, and Combes syntheses, provide robust methods for constructing the core quinoline scaffold.[8][9] The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies.

Expertise in Action: The Friedländer Synthesis for c-Met Inhibitor Scaffolds

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is particularly advantageous for its versatility and efficiency in generating polysubstituted quinolines.[10][11] This method allows for the strategic placement of functional groups crucial for c-Met inhibition.

Causality Behind Experimental Choices: SAR studies have revealed that specific substitutions on the quinoline ring are critical for potent c-Met inhibition. For instance, a methoxy group at the 7-position and an aryloxy group at the 4-position are common features of high-affinity binders, as seen in Cabozantinib.[1] The Friedländer synthesis provides a direct route to install substituents at the 2-, 3-, and 4-positions of the quinoline ring, making it an ideal choice for exploring these SAR-guided modifications.

Experimental Protocol: A Representative Friedländer Synthesis

This protocol describes the synthesis of a functionalized quinoline, a common core for many kinase inhibitors, using a Lewis acid catalyst to enhance reaction efficiency.[10]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Quinoline-Based c-Met Inhibitors

A multi-tiered approach is essential for the robust biological characterization of newly synthesized c-Met inhibitors. This typically involves an initial in vitro kinase assay to determine direct enzymatic inhibition, followed by cell-based assays to assess on-target activity and anti-proliferative effects.

In Vitro c-Met Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant c-Met. A common method is a luminescence-based assay that measures ATP consumption.[7][12][13]

Materials:

  • Recombinant human c-Met kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer. The final DMSO concentration should be ≤1%.

  • In a 96-well plate, add the diluted test compound or vehicle control (DMSO in kinase buffer).

  • Add the diluted c-Met kinase to each well.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the luminescent detection reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

Cellular Assays: Confirming On-Target Activity and Anti-Proliferative Effects

Cell-based assays are crucial to validate that the observed enzymatic inhibition translates to a functional effect in a biological context.

This assay directly measures the ability of an inhibitor to block c-Met autophosphorylation in cancer cells that have aberrant c-Met signaling (e.g., MKN-45 gastric cancer cells, which have c-Met gene amplification).[14]

Materials:

  • MKN-45 or U-87 MG cells[15][16]

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Standard Western blot equipment

Protocol:

  • Seed MKN-45 cells and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total c-Met antibody to confirm equal protein loading.

The MTT assay is a colorimetric method used to assess the impact of the inhibitor on the viability and proliferation of cancer cells.[17][18][19][20][21]

Materials:

  • MKN-45 or U-87 MG cells

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • After 24 hours, treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise format to allow for easy comparison and interpretation of structure-activity relationships.

Table 1: Biological Activity of Representative Quinoline-Based c-Met Inhibitors

Compound IDc-Met IC₅₀ (nM)MKN-45 GI₅₀ (µM)U-87 MG GI₅₀ (µM)
Example 1 15.20.851.2
Example 2 9.30.0930.5
Example 3 25.61.52.1
Cabozantinib 1.30.030.1

Data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

The quinoline scaffold remains a cornerstone in the development of potent and selective c-Met inhibitors. The synthetic accessibility of this core, coupled with a deep understanding of its structure-activity relationships, provides a robust platform for the design of novel anticancer agents.[1][5][22] The protocols outlined in this guide offer a comprehensive framework for the synthesis and biological evaluation of new quinoline-based c-Met inhibitors, from initial chemical synthesis to cellular characterization. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to overcome potential resistance mechanisms, and developing inhibitors with dual or multiple kinase targets.[6][23]

References

  • Lien, V. T., et al. (2019). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. ResearchGate. [Link]

  • Liu, X., et al. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. PubMed. [Link]

  • Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. PubMed. [Link]

  • Various Authors. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. [Link]

  • Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • Various Authors. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Banu, H., & Kumar, S. (2019). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines Using Graphene Oxide Carbocatalyst. PubMed. [Link]

  • Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. [Link]

  • Inglese, J., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Various Authors. (n.d.). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Source not specified. [Link]

  • Wang, Y., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-y1)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. ResearchGate. [Link]

  • Various Authors. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

  • Various Authors. (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online. [Link]

  • Sauthof, L., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Various Authors. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Source not specified. [Link]

  • Various Authors. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. PubMed. [Link]

  • Various Authors. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Various Authors. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Various Authors. (n.d.). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. PubMed Central. [Link]

  • Various Authors. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Türk Radyoloji Seminerleri. [Link]

  • Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Sauthof, L., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Data Sheet - c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]

Sources

LC-MS analysis of hydrazinoquinoline derivatives

The use of 2-hydrazinoquinoline as a chemical derivatization agent offers a powerful and efficient strategy for the simultaneous LC-MS analysis of short-chain carboxylic acids, aldehydes, and ketones. [13]This approach effectively overcomes inherent analytical challenges, such as poor chromatographic retention and low ionization efficiency, associated with these important classes of metabolites. [1]The protocol detailed herein provides a validated, self-consistent framework for robust and sensitive quantification, making it an invaluable tool for metabolomic investigations into nutrient metabolism, disease states like diabetic ketoacidosis, and other areas of biomedical research. [3][8]

References

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]

  • Chen, C., Lu, Y., & Yao, D. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. OUCI. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure... ResearchGate. [Link]

  • Figure: Validation results of the LC-MS/MS method for the analysis of derivatized AAs. ResearchGate. [Link]

  • Leito, I., et al. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • Shah, S., et al. (2024). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Bentham Science Publishers. [Link]

  • Zampieri, M., et al. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. PubMed. [Link]

  • D'Archivio, A. A., et al. (2024). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. MDPI. [Link]

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of Fluoroquinolone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluoroquinolones remain a cornerstone of antibacterial therapy, but the rise of resistant pathogens necessitates the rapid development of novel analogs with improved efficacy and safety profiles.[1] Traditional synthetic methods are often hampered by long reaction times, harsh conditions, and low yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of Microwave-Assisted Organic Synthesis (MAOS) as a powerful tool to accelerate the synthesis of fluoroquinolone analogs. We will explore the fundamental mechanisms of microwave heating, detail robust protocols for key synthetic transformations, and provide expert insights into reaction optimization and safety.

The Rationale: Why Microwaves Revolutionize Fluoroquinolone Synthesis

The core challenge in synthesizing diverse libraries of fluoroquinolone analogs lies in efficiently performing key chemical transformations, such as building the bicyclic quinolone core and introducing varied substituents at the C-7 position.[2][3] Conventional heating methods rely on thermal conductivity, where heat is slowly transferred from an external source through the vessel walls to the solvent and reactants.[4] This process is often slow and inefficient, leading to temperature gradients and the formation of by-products.[5]

Microwave-assisted synthesis fundamentally changes this energy transfer paradigm. Instead of external heating, microwave irradiation couples directly with polar molecules and ions within the reaction mixture, causing rapid and uniform heating throughout the bulk of the material.[6][7] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, which translates into rapid and efficient heating.[4][5][8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[4][5]

This direct, volumetric heating mechanism provides significant, field-proven advantages that are particularly impactful for fluoroquinolone synthesis:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[9][10][11]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[7][9][10]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[12]

  • Green Chemistry Alignment: MAOS often requires less solvent and consumes significantly less energy than conventional methods, aligning with the principles of sustainable chemistry.[4][6][13][14]

Core Synthetic Workflow for Fluoroquinolone Analogs

The synthesis of most fluoroquinolone analogs involves two critical stages that are significantly accelerated by microwave irradiation: the formation of the core quinolone ring system and the subsequent nucleophilic aromatic substitution (SNAr) to install a desired side chain.

G cluster_0 Stage 1: Quinolone Core Formation cluster_1 Stage 2: C-7 Functionalization (Analog Creation) A Aniline Precursor C Cyclization (e.g., Gould-Jacobs) A->C B Acrylate Derivative (e.g., EMME) B->C D Fluoroquinolone Core C->D Microwave Irradiation (High Temp, Short Time) F Nucleophilic Aromatic Substitution (SNAr) D->F E Nitrogen Heterocycle (e.g., Substituted Piperazine) E->F G Final Fluoroquinolone Analog F->G Microwave Irradiation (Accelerated Substitution)

Figure 1. General synthetic workflow for fluoroquinolone analogs, highlighting key stages accelerated by microwave energy.

The intramolecular cyclization to form the quinolone nucleus and the SNAr reaction at the C-7 position are classic examples of transformations that benefit from the high temperatures and rapid heating provided by microwaves, driving reactions to completion quickly and with high efficiency.[15][16][17]

Application Protocol: Microwave-Assisted SNAr for Ciprofloxacin Analog Synthesis

This protocol details the synthesis of a ciprofloxacin analog via a nucleophilic aromatic substitution reaction between the ciprofloxacin core (or a similar 7-fluoroquinolone) and a representative amine, such as a substituted piperazine. This is a crucial step for generating a library of diverse analogs.

3.1. Materials and Equipment

  • Reagents:

    • 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or similar fluoroquinolone core)

    • Substituted Piperazine (e.g., N-methylpiperazine)

    • Base (e.g., K₂CO₃ or DIPEA)

    • Solvent (e.g., DMSO, DMF, or NMP - choose a high-boiling polar solvent)

  • Equipment:

    • Single-mode laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • Certified 10 mL microwave pressure vial with a magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Purification system (e.g., Flash chromatography or preparative HPLC)

3.2. Safety Precautions

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Never use a domestic kitchen microwave oven , as they lack the necessary safety features for pressure control, temperature monitoring, and solvent containment.[18]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all reagent handling and reaction work-up in a well-ventilated laboratory hood.[18]

  • Pressure Vessels: Use only the certified pressure vials and caps specified by the microwave reactor manufacturer. Inspect vials for cracks or defects before use.[18]

  • Exothermic Reactions: When developing a new protocol, start with a small scale and monitor the reaction profile closely to avoid dangerous pressure build-up from rapid, unexpected exothermic events.[18]

3.3. Step-by-Step Experimental Protocol

  • Reagent Preparation:

    • To a 10 mL microwave pressure vial containing a magnetic stir bar, add the fluoroquinolone core (e.g., 100 mg, 1.0 eq).

    • Add the substituted piperazine (1.2 - 2.0 eq).

    • Add the base (e.g., K₂CO₃, 2.0 - 3.0 eq).

    • Add the polar aprotic solvent (e.g., DMSO, 3-4 mL).

  • Microwave Reaction Setup:

    • Securely cap the vial using the appropriate crimper or torque tool.

    • Place the vial into the cavity of the microwave reactor.

    • Program the following reaction parameters:

      • Temperature: 140-180 °C (start with a lower temperature for optimization)

      • Time: 10-30 minutes

      • Power: Dynamic power control (reactor automatically adjusts power to maintain temperature)

      • Stirring: Set to a high rate.

  • Running the Protocol & Work-up:

    • Initiate the microwave program. The reactor will automatically heat the mixture to the set temperature and hold it for the specified duration.

    • After the reaction is complete, allow the vial to cool to below 50 °C before carefully removing it from the reactor.

    • Pour the reaction mixture into water (approx. 20-30 mL).

    • A precipitate of the crude product should form. If not, adjust the pH to ~7 with dilute HCl.

    • Stir the suspension for 15-20 minutes.

    • Collect the solid product by vacuum filtration, washing with water and then a small amount of cold ethanol or ether.

  • Purification and Characterization:

    • Dry the crude product under vacuum.

    • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

    • Confirm the identity and purity of the final analog using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, FTIR).[19][20][21][22]

Figure 2. Step-by-step experimental workflow for microwave-assisted SNAr.

Data and Expected Outcomes

The primary advantage of MAOS is the dramatic acceleration of reaction rates. The table below provides a typical comparison for the SNAr step in fluoroquinolone synthesis.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Advantage
Reaction Time 8 - 24 hours10 - 45 minutes>95% Reduction
Temperature 100 - 140 °C (reflux)140 - 180 °C (superheating in sealed vessel)Higher driving force
Typical Yield 50 - 75%70 - 95%Significant Improvement
Purity Moderate, often requires extensive purificationHigh, cleaner reaction profilesReduced downstream effort

Data compiled and generalized from literature sources.[9][23][24][25]

Conclusion

Microwave-assisted organic synthesis is a transformative technology for the rapid and efficient development of fluoroquinolone analogs.[9][26] By leveraging direct and uniform heating, MAOS dramatically reduces reaction times, improves yields, and promotes cleaner chemistry compared to conventional methods.[7][11] The protocols and principles outlined in this application note provide a robust framework for researchers to accelerate their drug discovery programs, enabling the faster synthesis and evaluation of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Lita, A. N., & Singh, B. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved January 2, 2026, from [Link]

  • JOSHI, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Retrieved January 2, 2026, from [Link]

  • Jafar, N. N. A., et al. (2016). Microwave assisted synthesis of amide derivatives of the drug ciprofloxacin and screening the biological properties. International Journal of ChemTech Research. Retrieved January 2, 2026, from [Link]

  • Basu, K. (2017). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. Organic & Medicinal Chemistry International Journal. Retrieved January 2, 2026, from [Link]

  • S, S. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry. Retrieved January 2, 2026, from [Link]

  • Jafar, N. N. A., et al. (2016). Microwave assisted synthesis of amide derivatives of the drug ciprofloxacin and screening the biological properties. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Pawar, P. V. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Retrieved January 2, 2026, from [Link]

  • Wani, T. A., et al. (2014). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. Retrieved January 2, 2026, from [Link]

  • Microwave assisted synthesis. (2024). Wisdomlib. Retrieved January 2, 2026, from [Link]

  • Maquelin, K., et al. (2003). Vibrational spectroscopic characterization of fluoroquinolones. PubMed. Retrieved January 2, 2026, from [Link]

  • Sharma, V. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library. Retrieved January 2, 2026, from [Link]

  • Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

  • Jafar, N. N. A., et al. (2016). (PDF) Microwave assisted synthesis of amide derivatives of the drug ciprofloxacin and screening the biological properties. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Hernandez, H., & Leyva, S. (2011). Using microwave radiation in the intramolecular cyclization and SNAr reaction of the synthetic pathway proposed for development of norfloxacin derivatives. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Bogdal, D. (2005). Microwave Assisted Organic Synthesis. Elsevier. Retrieved January 2, 2026, from [Link]

  • Hryniuk, A., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Collins, M. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Retrieved January 2, 2026, from [Link]

  • Shadique, M. A., & Pratik, P. (2020). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies. Retrieved January 2, 2026, from [Link]

  • Al-Ostath, R. A., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (2010). Química Organica.org. Retrieved January 2, 2026, from [Link]

  • Niloy, N. M., et al. (2024). Spectral characterization, degradation behavior, quenching, and semi-quantification of fluoroquinolone antibiotics in the antibi. Science of The Total Environment. Retrieved January 2, 2026, from [Link]

  • Synthesis of Drugs: Lascufloxacin. (2022). YouTube. Retrieved January 2, 2026, from [Link]

  • Shadique, M. A., & Pratik, P. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. Retrieved January 2, 2026, from [Link]

  • Khan, I., et al. (2016). (PDF) Synthesis of Ciprofloxacin-Based Compounds: A Review. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Pirgal, D., et al. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences. Retrieved January 2, 2026, from [Link]

  • Fábián, A., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. PubMed. Retrieved January 2, 2026, from [Link]

  • Sharma, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. Retrieved January 2, 2026, from [Link]

  • Quinolone antibiotic. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • HERNANDEZ L., H., & LEYVA R., S. (2011). Using microwave radiation in the intramolecular cyclization and SNAr reaction of the synthetic pathway proposed for development of norfloxacin derivatives. SciELO México. Retrieved January 2, 2026, from [Link]

  • M, S., et al. (2024). design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved January 2, 2026, from [Link]

  • Küçükgüzel, Ş. G., et al. (2017). Novel Microwave Assisted Synthesis and Antimicrobial Activity of New Quinolone-Hybrids. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Shahanawaz, M., et al. (2024). Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved January 2, 2026, from [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier. Retrieved January 2, 2026, from [Link]

  • Sharma, A., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PubMed Central. Retrieved January 2, 2026, from [Link]

  • Rocha, D. H. A., et al. (2021). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Retrieved January 2, 2026, from [Link]

  • PART - 1 INTRODUCTION. (n.d.). Shodhganga. Retrieved January 2, 2026, from [Link]

  • Sello, T., et al. (2013). Towards the synthesis of fluoroquinolones via a nucleophilic aromatic substitution. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Kappe, C. O., & Dallinger, D. (n.d.). Nucleophilic additions and substitutions. CEM Corporation. Retrieved January 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-hydrazinoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific synthetic transformation. The following content is structured in a question-and-answer format to directly address potential challenges and improve your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a chloride, from the 4-position of a 6-fluoroquinoline core by hydrazine. The reaction's success hinges on several critical parameters, including the purity of starting materials, reaction conditions, and appropriate work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on a nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking the electron-deficient C4 carbon of the 6-fluoro-4-chloroquinoline ring. The fluorine atom at the 6-position acts as an electron-withdrawing group, which, along with the ring nitrogen, activates the C4 position towards nucleophilic attack. The reaction forms a resonance-stabilized intermediate known as a Meisenheimer complex, which then collapses with the expulsion of the chloride leaving group to yield the desired product.

Q2: Why is hydrazine hydrate typically used in excess?

A2: Hydrazine hydrate is a strong nucleophile and is typically used in large excess for several reasons. Firstly, a higher concentration of the nucleophile drives the reaction equilibrium towards the product side, increasing the reaction rate and overall yield. Secondly, hydrazine can also act as a base to neutralize the HCl generated during the reaction, although an additional base is sometimes employed. Lastly, using an excess can help to minimize the formation of certain dimeric byproducts.

Q3: Can I use anhydrous hydrazine instead of hydrazine hydrate?

A3: While anhydrous hydrazine is a more potent nucleophile, it is also highly toxic, volatile, and potentially explosive. Hydrazine hydrate is a safer and more commonly used alternative in a laboratory setting. For most applications, the reactivity of hydrazine hydrate is sufficient to achieve good yields in this synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this reaction is a mixture of ethyl acetate and hexane. The starting material, 4-chloro-6-fluoroquinoline, is significantly less polar than the product, this compound. If the starting material spot is still prominent, consider extending the reaction time or increasing the reaction temperature. Refluxing in a suitable solvent like ethanol or isopropanol is a common practice.

  • Cause 2: Poor Quality of Hydrazine Hydrate. Hydrazine hydrate can degrade over time, especially if not stored properly.

    • Solution: Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your current stock. Old or improperly stored hydrazine hydrate can have a lower effective concentration, leading to an incomplete reaction.

  • Cause 3: Inefficient Work-up and Product Loss. The product may be lost during the extraction or purification steps. This compound has some water solubility, which can lead to losses during aqueous work-up.

    • Solution: During the work-up, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extraction of the combined organic layers with a minimal amount of brine can help to remove excess water without significant product loss. Careful handling during filtration and transfer is also crucial.

Issue 2: Formation of Impurities

Q: I have obtained my product, but it is contaminated with significant impurities. What are these impurities and how can I avoid them?

A: The formation of impurities is a key challenge in this synthesis. Understanding their origin is crucial for developing a strategy to minimize them.

  • Impurity 1: Dimerization/Autoxidation Products. Hydrazinylquinolines can undergo autoxidation, especially when heated in the presence of air, leading to the formation of colored, high-molecular-weight byproducts.[1]

    • Mitigation Strategy: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is particularly important if the reaction requires prolonged heating. During work-up, minimize the exposure of the product to air and light.

  • Impurity 2: Unreacted Starting Material. As mentioned in the low yield section, residual 4-chloro-6-fluoroquinoline is a common impurity if the reaction is incomplete.

    • Mitigation Strategy: Ensure the reaction goes to completion by monitoring with TLC. If a small amount of starting material remains, it can often be removed during the purification step (e.g., column chromatography or recrystallization).

  • Impurity 3: Hydrolysis of Starting Material. If there is water present in the reaction mixture and the conditions are harsh, the 4-chloro-6-fluoroquinoline can hydrolyze to the corresponding 4-hydroxy-6-fluoroquinoline.

    • Mitigation Strategy: Use dry solvents to minimize the presence of water. While hydrazine hydrate is used, excess water should be avoided.

Experimental Protocol and Workflow

The following is a representative protocol for the synthesis of this compound, compiled from established procedures for analogous compounds.

Materials:

  • 4-Chloro-6-fluoroquinoline

  • Hydrazine hydrate (80% or higher)

  • Ethanol (or Isopropanol)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-6-fluoroquinoline (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (5-10 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C for ethanol) and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 1:1 ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Workflow Diagram:

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-chloro-6-fluoroquinoline in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Reflux (4-6 h) B->C D 4. Monitor by TLC C->D E 5a. Cool and Concentrate D->E Reaction Complete F 5b. Aqueous Extraction E->F G 5c. Wash and Dry F->G H 6a. Concentrate G->H I 6b. Column Chromatography or Recrystallization H->I J Pure this compound I->J SNAr_Mechanism Reactants 6-Fluoro-4-chloroquinoline + Hydrazine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products This compound + HCl Intermediate->Products Loss of Leaving Group

Sources

Technical Support Center: Purification of Fluorinated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Fluorinated Quinolines

Welcome to the technical support center for the purification of fluorinated quinoline derivatives. As researchers in drug discovery and materials science, you are aware of the quinoline ring system as a privileged scaffold. The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, these same modifications introduce distinct challenges into the purification process.

The high electronegativity of fluorine and the strength of the carbon-fluorine bond alter the electronic properties and polarity of the quinoline molecule.[2][3] Furthermore, the basic nitrogen atom of the quinoline ring can interact strongly with common purification media, leading to common issues like peak tailing and product decomposition.[4] This guide provides field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are fluorinated quinolines often more difficult to purify than their non-fluorinated analogs?

A: The difficulty stems from a combination of factors directly related to the fluorine atom(s) and the inherent properties of the quinoline core:

  • Altered Polarity: Fluorine's high electronegativity can significantly change the molecule's dipole moment and polarity, making its behavior on stationary phases like silica gel less predictable.

  • Isomer Separation: Synthetic routes often produce regioisomers (e.g., 5-fluoro- vs. 8-fluoro-quinoline) which may have very similar physicochemical properties, making them difficult to separate by standard chromatography or recrystallization.[5]

  • Interaction with Silica Gel: The basic nitrogen in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[4] This interaction can lead to significant peak tailing on TLC and column chromatography, and in some cases, can catalyze the decomposition of sensitive compounds.

  • Modified Solubility: Fluorine substitution can alter a compound's solubility profile, making the selection of an appropriate recrystallization solvent more challenging.[3]

Q2: I have a crude reaction mixture. What is the very first step I should take to develop a purification strategy?

A: Your first and most critical step is a thorough analysis of the crude mixture using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC Analysis: Run the crude mixture on a silica gel TLC plate using several different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). This will give you a visual representation of the number of components, their relative polarities, and an initial indication of a suitable eluent for column chromatography. Observe for any streaking, which indicates strong interaction with the silica.

  • HPLC/LC-MS Analysis: An analytical HPLC or LC-MS run will provide a more quantitative picture of the mixture, showing the relative amounts of each component and their molecular weights. This is invaluable for identifying your desired product and key impurities.[6][7]

Q3: How do I choose between flash column chromatography and recrystallization?

A: The choice depends on the nature of your crude product and the impurities present.

  • Choose Flash Chromatography when:

    • The product is an oil or a low-melting solid.

    • The mixture contains multiple components with different polarities.

    • You need to separate isomers with slightly different polarities.[5]

    • Impurities are present in significant quantities.

  • Choose Recrystallization when:

    • The product is a solid.

    • The product constitutes the major component of the mixture (typically >80-90%).

    • The impurities have different solubility profiles from your desired product (i.e., they are either much more soluble or much less soluble in the chosen solvent).[8]

Use the decision-making workflow below to guide your choice.

Q4: How can I definitively confirm the purity and structural identity of my final compound?

A: A single technique is rarely sufficient. A combination of spectroscopic and chromatographic methods is required for unambiguous confirmation:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. For fluorinated compounds, ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.[3][9]

  • Chromatographic Purity: Analytical HPLC or GC analysis should show a single major peak, allowing you to quantify the purity (e.g., >98%).[10][11]

  • Single-Crystal X-ray Diffraction: For absolute proof of structure and regiochemistry, especially when dealing with isomers, obtaining a single crystal for X-ray analysis is the gold standard.[5][9]

Q5: What are the most important safety precautions when handling fluorinated quinolines?

A: Both the quinoline core and organofluorine compounds can present hazards.[12][13] Always consult the Safety Data Sheet (SDS) for your specific compound.[14][15]

  • Engineering Controls: Always handle these compounds in a certified chemical fume hood to avoid inhalation of vapors or dust.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and chemically resistant gloves.[13] Check the glove manufacturer's compatibility chart for the specific solvents you are using.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's hazardous waste guidelines. Do not pour into drains.[14]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Chromatography Issues

Problem: My compound is streaking/tailing badly on my silica gel TLC plate and column.

  • Symptoms: The spot on the TLC plate is elongated rather than round. During column chromatography, the product elutes over many fractions with poor peak shape.

  • Root Cause: The basic lone pair of electrons on the quinoline's nitrogen atom is interacting strongly with the acidic silanol groups on the silica gel surface via hydrogen bonding.[4] This strong, non-specific binding prevents clean elution.

  • Solution:

    • Add a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a tertiary amine to your eluent.[4]

      • Standard Practice: Add 0.5-2% triethylamine (NEt₃) or pyridine to your chosen mobile phase (e.g., 1% NEt₃ in 70:30 Hexanes:Ethyl Acetate).

      • Mechanism: The amine preferentially binds to the acidic sites on the silica, preventing your quinoline derivative from sticking and allowing it to elute symmetrically.

    • Use an Alternative Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider a different stationary phase.

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica and is available in different pH grades. Basic alumina is often an excellent choice for purifying basic compounds like quinolines.[4]

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile), can be a highly effective method.[4]

Problem: My compound appears to be decomposing on the silica gel column.

  • Symptoms: You observe new, unexpected spots on TLC after running the column. The overall recovery from the column is very low despite the compound appearing stable beforehand.

  • Root Cause: The acidic surface of the silica gel can act as a Lewis acid catalyst, promoting the degradation of sensitive functional groups on your molecule.

  • Solution:

    • Deactivate the Silica: As with tailing, pre-treating the silica gel or adding a basic modifier like triethylamine to the eluent can neutralize the acidic sites and prevent decomposition.[4]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (this is known as "flash" chromatography). Avoid letting the compound sit on the column for extended periods.

    • Work at Lower Temperatures: If the compound is thermally sensitive, consider running the column in a cold room to reduce the rate of decomposition.

    • Switch to a More Inert Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[4]

Problem: I am unable to separate two regioisomers of my fluorinated quinoline.

  • Symptoms: TLC and column chromatography show a single spot or heavily overlapping spots for what you know to be a mixture of isomers.

  • Root Cause: Regioisomers often have very similar polarities, making them difficult to resolve on standard stationary phases.[5]

  • Solution:

    • Optimize the Mobile Phase: Systematically screen a wide range of solvent systems with different polarities and selectivities (e.g., trying dichloromethane/methanol or toluene/acetone systems in addition to hexanes/ethyl acetate).

    • Use High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than flash chromatography and is often the method of choice for separating challenging isomer pairs.[5]

    • Try a Fluorinated Stationary Phase: For separating fluorinated molecules, specialized fluorinated stationary phases (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF)) can offer unique selectivity. Retention on these phases is influenced by both the hydrophobicity and the fluorine content of the analyte, providing an alternative separation mechanism.[16]

    • Derivative Formation: In some cases, it may be possible to react the isomer mixture with a reagent to form derivatives that have more distinct physical properties, allowing for easier separation. The original compounds can then be regenerated after separation.

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

  • Symptoms: Upon cooling the hot, saturated solution, a liquid layer (an oil) separates instead of solid crystals.

  • Root Cause: This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that solvent. It can also be caused by the presence of impurities that depress the melting point.

  • Solution:

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add more solvent to create a less concentrated solution before allowing it to cool slowly again.

    • Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., 0 °C or -20 °C) to induce crystallization.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Change Solvents: The current solvent may be unsuitable. Screen for a new solvent or solvent system.[8]

Problem: The purity of my compound does not improve after recrystallization.

  • Symptoms: Analytical data (e.g., HPLC, NMR) shows that the purity of the material before and after recrystallization is essentially the same.

  • Root Cause: The impurities have a very similar solubility profile to your desired compound in the chosen solvent, causing them to co-crystallize.

  • Solution:

    • Perform a Systematic Solvent Screen: You must find a solvent system where the solubility of your compound and the impurities are sufficiently different. (See Protocol 3).

    • Cool the Solution Slowly: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of purer crystals.

    • Consider a Second Purification Method: If impurities consistently co-crystallize, recrystallization may not be the right technique. You will likely need to use column chromatography to remove the problematic impurities first, followed by a final recrystallization of the now-purer material.

Section 3: Standardized Protocols

Protocol 1: General Purity Assessment Workflow

This protocol outlines a self-validating system to assess the purity of a crude or purified sample.

  • Visual Inspection: Note the color and physical state (solid, oil, etc.) of the material.

  • Solubility Test: Test the solubility of a small sample in common NMR solvents (CDCl₃, DMSO-d₆) and HPLC solvents (Acetonitrile, Methanol, Water).

  • TLC Analysis: Dissolve a small amount in a suitable solvent and spot on a silica gel TLC plate. Elute with 2-3 different solvent systems. Visualize under UV light (254 nm and 365 nm) and with a chemical stain if necessary.

  • ¹H NMR Spectrum: Acquire a proton NMR spectrum. Check for the presence of expected peaks, the absence of solvent or starting material peaks, and clean integration values.

  • LC-MS Analysis: Inject a sample to obtain a chromatogram and a mass spectrum. This will confirm the molecular weight and give an initial estimate of chromatographic purity.[7]

  • Quantitative Purity by HPLC: If the sample appears pure by NMR and LC-MS, perform a quantitative analysis using a validated HPLC method to determine the purity as a percentage area.[10]

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Select Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.2-0.4. Add 1% triethylamine (NEt₃) to this system.

  • Prepare the Column:

    • Slurry-pack a glass column with silica gel in your chosen eluent (containing NEt₃).

    • Ensure the silica bed is compact and level. Do not let the column run dry.

  • Load the Sample:

    • Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the compound onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Run the Column:

    • Carefully add the mobile phase (containing NEt₃) to the top of the column.

    • Apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect fractions and monitor their contents by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.

Protocol 3: Recrystallization Solvent Screening
  • Preparation: Place a small amount (10-20 mg) of your crude solid into several different test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) dropwise until the total volume is ~0.5 mL. Note if the solid dissolves at room temperature. A good solvent will NOT dissolve the compound well at room temperature.[8]

  • Heating: For the tubes where the solid did not dissolve, heat the mixture gently in a water or sand bath. Continue adding the same solvent dropwise until the solid just dissolves. Note the solvents in which the compound is soluble when hot.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • Observation: The best single solvent is one where the compound was poorly soluble at room temperature but fully soluble when hot, and which produces a large quantity of crystalline solid upon cooling.

  • Solvent Pairs: If no single solvent is ideal, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in a minimal amount of the "good" solvent (in which it is very soluble) while hot, then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

Section 4: Data & Visualization

Decision Workflow for Purification Strategy

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid tlc_shows_sep Does TLC show good separation of impurities? is_solid->tlc_shows_sep Yes flash_chrom Develop Flash Chromatography Method (Protocol 2) is_solid->flash_chrom No (Oil) recrystallize Attempt Recrystallization (Protocol 3) tlc_shows_sep->recrystallize Yes tlc_shows_sep->flash_chrom No is_pure Is product >95% pure by HPLC/NMR? recrystallize->is_pure flash_chrom->is_pure isomers_present Are isomers or closely eluting impurities present? is_pure->isomers_present No end_product Pure Compound (Verify with NMR, HPLC, MS) is_pure->end_product Yes prep_hplc Consider Preparative HPLC or alternative stationary phase isomers_present->prep_hplc Yes isomers_present->end_product No prep_hplc->end_product

Caption: Decision workflow for selecting a purification strategy.

Table 1: Common Solvent Systems for Flash Chromatography of Quinolines
Eluent System (v/v)Base AdditiveTypical Applications & Notes
Hexanes / Ethyl Acetate0.5-2% NEt₃Standard system for compounds of low to medium polarity.
Dichloromethane / Methanol0.5-2% NEt₃For more polar quinoline derivatives.
Toluene / Acetone0.5-2% NEt₃Offers different selectivity compared to ester/alkane systems.
Acetonitrile / WaterN/A (on C18)Standard for reversed-phase (C18) chromatography.
Hexanes / MTBE0.5-2% NEt₃MTBE (methyl tert-butyl ether) can offer different selectivity.

References

  • Peikova, L., Balkanski, S., & Georgieva, M. (2022). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Current Pharmaceutical Analysis, 18(10), 968-982.
  • ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Cambridge Open Engage.
  • Zhang, X., & MacMillan, D. W. C. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
  • Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Fluorinated Quinolines: Synthesis, Properties and Applications. In Fluorine-Containing Synthons. Springer.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3429.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Larraufie, M.-H., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Asian Journal of Organic Chemistry, 6(3), 266-284.
  • Pharmaceutical Technology. (2015). Overcoming Challenges in Fluorine-Based Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Du, Y., et al. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. Journal of Pharmaceutical Sciences, 101(11), 4088-4098.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5629-5633.
  • Chemistry Stack Exchange. (2018). Reactivity of fluorine compound. Retrieved from [Link]

  • ACS Omega. (2025).
  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3429.
  • Peikova, L., Balkanski, S., & Georgieva, M. (2022). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Bentham Science Publishers.
  • International Journal for Multidisciplinary Research (IJFMR). (n.d.).
  • Das, S., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Biomolecular Structure & Dynamics, 40(14), 6331-6344.
  • Resolian. (n.d.). Analytical Chemistry & Trace Analysis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides. Springer.
  • DailyMed - NIH. (n.d.). Label: OFLOXACIN solution. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

Sources

Technical Support Center: Navigating the Solubility Challenges of 6-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-4-hydrazinoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges with its solubility in organic solvents. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them, ensuring your experiments are both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

A1: Difficulty in dissolving this compound is a common issue, primarily due to its heterocyclic aromatic structure containing both a basic quinoline ring and a polar hydrazine group. This unique combination can lead to strong intermolecular forces in the solid state. Here is a systematic approach to troubleshoot this issue:

  • Verify Compound Purity and Form: Ensure the purity of your this compound. Impurities can significantly alter solubility characteristics. Also, confirm if you are using the free base or a salt form, such as the hydrochloride salt[1]. Salts often exhibit different solubility profiles, typically being more soluble in polar protic solvents.

  • Start with Common Polar Aprotic Solvents: Based on the structure, polar aprotic solvents are a good starting point. These solvents can engage in dipole-dipole interactions without interfering with the hydrazine group through hydrogen bonding.

  • Employ Gentle Heating: Many solubility issues can be overcome by gently heating the mixture. An increase in temperature provides the energy needed to break the crystal lattice of the solid.

  • Consider Solvent Mixtures: If a single solvent is ineffective, a solvent mixture can be a powerful tool. Combining a good solvent with a co-solvent can fine-tune the polarity of the medium.

Q2: Which organic solvents are most likely to be effective for dissolving this compound?

The quinoline core provides a degree of aromatic character, suggesting some solubility in aromatic solvents, while the fluoro and hydrazine groups introduce polarity. Aromatic hydrazines are noted to be poorly soluble in water but can be dissolved in certain organic solvents.

Table 1: Recommended Starting Solvents for Solubility Testing of this compound

Solvent ClassRecommended SolventsRationale for Use
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)These solvents have high dielectric constants and can solvate the polar hydrazine and fluoro groups effectively. DMF and DMSO are often excellent choices for dissolving a wide range of organic compounds.
Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl group in these solvents can act as both a hydrogen bond donor and acceptor, potentially interacting favorably with the nitrogen atoms in the quinoline ring and the hydrazine moiety.
Chlorinated Dichloromethane (DCM), ChloroformThese are less polar options but can be effective, particularly if the overall molecule has significant non-polar character.
Aromatic Toluene, XyleneThe aromatic ring of these solvents can interact with the quinoline ring system through pi-stacking interactions.

It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Q3: I've tried several solvents with little success. Are there any chemical modifications I can make to improve solubility?

A3: Yes, modifying the molecule itself is a common strategy in drug development to enhance solubility.

  • Salt Formation: If you are working with the free base, converting it to a salt, such as a hydrochloride or sulfate salt, can significantly increase its solubility in polar protic solvents like water or alcohols. This is because the ionic nature of the salt allows for stronger interactions with polar solvent molecules.

  • Pro-drug Approach: For in vivo applications, a pro-drug strategy can be employed. This involves temporarily masking the polar hydrazine group with a lipophilic moiety that is cleaved under physiological conditions to release the active compound.

Q4: My compound dissolves initially with heating, but then crashes out of solution upon cooling. How can I prevent this?

A4: This phenomenon, known as recrystallization or precipitation, occurs when the solvent is saturated at a higher temperature and becomes supersaturated upon cooling. Here are some strategies to manage this:

  • Use a Solvent Mixture: A carefully chosen solvent/anti-solvent system can control the crystallization process. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Re-heating to clarify and then slow cooling can promote the formation of stable crystals. Common anti-solvents include hexanes or water, depending on the primary solvent.

  • Maintain a Minimum Temperature: If your experimental setup allows, maintaining the solution at a slightly elevated temperature where the compound remains soluble can be a straightforward solution.

  • Increase the Solvent Volume: While not always ideal, using a larger volume of solvent will keep the concentration lower and may prevent precipitation upon cooling.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

This protocol will guide you through a systematic process to identify a suitable solvent for your experiment.

Caption: Decision workflow for recrystallization.

References

Sources

Technical Support Center: Optimization of Hydrazinoquinoline (HQ) Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydrazinoquinoline (HQ) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for the successful derivatization of carbonyls (aldehydes and ketones) and carboxylic acids for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Understanding the Power of HQ Derivatization

2-Hydrazinoquinoline (HQ) is a versatile derivatizing agent that uniquely allows for the simultaneous analysis of short-chain carboxylic acids, aldehydes, and ketones within a single experimental run.[1][2][3][4] This is particularly valuable in metabolomics and other fields where comprehensive profiling of diverse analytes in complex biological matrices like urine, serum, and tissue extracts is required.[1][4][5] The primary purpose of HQ derivatization is to enhance the chromatographic performance (especially in reversed-phase systems), improve chemical stability, and increase ionization efficiency of these target molecules for sensitive LC-MS detection.[5][6]

The derivatization process follows two distinct chemical pathways depending on the analyte's functional group, a crucial concept for understanding and optimizing your experiments.

Reaction Mechanism Overview

The reaction with aldehydes and ketones is a direct condensation, while the reaction with carboxylic acids requires a critical activation step.

Reaction_Mechanisms cluster_carbonyl Pathway 1: Aldehydes & Ketones cluster_acid Pathway 2: Carboxylic Acids Analyte_K Analyte (Aldehyde/Ketone) + Carbonyl Group (C=O) Product_K Hydrazone Derivative (Schiff Base) Analyte_K->Product_K Direct Condensation HQ_K 2-Hydrazinoquinoline (HQ) HQ_K->Product_K Analyte_C Analyte (Carboxylic Acid) + Carboxyl Group (-COOH) Intermediate Acyloxyphosphonium Ion (Activated Intermediate) Analyte_C->Intermediate Activation Activators Activation Agents (TPP + DPDS) Activators->Intermediate Product_C Hydrazide Derivative Intermediate->Product_C Nucleophilic Attack HQ_C 2-Hydrazinoquinoline (HQ) HQ_C->Product_C

Caption: Dual reaction pathways of 2-Hydrazinoquinoline (HQ) derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal, field-tested reaction conditions for HQ derivatization?

A1: Based on kinetic studies, the following conditions have been optimized to ensure complete derivatization for a broad range of target analytes.[1][7] Adhering to these parameters is the first step toward reproducible results.

ParameterRecommended ConditionRationale & Expert Insight
Solvent AcetonitrileAcetonitrile has been shown to be a much more effective reaction solvent than methanol, ethanol, or water.[1][7] It provides a suitable non-aqueous environment, especially for the activation step of carboxylic acids.
Temperature 60 °CThis temperature provides the necessary energy to drive the reaction to completion efficiently without degrading the analytes or derivatives. Reaction rates are significantly higher at 60°C compared to lower temperatures.[1][7]
Reaction Time 60 minutesWhile some analytes (e.g., acetone, pyruvate) react within 15 minutes, others (e.g., malic acid, acetaldehyde) require up to 60 minutes for the reaction to complete. A 60-minute incubation ensures comprehensive derivatization across different analyte classes.[7]
Reagents 1 mM HQ, 1 mM TPP, 1 mM DPDSThis concentration is a robust starting point for most biological samples. TPP and DPDS are essential for the derivatization of carboxylic acids but are not required for aldehydes and ketones.[6]

Q2: Why are Triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) necessary?

A2: These two reagents are indispensable for the derivatization of carboxylic acids. They function as activation agents.[1][6] The carboxyl group is not sufficiently reactive to directly form a bond with HQ. TPP and DPDS react with the carboxylic acid first to form a highly reactive acyloxyphosphonium ion intermediate. This activated intermediate is then readily attacked by the nucleophilic nitrogen of HQ to form the stable hydrazide derivative.[1][6] If you are only analyzing aldehydes and ketones, these reagents are not mechanistically required.

Q3: How does HQ derivatization improve my chromatographic separation?

A3: Many small, polar metabolites like short-chain carboxylic acids exhibit poor retention on standard reversed-phase (e.g., C18) columns, often eluting in or near the solvent front. HQ was specifically developed as a more hydrophobic analog of other agents like 2-hydrazinopyridine (HP).[1][6] The addition of the quinoline moiety to the analyte significantly increases its hydrophobicity, leading to better retention and separation from other polar matrix components on reversed-phase LC systems.[6]

Q4: Can I use water as the reaction solvent? My samples are aqueous.

A4: It is strongly advised against using water as the primary reaction solvent. Water can interfere with the reaction, particularly the activation of carboxylic acids, and may hinder overall derivatization efficiency.[1][7] The standard protocol involves adding a small volume of your aqueous sample to a much larger volume of the reagent solution prepared in acetonitrile.[6] For methods that are highly sensitive to water, a sample lyophilization and reconstitution step may be necessary.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Troubleshooting_Workflow Problem Problem: Low or Inconsistent Product Yield Check_Time 1. Verify Reaction Time (Is it ≥ 60 min?) Problem->Check_Time Check_Temp 2. Verify Reaction Temperature (Is it 60°C?) Check_Time->Check_Temp [Yes] Solution_Time Solution: Increase time to 60 min to account for slower-reacting analytes. Check_Time->Solution_Time [No] Check_Solvent 3. Confirm Solvent (Is it Acetonitrile?) Check_Temp->Check_Solvent [Yes] Solution_Temp Solution: Ensure heat block/water bath is calibrated and stable at 60°C. Check_Temp->Solution_Temp [No] Check_Reagents 4. Assess Reagent Integrity (Freshly prepared? Stored properly?) Check_Solvent->Check_Reagents [Yes] Solution_Solvent Solution: Use high-purity, dry acetonitrile. Minimize aqueous sample volume. Check_Solvent->Solution_Solvent [No] Check_Activation 5. Carboxylic Acids Only: Are TPP & DPDS present? Check_Reagents->Check_Activation [Yes] Solution_Reagents Solution: Prepare fresh reagent solutions daily. TPP can oxidize over time. Check_Reagents->Solution_Reagents [No] Solution_Activation Solution: Add TPP and DPDS to the reaction mixture for carboxylic acid analysis. Check_Activation->Solution_Activation [No]

Caption: Workflow for troubleshooting low derivatization yield.

Problem: I see very low or no signal for my derivatized analyte.

  • Possible Cause 1: Incomplete Reaction. The derivatization reaction may not have gone to completion. The kinetics can vary between different molecules.

    • Solution: Strictly follow the optimized conditions outlined in the FAQ section. Ensure the reaction is incubated at 60°C for a full 60 minutes .[7] Cutting the time short is a common reason for incomplete derivatization of certain analytes.

  • Possible Cause 2: Reagent Degradation. The derivatization reagents, especially TPP, can degrade over time. The presence of moisture can also deactivate reagents.

    • Solution: Prepare the derivatization solution fresh before each batch of experiments.[8] Use high-purity, dry acetonitrile. Do not store and reuse the reagent cocktail for extended periods.

  • Possible Cause 3: Missing Activation Reagents (for Carboxylic Acids). If you are analyzing carboxylic acids and have omitted TPP and DPDS, the reaction will not proceed.[6]

    • Solution: Ensure that TPP and DPDS are included in your reagent solution when targeting carboxylic acids.

Problem: My results are inconsistent and not reproducible.

  • Possible Cause 1: Inconsistent Reaction Conditions. Minor variations in temperature, time, or reagent concentrations between runs can lead to significant differences in derivatization efficiency.[9]

    • Solution: Meticulously control all reaction parameters. Use a calibrated heating block or water bath. Prepare a single master mix of the derivatization solution for all samples in a batch to ensure consistency.

  • Possible Cause 2: Matrix Effects. Components within your biological sample (salts, proteins, etc.) can interfere with the derivatization reaction or suppress the signal in the mass spectrometer.

    • Solution: While HQ derivatization is compatible with complex matrices,[1] you may need to optimize your sample preparation. Consider a protein precipitation step or solid-phase extraction (SPE) to clean up the sample before derivatization. Using a stable isotope-labeled internal standard that also undergoes derivatization can help correct for variability.

Problem: I am observing significant peak carryover in my HPLC system.

  • Possible Cause: Analyte Adsorption. Derivatized analytes, being more hydrophobic, can sometimes adsorb to surfaces in the autosampler, particularly the injection needle.

    • Advanced Solution: Implement a derivatizing needle wash. Instead of a standard wash solution, use a reactive solution to convert any residual analyte into a different, non-interfering compound. For example, a wash solution containing propionic anhydride can be used to derivatize residual amines or hydrazines left in the system, effectively eliminating carryover of the target analyte.[10] This is an advanced technique that can greatly improve assay robustness for high-throughput analysis.

Experimental Protocol: Standard HQ Derivatization

This protocol is a validated starting point for the derivatization of analytes in biological samples.

  • Prepare Reagent Solution:

    • Prepare a 1 mM solution of 2-hydrazinoquinoline (HQ), 1 mM 2,2'-dipyridyl disulfide (DPDS), and 1 mM triphenylphosphine (TPP) in high-purity, dry acetonitrile.

    • Expert Tip: This solution should be prepared fresh daily to ensure the integrity of the reagents.

  • Sample Preparation:

    • Thaw biological samples (e.g., urine, serum) on ice.

    • If samples have high protein content (like serum), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 18,000 x g) for 10 minutes. Use the supernatant for derivatization.[1]

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the freshly prepared reagent solution.

    • Add a small volume (e.g., 5-10 µL) of your sample or standard solution to the reagent mix.[1]

    • Vortex briefly to mix.

    • Incubate the mixture at 60°C for 60 minutes .

  • Post-Reaction Quenching & Preparation for LC-MS:

    • After incubation, immediately chill the reaction mixture on ice to stop the reaction.

    • Add 100 µL of water to the mixture.

    • Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial for LC-MS analysis.[1]

References

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]

  • Keevil, B. G., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Syngene International. [Link]

  • Lu, Y., et al. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. ResearchGate. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed. [Link]

  • Singh, S. P., et al. (2021). Derivatization: Tool In Analytical Separations Of Compound. Annals of R.S.C.B.[Link]

  • Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • Rosenfeld, J. M. (2004). Derivatization in the current practice of analytical chemistry. ResearchGate. [Link]

  • Lu, Y. (2013). 2-HYDRAZINOQUINOLINE AS A NOVEL DERIVATIZATION AGENT FOR LC-MS-BASED METABOLOMIC INVESTIGATION OF KETOACIDOSIS IN STREPTOZOTOCIN-ELICITED DIABETES. Semantic Scholar. [Link]

  • Altasciences. (n.d.). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. [Link]

Sources

stability of 6-Fluoro-4-hydrazinoquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Resource Center: 6-Fluoro-4-hydrazinoquinoline

Welcome to the technical support guide for this compound. This document provides in-depth guidance for researchers, medicinal chemists, and process development scientists on the stability and handling of this reagent, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.

The 4-hydrazinoquinoline scaffold is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, the hydrazine moiety introduces specific stability concerns, particularly in acidic environments commonly used for salt formation, purification, or subsequent reaction steps. This guide is structured to address these challenges directly.

Section 1: Core Stability Profile & Mechanistic Insights

Q1: What is the primary stability concern when working with this compound in acidic conditions?

The principal issue is the susceptibility of the C4-hydrazine group (-NHNH₂) to acid-catalyzed hydrolysis. In the presence of an acid (H⁺) and a nucleophile (typically water), the hydrazine can be cleaved from the quinoline ring, leading to the formation of 6-Fluoro-4-hydroxyquinoline (or its keto tautomer, a quinolone) and hydrazine hydrate as byproducts. This degradation is often irreversible and results in the loss of your starting material, potentially complicating subsequent reactions and purification efforts.

Mechanistic Rationale: The reaction is initiated by the protonation of one of the nitrogen atoms in the hydrazine group. This increases the electrophilicity of the C4 carbon atom on the quinoline ring, making it susceptible to nucleophilic attack by water. The subsequent rearrangement and cleavage of the C-N bond lead to the formation of the more thermodynamically stable 4-quinolone product. The electron-withdrawing nature of the fluorine atom at the C6 position can further influence the electron density of the quinoline ring system, potentially modulating the rate of this hydrolysis.

Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearrangement & Cleavage Start This compound Protonated Protonated Hydrazine Intermediate (Increased Electrophilicity at C4) Adduct Tetrahedral Intermediate Protonated->Adduct Water H₂O Water->Adduct Attacks C4 Rearranged Proton Transfer & Rearrangement Adduct->Rearranged Products 6-Fluoro-4-hydroxyquinoline + Hydrazine (N₂H₄) Rearranged->Products - H⁺ Troubleshooting_Workflow Check_SM 1. Verify Starting Material Purity (TLC, ¹H NMR) SM_OK Purity Confirmed Check_SM->SM_OK Yes SM_Bad Degradation Present Check_SM->SM_Bad No Check_Conditions 2. Analyze Reaction Conditions Acid_Present Is an acid (reagent or byproduct) present? Check_Conditions->Acid_Present SM_OK->Check_Conditions Purify_SM Action: Re-purify or Re-synthesize Starting Material SM_Bad->Purify_SM Water_Present Is water present (solvent, reagent)? Acid_Present->Water_Present No Solution_1 Action: Use non-acidic conditions or add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). Acid_Present->Solution_1 Yes Temp_High Is the temperature elevated (> 40°C)? Water_Present->Temp_High No Solution_2 Action: Use anhydrous solvents and reagents. Run under inert gas. Water_Present->Solution_2 Yes Solution_3 Action: Run reaction at lower temperature (e.g., 0°C to RT) for a longer duration. Temp_High->Solution_3 Yes Final_Outcome Improved Yield of Desired Product Temp_High->Final_Outcome No Solution_1->Final_Outcome Solution_2->Final_Outcome Solution_3->Final_Outcome

Caption: Troubleshooting workflow for unexpected hydrolysis.

Corrective Actions:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Buffer the Reaction: If acidic conditions are unavoidable (e.g., from a reagent salt like a hydrochloride), add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge excess protons.

  • Lower the Temperature: Perform the reaction at 0 °C or room temperature, even if it requires a longer reaction time. Monitor progress by TLC or LC-MS.

Q4: Can I store this compound as a solution in an acidic solvent for later use?

This is strongly discouraged. Storing the compound in any acidic solution, particularly an aqueous one, will lead to time-dependent degradation. For storage, the compound should be kept as a dry solid, protected from light and moisture, preferably at a low temperature (-20 °C for long-term). If a stock solution is absolutely necessary, use an anhydrous, aprotic solvent like DMF or DMSO and store it under argon at -20 °C for short periods only.

Q5: How can I monitor for the formation of the 6-Fluoro-4-hydroxyquinoline byproduct during my reaction?

Thin-Layer Chromatography (TLC) is an excellent first-line tool. The 4-hydroxyquinoline byproduct is significantly more polar than the 4-hydrazinoquinoline starting material.

  • Typical TLC System: Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v).

  • Expected Result: The 6-Fluoro-4-hydroxyquinoline byproduct will have a much lower Rf value (it will stick closer to the baseline) compared to the starting material. A new, low-Rf spot appearing over time is indicative of degradation.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Section 3: Recommended Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol allows you to quickly assess the stability of your compound under your specific proposed reaction conditions before committing a large amount of material.

Objective: To determine the rate and extent of hydrolysis of this compound under a specific acidic condition.

Materials:

  • This compound

  • Proposed acidic solution (e.g., 1M HCl in 1,4-Dioxane, 10% TFA in Acetonitrile/Water)

  • An internal standard (optional, but recommended, e.g., naphthalene, biphenyl)

  • Reaction vials, stir plates, syringes

  • Analytical equipment (TLC plates, HPLC system)

Procedure:

  • Prepare Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., Acetonitrile). If using an internal standard, add it now.

  • Set up Reaction: In a clean vial, add a known volume of your proposed acidic solution. If the reaction is to be run at an elevated temperature, pre-heat the solution.

  • Initiate the Study (t=0): Add a precise aliquot (e.g., 100 µL) of the stock solution to the acidic solution. Start a timer immediately.

  • Time Point Sampling: At regular intervals (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small sample from the reaction mixture.

  • Quench the Sample: Immediately quench the degradation by diluting the sample into a basic solution (e.g., mobile phase containing ammonium hydroxide or a solution of triethylamine in acetonitrile) to neutralize the acid.

  • Analyze: Analyze each quenched time point by HPLC.

  • Data Interpretation: Plot the percentage of remaining this compound versus time. This will give you a clear profile of its stability under your test conditions.

ParameterCondition 1Condition 2Condition 3
Acid 10% Acetic Acid (aq)1M HCl (aq)10% TFA in CH₃CN/H₂O (1:1)
Temperature 25 °C25 °C50 °C
Time to 50% Degradation > 24 hours~ 2 hours< 30 minutes
Recommendation Suitable for many applicationsUse with caution, short reaction timesAvoid if possible
Caption: Example data from a forced degradation study. This table illustrates how different acidic conditions can dramatically impact the stability of the compound.

References

  • Klapötke, T. M., & White, P. S. (2005). The Structure of Hydrazinium Dichloride. Zeitschrift für anorganische und allgemeine Chemie, 631(13-14), 2417–2419. [Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link] (Provides fundamental principles of acid catalysis in reactions involving nitrogen nucleophiles, analogous to hydrolysis).

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
  • Finar, I. L. (1973).Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman Group. (Provides details on the chemical properties of quinolines and hydrazines).

Technical Support Center: Synthesis of Polyfluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support center for the synthesis of polyfluorinated quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating fluorine into the quinoline scaffold. Polyfluorinated quinolines are privileged structures in modern drug discovery, offering unique modulations of physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] However, their synthesis is often fraught with challenges ranging from harsh reaction conditions to poor regioselectivity and the handling of hazardous reagents.

This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your experimental work.

Safety First: Handling Fluorinated Compounds & Reagents

Before commencing any synthesis, a thorough understanding of the safety protocols for handling fluorinated materials is paramount. Many fluorinating agents are highly reactive, corrosive, and can release toxic substances like hydrogen fluoride (HF) upon contact with moisture.[2]

Frequently Asked Safety Questions

Q: What is the minimum Personal Protective Equipment (PPE) required when working with fluorinating agents? A: Standard laboratory PPE is often insufficient. Always wear:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For reactions with a significant splash risk, a full-face shield should be worn in addition to goggles.[3] Metal-frame glasses are preferable to plastic ones, which can ignite.[4]

  • Hand Protection: Use chemical-resistant gloves. Given the corrosivity of many reagents, double-gloving is a recommended practice. Always consult the glove manufacturer's compatibility chart for the specific chemical and solvent you are using.[3]

  • Body Protection: A flame-resistant lab coat is mandatory. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.[3]

Q: I am using a reagent that can generate HF (e.g., DAST). What specific precautions are necessary? A: Hydrogen fluoride exposure is a medical emergency. Skin contact with HF may not cause immediate pain, but it can penetrate deeply, leading to severe tissue damage and systemic toxicity.[2][5]

  • Calcium Gluconate Gel: Always have a tube of 2.5% calcium gluconate gel readily accessible in the lab before you start the experiment. In case of skin contact, after flushing with copious amounts of water for at least 15 minutes, apply the gel to the affected area while seeking immediate medical attention.[2][3]

  • Work Area: All work must be conducted in a well-ventilated chemical fume hood.[6] Ensure an eyewash station and safety shower are immediately accessible.[4]

Q: How should I properly quench a reaction containing an electrophilic fluorinating agent like Selectfluor® or a nucleophilic one like DAST? A: Quenching procedures must be performed with extreme care, as they are often exothermic and can release gas.

  • For DAST: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully add the reaction mixture to a chilled, vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃). Perform this addition slowly to control the rate of gas evolution.[3]

  • For Electrophilic Agents (e.g., Selectfluor®, NFSI): These reagents are generally more stable. For small residual amounts, it is often safer to dispose of them as solid chemical waste according to your institution's guidelines rather than attempting to quench them.[3]

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: Low or No Product Yield in the Cyclization Step

This is one of the most common issues, often stemming from the unique electronic properties of fluorinated precursors.

Symptom Potential Cause Suggested Solution & Scientific Rationale
Reaction stalls; starting material remains.Poor Substrate Reactivity: Polyfluoro-substituted anilines are highly electron-deficient. The nitrogen lone pair is less nucleophilic, and the aromatic ring is deactivated towards electrophilic attack, which is a key step in many classical cyclizations (e.g., Skraup, Combes).[7]Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Use a Stronger Catalyst: In acid-catalyzed reactions, moving from a Brønsted acid to a stronger Lewis acid or using dehydrating agents like polyphosphoric ester (PPE) can be more effective than sulfuric acid.[8] Consider an Alternative Strategy: If classical methods fail, modern C-H activation or metal-free cyclizations that do not rely on classical electrophilic aromatic substitution may be more successful.[9][10]
A complex mixture of unidentifiable products is formed.Degradation of Starting Material/Product: High temperatures or harsh acidic/basic conditions required for the cyclization of deactivated substrates can lead to decomposition.[8]Optimize Reaction Conditions: Systematically screen milder catalysts, lower temperatures, and different solvents. For instance, ionic liquids have been shown to be effective, greener alternatives in some cases.[8] Protect Sensitive Groups: If other functional groups are present, they may need to be protected prior to the harsh cyclization step.
The reaction works on a small scale but fails upon scale-up.Inefficient Heat Transfer: Many quinoline syntheses, like the Skraup reaction, are highly exothermic.[11] On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing runaway reactions and tar formation.[12]Ensure Efficient Stirring: Use mechanical stirring for larger volumes to ensure homogenous heat distribution. Controlled Reagent Addition: Add reagents, especially strong acids like H₂SO₄, slowly and via an addition funnel, while monitoring the internal temperature.[11] Gradual Heating: Heat the reaction mixture slowly and controllably using an oil bath.[8]

G start Low/No Yield Observed check_sm Is Starting Material (SM) Consumed (TLC/LC-MS)? start->check_sm sub_react Problem: Substrate Reactivity (e.g., electron-poor aniline) check_sm->sub_react No degrad Problem: SM/Product Degradation check_sm->degrad Yes sol_react Solution: 1. Increase Temperature 2. Use Stronger Catalyst (Lewis Acid) 3. Change Synthetic Route (e.g., C-H activation) sub_react->sol_react sol_degrad Solution: 1. Screen Milder Conditions (Temp, Catalyst) 2. Protect Sensitive Groups 3. Reduce Reaction Time degrad->sol_degrad

Problem 2: Inefficient Introduction of the Fluoroalkyl Group

Directly adding a trifluoromethyl (CF₃) or other polyfluoroalkyl group can be challenging.

Symptom Potential Cause Suggested Solution & Scientific Rationale
No trifluoromethylation occurs.Incorrect Choice of Reagent: Nucleophilic, electrophilic, and radical CF₃ sources have very different reactivity profiles and substrate requirements.[13] For example, an electron-rich quinoline may react well with an electrophilic Togni or Umemoto reagent, while an electron-poor one might require a radical or copper-catalyzed approach.[14][15]Consult Reagent Selection Guide (Table 1 below). Match the electronic properties of your quinoline substrate to the appropriate class of trifluoromethylating reagent.
Low yield in a copper-catalyzed trifluoromethylation.Catalyst Deactivation/Poor Solubility: The copper(I) catalyst can be oxidized or can precipitate out of solution, halting the catalytic cycle. The choice of ligand is critical.[14]Use a Coordinating Ligand: Pyridine is often used to enhance the solubility and activity of the copper catalyst.[14] Employ Flow Chemistry: Flow reactors allow for precise control over temperature and pressure, which can significantly improve yields in these reactions.[14]
Direct C-H fluoroalkylation fails.Wrong C-H Bond Targeted/No Reactivity: C-H functionalization is highly dependent on the directing group and catalyst used to achieve regioselectivity (e.g., C2 vs. C8 position).[10][16]Screen Catalysts and Directing Groups: Palladium, rhodium, and copper catalysts are commonly used.[16][17] Quinoline N-oxides are often used as substrates to direct functionalization to the C2 or C8 position.[10] If direct C-H activation is not working, consider a route where the fluoroalkyl group is part of a precursor before the quinoline ring is formed.[18]
Table 1: Comparison of Common Trifluoromethylating Reagents
Reagent ClassExamplesMechanismAdvantagesDisadvantages
Nucleophilic Ruppert-Prakash (TMSCF₃), Langlois' Reagent (CF₃SO₂Na)[14][19]Generates a "CF₃⁻" equivalent.Good for electron-deficient systems, carbonyl additions.Often requires an activator (e.g., fluoride source); can be basic.[14]
Electrophilic Togni Reagents, Umemoto Reagents[15]Generates a "CF₃⁺" equivalent.Mild conditions, high functional group tolerance, commercially available.Can be expensive; less effective on highly electron-poor aromatics.
Radical CF₃I + initiator, CF₃SO₂Na + oxidant[13][19]Generates a CF₃• radical.Excellent for direct C-H trifluoromethylation of heterocycles without pre-functionalization.Can suffer from lack of regioselectivity; may require photoredox or thermal initiation.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis with a polyfluorinated 2-aminobenzaldehyde and an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve selectivity? A1: This is a classic challenge in Friedländer synthesis.[20] The cyclization can occur on either side of the ketone. To control this, you can:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[8]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can force the cyclization to occur at that position.[8]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the kinetic vs. thermodynamic product distribution, thereby affecting the regiochemical outcome.

Q2: I am attempting a Skraup-like reaction with a polyfluorinated aniline, but the reaction is either inert or produces only tar. What is happening? A2: The Skraup reaction relies on an electrophilic attack on the aniline ring.[21] With a polyfluorinated aniline, the ring is extremely electron-deficient and deactivated towards this key step. The forcing conditions (strong acid, high heat) required to attempt the reaction often lead to the decomposition of the glycerol-derived acrolein, causing polymerization and tar formation.[12][22] In some cases, unexpected reactions can occur, such as the vicarious electrophilic substitution of a fluorine atom instead of a hydrogen.[22] It is highly recommended to avoid this method for heavily fluorinated anilines and instead use a modern synthetic route, such as the [5+1] cyclization with a 2-vinylaniline derivative.[9]

Q3: Are there efficient metal-free methods to synthesize 2-fluoroalkylated quinolines? A3: Yes. A highly effective and practical approach involves the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids (like trifluoroacetic acid, TFA).[9] This method is advantageous because it is catalyst- and additive-free, uses readily available and inexpensive reagents, and tolerates a wide variety of functional groups. The reaction proceeds by forming a trifluoroacetamide intermediate, which then undergoes tautomerization, dehydration, and intramolecular electrophilic addition to form the quinoline ring.[9] Optimization studies have shown that solvent-free conditions at elevated temperatures (e.g., 140 °C) give excellent yields.[9]

// Nodes vinylaniline [label="2-Vinylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; tfa [label="Polyfluoroalkanoic Acid\n(e.g., TFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Amide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="Dehydrated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; quinoline [label="2-Fluoroalkylated Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges vinylaniline -> intermediate1 [label="+"]; tfa -> intermediate1; intermediate1 -> intermediate2 [label="Dehydration\n(Heat, 140°C)"]; intermediate2 -> quinoline [label="Intramolecular\nElectrophilic Cyclization"]; } dot Caption: Simplified mechanism for metal-free synthesis.[9]

Validated Experimental Protocols

Protocol 1: Metal-Free Synthesis of 2-(Trifluoromethyl)quinoline

This protocol is adapted from the method described by Nan et al. for the [5+1] cyclization of 2-vinylaniline with trifluoroacetic acid.[9]

Materials:

  • 2-Vinylaniline (1.0 mmol, 119 mg)

  • Trifluoroacetic acid (TFA) (3.0 mmol, 228 μL)

  • Reaction vial (5 mL) with a screw cap and PTFE septum

  • Stir bar

Procedure:

  • Reaction Setup: To the 5 mL reaction vial containing a magnetic stir bar, add 2-vinylaniline.

  • Reagent Addition: Add trifluoroacetic acid to the vial. Note: The reaction is typically performed under solvent-free conditions.

  • Reaction: Seal the vial tightly with the screw cap. Place the vial in a preheated oil bath or heating block set to 140 °C. Stir the mixture for the required time (typically 8-12 hours, monitor by TLC or LC-MS for completion).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Carefully uncap the vial in a fume hood.

  • Neutralization: Dilute the reaction mixture with dichloromethane (DCM, 15 mL). Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise with stirring until gas evolution ceases and the aqueous layer is basic (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(trifluoromethyl)quinoline.

Protocol 2: General Quenching Procedure for DAST

This protocol provides a safe method for quenching a reaction mixture containing diethylaminosulfur trifluoride (DAST).[3]

Preparation:

  • Ensure the primary reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Prepare a separate beaker containing a quench solution of saturated aqueous sodium bicarbonate (NaHCO₃) or a large amount of crushed ice. This beaker should be large enough to accommodate the entire reaction volume plus the quench solution, with room for foaming.

Quenching Procedure:

  • Place the beaker containing the chilled NaHCO₃ solution or ice in an ice bath on a stir plate and begin vigorous stirring.

  • CAUTION: The quenching process is highly exothermic and releases gases. Ensure adequate ventilation in a fume hood.

  • Using a pipette or dropping funnel, add the cold (0 °C) reaction mixture slowly and dropwise to the vigorously stirred quench solution.

  • Control the rate of addition to manage the exotherm and gas evolution. If foaming becomes excessive, pause the addition until it subsides.

  • After the addition is complete, continue stirring the mixture until all gas evolution has stopped completely.

  • Proceed with a standard aqueous work-up (e.g., extraction, washing, drying) as described in Protocol 1.

References

  • Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVUCXHJoM3AIDcEQpegMdvA6mXVmr8uJE-yMwcnhirarNqnGjjP_3ZaNusUUC6hYHHQDQQWp3VVu7jO04hSqGXLOGO0N2CfGcVJYVeI2G45sLo3a5YcuzxPQEHnJI56BeV2pLerY4KUv-or4zBxJ_RXp0uvbKP-w-nBOtCmwqO8a7ZFKeVm5R3nfZWkXJJxU_9]
  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/129.shtm]
  • Recent Advances in Metal-Free Quinoline Synthesis.Molecules, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274389/]
  • 3-(Trifluoromethyl)quinoline | 25199-76-2. Benchchem. [URL: https://www.benchchem.com/product/b57606]
  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. [URL: https://www.hairuimaterial.com/news/guidelines-for-safe-use-of-fluorinated-fluids-key-measures-to-protect-health-and-the-environment.html]
  • Fluorine Safety. Purdue University. [URL: https://www.purdue.edu/ehps/rem/documents/hottopics/Fluorine.pdf]
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.ACS Chemical Health & Safety, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.2c00032]
  • Fluorine Safety. Purdue University. [URL: https://www.purdue.edu/ehps/rem/hmm/chem-spec/fluorine.htm]
  • Efficient synthesis of perfluoroalkylated quinolines via a metal-free cascade Michael addition/intramolecular rearrangement cyclization process.Request PDF on ResearchGate. [URL: https://www.researchgate.
  • Direct trifluoromethylation of a quinoline.Request PDF on ResearchGate. [URL: https://www.researchgate.
  • Ring-fluorinated isoquinoline and quinoline synthesis: intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes.Organic Letters, 2003. [URL: https://pubmed.ncbi.nlm.nih.gov/12713317/]
  • Trifluoromethylation. Wikipedia. [URL: https://en.wikipedia.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.Beilstein Journal of Organic Chemistry, 2012. [URL: https://www.beilstein-journals.org/bjoc/articles/8/117]
  • C–H Functionalization of Quinoxalines.Synlett, 2025. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2253-3891]
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.Scientific Reports, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6881329/]
  • 3-(Trifluoromethyl)quinoline | CAS 25199-76-2. Benchchem. [URL: https://www.benchchem.com/product/B57606]
  • Ring-Fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of o -Cyano- and o -Isocyano-β,β-difluorostyrenes.Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/8655452_Ring-Fluorinated_Isoquinoline_and_Quinoline_Synthesis_Intramolecular_Cyclization_of_o_-Cyano-and_o-Isocyano-bb-difluorostyrenes]
  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem. [URL: https://www.benchchem.com/technical-support/overcoming-challenges-in-the-synthesis-of-substituted-quinolines]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434311/]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.Catalysts, 2024. [URL: https://www.mdpi.com/2073-4344/14/6/441]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://series.iipseries.org/index.php/form/article/view/380]
  • Navigating Quinoline Synthesis: A Technical Support Center for Researchers. Benchchem. [URL: https://www.benchchem.com/technical-support/navigating-quinoline-synthesis-a-technical-support-center-for-researchers]
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.Organic & Biomolecular Chemistry, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00569g]
  • Troubleshooting low yields in the quinoline cyclization step. Benchchem. [URL: https://www.benchchem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem. [URL: https://www.benchchem.
  • (PDF) ChemInform Abstract: Synthesis of Quinolines and Acridines by the Reaction of 2-(Perfluoroalkyl)anilines with Lithium and Grignard Reagents. ResearchGate. [URL: https://www.researchgate.net/publication/272449079_ChemInform_Abstract_Synthesis_of_Quinolines_and_Acridines_by_the_Reaction_of_2-Perfluoroalkylanilines_with_Lithium_and_Grignard_Reagents]
  • Synthetic and medicinal perspective of quinolines as antiviral agents.Bioorganic Chemistry, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7834220/]
  • Synthesis of quinolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinolines.shtm]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [URL: https://www.pharmaguideline.com/2023/07/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities.Current Organic Synthesis, 2021. [URL: https://www.ingentaconnect.com/content/ben/cos/2021/00000018/00000006/art00003]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.RSC Advances, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7804473/]

Sources

Navigating the Conrad-Limpach Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_A>

Welcome to the technical support center for the Conrad-Limpach quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful reaction to construct 4-hydroxyquinoline scaffolds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and nuances of this classical yet highly relevant synthetic method.

Introduction to the Conrad-Limpach Synthesis

First reported in 1887 by Max Conrad and Leonhard Limpach, this reaction involves the condensation of anilines with β-ketoesters.[1][2] The synthesis is a two-step process: an initial acid-catalyzed condensation to form a Schiff base intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[1][3] This scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Conrad-Limpach synthesis?

A1: The most critical challenge is controlling the regioselectivity of the initial condensation step.[1][6] The aniline can react with either the keto or the ester group of the β-ketoester. Reaction temperature is the key determinant of the outcome.[1][7]

  • Lower Temperatures (e.g., room temperature): Favor the kinetic product, which is the β-aminoacrylate formed by attack at the more reactive keto group. This intermediate leads to the desired 4-hydroxyquinoline.[1][7]

  • Higher Temperatures (e.g., ~140 °C): Favor the thermodynamic product, a β-keto acid anilide, resulting from attack at the ester group. This pathway, known as the Knorr quinoline synthesis, yields a 2-hydroxyquinoline isomer.[1]

Q2: My cyclization step is giving low yields. What are the likely causes?

A2: Low yields in the thermal cyclization step are a common issue and can often be attributed to suboptimal reaction conditions.[8][9] The key factors to consider are:

  • Temperature: The electrocyclic ring closing is the rate-determining step and requires a high temperature, typically around 250 °C, to overcome the activation energy barrier.[1]

  • Solvent: The choice of solvent is crucial for achieving high yields. Early work without a solvent resulted in moderate yields (below 30%).[1] High-boiling, inert solvents are essential. Limpach later reported yields up to 95% when using an inert solvent like mineral oil.[1] A study on various solvents demonstrated that yields generally improve with higher boiling points.[5][8]

Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

A3: The formation of the 2-hydroxyquinoline isomer (Knorr product) indicates that the initial condensation reaction was run at too high a temperature, favoring the thermodynamic product.[1][7] To ensure the formation of the desired 4-hydroxyquinoline, it is crucial to maintain a lower temperature during the initial condensation of the aniline and β-ketoester to favor the kinetic product.[7]

Q4: What is the difference between a 4-hydroxyquinoline and a 4-quinolone?

A4: 4-Hydroxyquinolines and 4-quinolones are tautomers.[1][10] While the product of the Conrad-Limpach synthesis is often depicted as the enol form (4-hydroxyquinoline), the keto form (4-quinolone) is generally believed to predominate.[1] For the remainder of this guide, the term 4-hydroxyquinoline will be used to describe the product.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Conrad-Limpach synthesis.

Problem 1: Low Yield of the Final 4-Hydroxyquinoline Product
Symptom Potential Root Cause(s) Troubleshooting Steps & Rationale
Low overall yield with recovery of starting materials.Incomplete initial condensation or cyclization.1. Optimize Condensation: Ensure an acid catalyst (e.g., a few drops of concentrated H₂SO₄) is used to promote the formation of the Schiff base intermediate.[1][8] Monitor the reaction by TLC to confirm the consumption of starting materials. 2. Optimize Cyclization Temperature: The cyclization requires high temperatures (~250 °C).[1] Use a high-boiling solvent and ensure the reaction is heated to the appropriate temperature for a sufficient duration.[8]
Significant amount of dark, tar-like material.Decomposition of starting materials or intermediates at high temperatures.1. Solvent Selection: Use a high-boiling, inert solvent such as Dowtherm A, 1,2,4-trichlorobenzene, or 2,6-di-tert-butylphenol to ensure even heating and prevent localized overheating.[5][8] 2. Gradual Heating: Slowly raise the temperature during the cyclization step to minimize thermal shock and decomposition.
Formation of the 2-hydroxyquinoline isomer.Incorrect temperature control during the initial condensation step.1. Lower Condensation Temperature: Perform the initial reaction of the aniline and β-ketoester at room temperature to favor the kinetic product leading to the 4-hydroxyquinoline.[1][7]
Problem 2: Difficulty in Product Purification
Symptom Potential Root Cause(s) Troubleshooting Steps & Rationale
Product is an oil or difficult to crystallize.Presence of impurities, such as residual high-boiling solvent or side products.1. Saponification and Acidification: A common purification technique involves saponifying the crude ester product with aqueous sodium hydroxide, followed by acidification.[11][12] This converts the 4-hydroxyquinoline to its corresponding carboxylic acid, which often precipitates as a solid and can be isolated by filtration. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can remove impurities.
Product is contaminated with starting materials.Incomplete reaction.1. Monitor Reaction Progress: Use TLC to ensure the reaction has gone to completion before workup. 2. Column Chromatography: If other methods fail, column chromatography can be used to separate the product from unreacted starting materials.[13]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for the Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Condensation to form the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).[1][8]

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • The resulting intermediate is often a viscous oil and can be used directly in the next step without purification.[14]

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent (e.g., Dowtherm A, mineral oil) to ~250 °C.[1][8][11]

  • Slowly add the crude β-aminoacrylate intermediate from Step 1 to the hot solvent.

  • Maintain the reaction at ~250 °C for 1-2 hours.[1] The product may precipitate from the reaction mixture upon cooling.

  • Cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration. Wash the solid with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.[11]

Step 3: Purification via Saponification and Decarboxylation (if applicable)

For β-ketoesters that result in a 3-carboxy-4-hydroxyquinoline, a saponification and decarboxylation sequence is often employed for purification and to obtain the final product.

  • Suspend the crude product in a 10% aqueous sodium hydroxide solution and reflux until the solid dissolves (typically 1 hour).[11][12]

  • Cool the solution and acidify with a strong acid (e.g., concentrated HCl) to precipitate the 4-hydroxy-3-quinolinecarboxylic acid.[11]

  • Collect the acid by filtration and wash thoroughly with water.

  • To decarboxylate, suspend the acid in a high-boiling solvent like Dowtherm A and heat to reflux for 1 hour.[11]

  • The 4-hydroxyquinoline can then be isolated.

Visualizing the Conrad-Limpach Synthesis

Reaction Mechanism

The following diagram illustrates the key steps in the Conrad-Limpach synthesis.

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline SchiffBase Schiff Base Intermediate (β-Aminoacrylate) Aniline->SchiffBase + H⁺ - H₂O BetaKetoester β-Ketoester BetaKetoester->SchiffBase CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate ~250 °C (Electrocyclic Ring Closing) Product 4-Hydroxyquinoline CyclizedIntermediate->Product - ROH Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Impure Product CheckCondensation Check Condensation Step Start->CheckCondensation CheckCyclization Check Cyclization Step CheckCondensation->CheckCyclization Complete OptimizeCondensation Optimize Condensation: - Ensure acid catalyst is present. - Monitor by TLC. CheckCondensation->OptimizeCondensation Incomplete? CheckPurification Check Purification CheckCyclization->CheckPurification Complete OptimizeCyclization Optimize Cyclization: - Use high-boiling inert solvent. - Ensure temperature is ~250 °C. CheckCyclization->OptimizeCyclization Inefficient? OptimizePurification Optimize Purification: - Consider saponification/acidification. - Recrystallize from a suitable solvent. CheckPurification->OptimizePurification Impure? Success Improved Yield and Purity CheckPurification->Success Pure OptimizeCondensation->CheckCyclization OptimizeCyclization->CheckPurification OptimizePurification->Success

Caption: A decision tree for troubleshooting the synthesis.

References

  • Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical Technology and Clinical Pharmacy. Retrieved from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. Retrieved from [Link]

  • Synthesis of quinoline and its derivatives using various name reactions: An overview. IIP Series. Retrieved from [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. Retrieved from [Link]

  • Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. Retrieved from [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • General reaction scheme of Doebner–von Miller quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]

  • Fluoroquinolones (and Quinolones). Louisiana Department of Health. Retrieved from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Retrieved from [Link]

  • Conrad-Limpach Synthesis. SynArchive. Retrieved from [Link]

  • Fourth-Generation Fluoroquinolones. CRSToday. Retrieved from [Link]

  • 4-Quinolones. ResearchGate. Retrieved from [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Retrieved from [Link]

  • Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Taylor & Francis Online. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed. Retrieved from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Retrieved from [Link]

  • Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents.
  • 4,7-dichloroquinoline. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 4,7-Dichloroquinoline. LookChem. Retrieved from [Link]

  • Conrad-Limpach-Chinolinsynthese. In Wikipedia. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR data for 6-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Fluoro-4-hydrazinoquinoline: A Comparative Analysis

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key intermediate in pharmaceutical synthesis. Given the scarcity of publicly available, consolidated spectral data for this specific molecule, this document presents a detailed, predicted dataset derived from a comparative analysis of structurally related compounds. This approach offers researchers a reliable reference for spectral assignment and quality control.

The analysis is grounded in the fundamental principles of NMR spectroscopy, focusing on the distinct electronic effects of the fluorine and hydrazine substituents on the quinoline core. By comparing the predicted data for our target molecule with experimental data from 6-fluoroquinoline and 4-hydrazinoquinoline, we can elucidate the causality behind the observed chemical shifts and coupling constants.

Molecular Structure and Predicted NMR Data

This compound (CAS 49612-09-1) is a heterocyclic compound whose structure incorporates a quinoline ring system substituted with a fluorine atom at the 6-position and a hydrazine group at the 4-position.[1][2] These substituents profoundly influence the electron density distribution within the aromatic rings, leading to a unique and predictable NMR fingerprint.

The numbering of the quinoline ring, essential for spectral assignment, is illustrated in the diagram below.

Figure 1: Structure and atom numbering of this compound.

Based on established substituent effects, the predicted ¹H and ¹³C NMR data are summarized below. The solvent is assumed to be DMSO-d₆, which is commonly used for heterocyclic compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)Predicted ¹³C Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
2 8.25d, J = 5.5149.5~4
3 6.70d, J = 5.5108.0~1-2
4 --151.0~2
4a --122.0~10
5 7.80dd, J = 9.2, 5.5118.0~6
6 --158.0 (d)¹JCF ≈ 250
7 7.55ddd, J = 9.2, 9.2, 2.5112.0 (d)²JCF ≈ 22
8 7.65dd, J = 9.2, 2.5129.0 (d)³JCF ≈ 8
8a --146.0~2
-NH- 8.50s (broad)--
-NH₂ 4.80s (broad)--

Comparative Spectral Analysis

To validate our predictions and understand the underlying chemical principles, we compare the data for this compound with its parent structures: 6-Fluoroquinoline[3] and 4-Hydrazinoquinoline.[4] This comparison highlights the individual contributions of the fluoro and hydrazino groups to the final spectrum.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Position6-Fluoroquinoline (CDCl₃)4-Hydrazinoquinoline (Predicted in DMSO-d₆)This compound (Predicted in DMSO-d₆)Analysis of Substituent Effects
H2 8.858.308.25The electron-donating hydrazine group at C4 strongly shields H2 and H3.
H3 7.406.606.70The hydrazine at C4 is the dominant influence on the pyridine ring protons.
H5 8.107.907.80Both F at C6 and hydrazine at C4 cause upfield shifts relative to quinoline.
H7 7.507.407.55The fluorine at C6 deshields H7 and H5 through space and inductive effects.
H8 8.157.707.65The hydrazine group's influence extends to H8, causing shielding.
C2 151.2150.0149.5Shielded by the C4-hydrazine group.
C3 121.8107.0108.0Strongly shielded by the C4-hydrazine group.
C4 136.0152.0151.0Deshielded by the directly attached electronegative nitrogen of the hydrazine.
C6 159.5 (¹JCF≈250)128.0158.0 (¹JCF≈250)Directly attached fluorine causes a large downfield shift and a characteristic large ¹J C-F coupling.
Causality Behind Spectral Observations:
  • Hydrazine Group (-NHNH₂): As a potent electron-donating group (EDG) through resonance, the hydrazine substituent at the C4 position significantly increases electron density in the pyridine ring. This effect is most pronounced at the ortho (C3) and para (C2, not directly applicable but influenced) positions, causing a marked upfield (shielding) shift for H2, H3, C2, and C3.

  • Fluorine Group (-F): Fluorine is highly electronegative, leading to a strong inductive electron-withdrawing effect. However, it also acts as a weak resonance donor. In the context of the carbocyclic ring, its most notable effect is the dramatic downfield shift of the carbon it is directly attached to (C6).[5] Furthermore, fluorine induces characteristic spin-spin coupling with neighboring carbon and proton nuclei (J-coupling), which is invaluable for unambiguous signal assignment. The magnitude of the C-F coupling constant decreases with the number of bonds separating the nuclei (¹J > ²J > ³J).[6][7]

  • Combined Effects: In this compound, the strong electron-donating nature of the C4-hydrazine dominates the electronic environment of the pyridine ring, while the fluorine atom primarily influences the carbocyclic (benzene) ring. The interplay of these effects results in the predicted spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound and similar compounds, a standardized protocol is essential. This ensures reproducibility and allows for accurate comparison with reference data.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the sample.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solvating power for polar, nitrogen-containing heterocycles and its high boiling point.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.

    • Tune and match the probe for the relevant nuclei (¹H, ¹³C, and ¹⁹F).

    • Lock the field on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ≥ 3 seconds for good resolution.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply a small line broadening (e.g., 0.3 Hz) using an exponential multiplication function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~200 ppm (centered around 100 ppm).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Processing: Apply a line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm. Note the characteristic splitting of carbon signals due to C-F coupling.

  • ¹⁹F NMR Acquisition (Recommended):

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: A wide spectral width (~250 ppm) is recommended initially due to the large chemical shift range of fluorine.[7]

    • Processing: Reference the spectrum relative to an external standard like CFCl₃ (δ 0.0 ppm).

Figure 2: Standard workflow for NMR analysis of fluorinated quinoline derivatives.

Conclusion

This guide establishes a robust framework for the analysis of ¹H and ¹³C NMR data for this compound. By integrating predicted data with a comparative analysis against structurally similar compounds, we provide researchers with the necessary tools for confident spectral interpretation and compound verification. The detailed experimental protocol ensures that high-quality, reproducible data can be acquired, reinforcing the principles of scientific integrity and trustworthiness in drug development and chemical research.

References

  • PubChem. 6-Fluoroquinoline. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • Dalton Transactions. ¹H-NMR and ¹³C-NMR Spectra. [Link]

  • Journal of the Serbian Chemical Society. Synthesis, complete assignment of ¹H- and ¹³C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

  • National Center for Biotechnology Information. New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

  • ResearchGate. ¹³C NMR signal values of compound 6. [Link]

  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

  • AHH Chemical. This compound hydrochloride, 1 gram. [Link]

  • PubChem. 4-Hydrazinoquinoline. National Center for Biotechnology Information. [Link]

  • MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • MDPI. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]

  • ResearchGate. Chemical shifts (ppm) in ¹H NMR spectra of the complexes. [Link]

  • ResearchGate. ¹H-NMR spectrum of compound II. [Link]

  • Royal Society of Chemistry. New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Wikipedia. Aravofloxacin. [Link]

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] From the historical antimalarial quinine to modern anticancer agents, the versatility of the quinoline ring system is well-documented.[3][4] A key strategy in contemporary drug design is the incorporation of fluorine atoms into lead compounds to enhance their therapeutic properties.[5][6][7] This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated quinolines, supported by experimental data and protocols, to illuminate the profound impact of this "magical element" on one of chemistry's most important heterocycles.[7]

Part 1: The "Fluorine Factor": Impact on Physicochemical Properties

The strategic substitution of hydrogen with fluorine, the most electronegative element, instigates significant changes in a molecule's electronic and physical properties.[6] These alterations are not merely incremental; they can fundamentally redefine a compound's pharmacokinetic and pharmacodynamic profile.[5][8]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Introducing fluorine at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][9]

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate biological membranes.[6][9] This property is crucial for oral absorption and penetration of the blood-brain barrier. However, the effect is highly context-dependent and can be fine-tuned by the degree and position of fluorination.[5]

  • pKa and Binding Interactions: Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of nearby nitrogen atoms, such as the one in the quinoline ring.[6] This modulation can improve bioavailability by reducing unwanted ionization at physiological pH.[6] Furthermore, fluorine can participate in unique, non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[6]

Part 2: Comparative Analysis of Biological Activities

The true test of fluorination's utility lies in its tangible effects on biological activity. The following sections compare fluorinated and non-fluorinated quinolines across key therapeutic areas.

The most dramatic example of fluorine's impact on quinolines is the development of the fluoroquinolone class of antibiotics. The parent compound, nalidixic acid (a non-fluorinated quinolone), had a limited spectrum of activity.[] The addition of a fluorine atom at the C-6 position was a breakthrough, dramatically enhancing antibacterial potency and broadening the spectrum to include both Gram-positive and Gram-negative bacteria.[][11]

Mechanism of Action: Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][12][13] This inhibition stabilizes the enzyme-DNA complex, leading to breaks in the bacterial DNA, which blocks replication and ultimately causes cell death.[13] The fluorine atom at C-6 is confirmed to enhance the drug's inhibition of DNA gyrase and improve cell membrane permeability.[]

Comparative Data: Minimum Inhibitory Concentration (MIC)

CompoundFluorination StatusOrganismMIC (µg/mL)
Nalidixic AcidNon-fluorinatedE. coli4-16
CiprofloxacinFluorinated E. coli0.004-0.015
EnoxacinFluorinated E. coli0.12
Naphthyridine derivative of EnoxacinNon-fluorinatedE. coli1.8 (15x less active)[6]

Note: Data is compiled from various sources for illustrative purposes. Actual values can vary between studies.

The data clearly shows that fluorinated quinolones like Ciprofloxacin are orders of magnitude more potent than their non-fluorinated predecessors.

Quinoline derivatives are also prominent in oncology research, with several approved drugs used in cancer treatment.[3][14] Fluorination has proven to be a valuable strategy for boosting the anticancer efficacy of these compounds.[14][15]

A recent study synthesized a series of novel fluorinated quinoline analogues and tested their activity against triple-negative breast cancer (TNBC) cells.[14][16] The results demonstrated that specific fluorinated compounds exhibited potent anticancer activity while remaining non-toxic to normal breast cells.[14][16]

Comparative Data: In Vitro Cytotoxicity (IC₅₀)

Compound IDKey Structural FeatureCell Line (TNBC)IC₅₀ (µM)
6a 4'-Fluoro substitutionMDA-MB-468~2.5[14]
6b 2'-Fluoro substitutionMDA-MB-468~3.0[14]
6e 4'-Trifluoromethyl (-CF₃)MDA-MB-46820.0[14]
7a-f Hydrolyzed (non-ester) analoguesMDA-MB-468Inactive[14]

Data extracted from ACS Omega 2023, 8, 38, 34865–34879.[14]

The study concluded that direct fluorine substitution on the quinoline ring was critical for potent anticancer activity.[14] Interestingly, the trifluoromethyl (-CF₃) substituted compound (6e ) was significantly less potent, highlighting the nuanced and position-dependent effects of fluorination.[14]

Part 3: Mechanistic Insights & Experimental Workflows

Understanding the "why" behind these activity differences requires a look at the molecular mechanisms and the experimental workflows used to uncover them.

This diagram illustrates the key mechanism by which fluoroquinolones exert their bactericidal effects.

G cluster_bacteria Bacterial Cell FQ Fluoroquinolone (e.g., Ciprofloxacin) Gyrase DNA Gyrase / Topoisomerase IV FQ->Gyrase Binds to Complex Ternary Complex (FQ-Gyrase-DNA) DNA Bacterial DNA Gyrase->DNA Creates transient strand breaks Gyrase->Complex Stabilizes Replication DNA Replication Fork Complex->Replication Blocks Breaks Double-Strand DNA Breaks Complex->Breaks Induces Death Cell Death Breaks->Death Triggers

Caption: Fluoroquinolone mechanism of action.[12][13]

This workflow outlines the standard procedure for assessing the anticancer potential of new compounds.

G start Start plate 1. Seed Cancer Cells in 96-well plate start->plate incubate1 2. Incubate for 24h (allow cells to attach) plate->incubate1 treat 3. Add Test Compounds (Fluorinated & Non-Fluorinated Quinolines) in serial dilutions incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 4h at 37°C (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50 values) read->analyze end End analyze->end

Caption: Workflow for MTT cytotoxicity assay.[17][18]

Part 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[17][19] The amount of formazan produced is directly proportional to the number of living cells.[19]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-468) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds (both fluorinated and non-fluorinated) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. Viable cells will convert the MTT into purple formazan crystals.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17][20] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[17] A reference wavelength of >650 nm can be used to subtract background noise.[17]

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium.[22] The MIC is determined by visual inspection after a set incubation period.[21][23]

Methodology:

  • Antimicrobial Preparation: Prepare a stock solution of each test quinoline compound. Perform two-fold serial dilutions in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[21][24] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Select 3-4 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old). Suspend the colonies in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]

  • Inoculation: Dilute the standardized inoculum so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.[25] Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only sterile broth (no bacteria or drug).[21]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (the well appears clear).[21][23] The growth control well should be turbid.

Conclusion and Future Perspectives

The evidence overwhelmingly demonstrates that the strategic incorporation of fluorine into the quinoline scaffold is a powerful tool for enhancing biological activity. In the realm of antimicrobials, it was a transformative step, leading to the highly potent fluoroquinolone class.[] In cancer research, fluorination continues to be a reliable strategy for improving the potency and selectivity of quinoline-based drug candidates.[14][15]

The causality behind these improvements is rooted in the fundamental physicochemical changes fluorine imparts: enhanced metabolic stability, modulated lipophilicity, and altered electronic properties that can lead to superior target binding.[5][6] As our understanding of structure-activity relationships deepens and new synthetic fluorination methods become available, the rational design of next-generation fluorinated quinolines holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(12), 1945–1953. Available at: [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of King Saud University - Science, 34(1), 101674. Available at: [Link]

  • Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Gill, H., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Royal Society of Chemistry. (2021). A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2007). [Fluoroquinolones and Gram-negative bacteria: antimicrobial activity and mechanisms of resistance]. PubMed. Available at: [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Available at: [Link]

  • Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Pharmdchaitanya. (2023). Fluoroquinolones: Structure, Classification, Mechanism of Action, and Antimicrobial Activity. Pharma Dost. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Brazil, R. (2024). Putting the F in pharma. Chemistry World. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE. Available at: [Link]

  • ACS Publications. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab Wiki. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ResearchGate. Available at: [Link]

  • Bio-protocol. (2021). MIC determination by broth microdilution. Bio-protocol. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. European Commission. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. ijpsrr.com. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]

  • ChemRxiv. (2024). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Cambridge Open Engage. Available at: [Link]

  • ResearchGate. (2007). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Fluoro-4-hydrazinoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationship (SAR) of 6-fluoro-4-hydrazinoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of these compounds and their biological activity. We will delve into the synthesis, biological evaluation, and the critical structural modifications that can enhance the therapeutic potential of this promising scaffold.

The quinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The introduction of a fluorine atom at the 6-position and a hydrazino moiety at the 4-position creates a unique scaffold with significant potential for developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The fluorine atom can enhance metabolic stability and binding affinity, while the hydrazino group serves as a versatile handle for creating diverse libraries of derivatives, most commonly through the formation of hydrazones.

This guide will provide a comparative analysis of this compound derivatives, drawing upon experimental data from closely related compound series to elucidate key SAR principles. We will examine how modifications to the hydrazone moiety influence biological outcomes and provide detailed experimental protocols to support further research and development in this area.

The Chemical Landscape: Understanding the Core Scaffold and its Derivatives

The foundational structure of interest is this compound. Its true potential is unlocked through the derivatization of the 4-hydrazino group. A common and effective strategy is the condensation with various aldehydes or ketones to form a diverse array of hydrazone derivatives. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Caption: General synthetic route to this compound hydrazone derivatives.

Comparative Analysis of Biological Activity: A Focus on Antimycobacterial Potential

While comprehensive SAR studies on a broad library of this compound derivatives are not extensively available in the public domain, valuable insights can be gleaned from studies on closely related analogs. A notable study synthesized a series of hydrazone derivatives starting from 6-fluoro-2-hydroxyquinoline-3-carbaldehyde and evaluated their activity against Mycobacterium tuberculosis H37Rv[1]. Although the core has a different substitution pattern (2-hydroxy-3-carbaldehyde instead of 4-hydrazino), the systematic modification of the hydrazone moiety provides a strong foundation for understanding the SAR of the broader class of 6-fluoroquinoline hydrazones.

The general structure of the evaluated compounds is N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]carbohydrazide. The key variations are in the carbohydrazide portion of the molecule.

Quantitative Comparison of Antitubercular Activity

The following table summarizes the in vitro antitubercular activity of a selection of these derivatives against Mycobacterium tuberculosis H37Rv.

Compound IDHydrazide Moiety% Inhibition at 6.25 µg/mL
2a Pyridine-3-carbohydrazide98
2b Pyridine-4-carbohydrazide99
2c 4-Chlorobenzohydrazide97
2d 4-Hydroxybenzohydrazide96
2e 4-Nitrobenzohydrazide99
Isoniazid (Reference Drug)99
Rifampicin (Reference Drug)99

Data sourced from Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis[1].

Structure-Activity Relationship Insights

From the data presented, several key SAR insights can be drawn for this class of 6-fluoroquinoline hydrazones:

  • High Potency of the Scaffold : The 6-fluoro-2-hydroxyquinoline scaffold, when combined with a hydrazone linkage, consistently produces compounds with high antitubercular activity, with most derivatives showing over 96% inhibition at a concentration of 6.25 µg/mL[1]. This level of activity is comparable to the first-line anti-tuberculosis drugs, isoniazid and rifampicin.

  • Impact of the Hydrazide Moiety :

    • Heterocyclic Rings : The presence of a pyridine ring in the hydrazide moiety (compounds 2a and 2b ) results in excellent activity (98-99% inhibition)[1]. This suggests that the nitrogen atom in the pyridine ring may be involved in crucial interactions with the biological target.

    • Substituted Phenyl Rings : Modifications to a phenyl ring attached to the hydrazide also have a significant impact.

      • An electron-withdrawing nitro group at the para-position (2e ) maintains very high activity (99% inhibition)[1].

      • A chloro substituent at the para-position (2c ) also results in high potency (97% inhibition)[1].

      • An electron-donating hydroxyl group at the para-position (2d ) slightly reduces the activity to 96% inhibition, although it remains highly potent[1].

These findings suggest that the electronic properties of the substituent on the terminal aromatic ring of the hydrazone play a role in modulating the antitubercular activity.

Experimental Protocols

For researchers aiming to build upon these findings, detailed and reproducible experimental protocols are essential. The following sections provide a step-by-step methodology for the synthesis of these derivatives and their biological evaluation.

Synthesis of 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde Hydrazone Derivatives (2a-2e)

This protocol is adapted from the synthesis described by Rasheed et al.[1].

Materials:

  • 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde

  • Appropriate carbohydrazide (e.g., pyridine-3-carbohydrazide, 4-chlorobenzohydrazide)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve 6-fluoro-2-hydroxyquinoline-3-carbaldehyde (1.0 equivalent) in a minimal amount of ethanol in a round-bottom flask.

  • Add the corresponding carbohydrazide (1.0 equivalent) to the solution.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the reaction mixture for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the precipitated product using a Buchner funnel.

  • Wash the solid product with cold ethanol.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Caption: Workflow for the synthesis of 6-fluoroquinoline hydrazone derivatives.

In Vitro Antitubercular Activity Assay

The following protocol outlines the Microplate Alamar Blue Assay (MABA) for determining the percentage inhibition of Mycobacterium tuberculosis.

Materials:

  • Synthesized compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microplate, serially dilute the compounds in Middlebrook 7H9 broth to achieve the desired final concentrations.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0.

  • Add the bacterial inoculum to each well containing the test compound. Include positive control wells (bacteria with no drug) and negative control wells (broth only).

  • Incubate the plates at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Read the fluorescence or absorbance of each well. A change from blue to pink indicates bacterial growth.

  • Calculate the percentage inhibition using the following formula: % Inhibition = 1 - (OD of test well / OD of positive control well) x 100

Conclusion and Future Directions

The this compound scaffold and its derivatives, particularly hydrazones, represent a promising area for the development of novel therapeutic agents. The available data on related 6-fluoroquinoline hydrazones demonstrates their potential as potent antimycobacterial agents, with activity comparable to existing first-line drugs[1]. The key structure-activity relationships appear to be influenced by the electronic nature of substituents on the terminal aromatic ring of the hydrazone moiety.

Future research should focus on the synthesis and evaluation of a broader library of derivatives based on the this compound core. Systematic modifications at the hydrazone position, as well as exploration of other derivatizations of the hydrazino group, will be crucial for elucidating a more comprehensive SAR. Furthermore, evaluating these compounds against a wider range of biological targets, including various cancer cell lines and other microbial pathogens, could uncover new therapeutic applications for this versatile scaffold. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations.

References

  • Rasheed, S., et al. (2016). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Journal of Chemistry, 2016, 8593927. [Link]

Sources

A Comparative Guide to the Purity Validation of 6-Fluoro-4-hydrazinoquinoline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 6-Fluoro-4-hydrazinoquinoline, a key building block in the synthesis of various bioactive molecules, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by experimental data and protocols.

The Criticality of Purity for this compound

This compound serves as a crucial precursor in the synthesis of a range of pharmacologically active compounds, including those with potential antimalarial, anticancer, and anti-inflammatory properties. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can have several detrimental effects:

  • Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields and the formation of new, unintended by-products.

  • Compromised Biological Activity: The presence of structurally similar but inactive or less active impurities can dilute the potency of the final compound.

  • Toxicity: Certain impurities may exhibit inherent toxicity, posing a significant safety risk in the final drug product.

Therefore, a robust and reliable analytical method for the purity assessment of this compound is not just a quality control measure but a critical component of the drug development process.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. The choice of RP-HPLC is underpinned by its versatility, high resolution, and sensitivity.

The Rationale Behind the Method

A well-designed HPLC method for this compound must be able to separate the main compound from its potential impurities. Based on its common synthesis from 4-chloro-6-fluoroquinoline and hydrazine, potential process-related impurities include the starting material, 4-chloro-6-fluoroquinoline, and potential degradation products. Hydrazino compounds can also undergo autoxidation, potentially forming dimer-like structures, such as pyridazino[4,3-c:5,6-c′]diquinolines[1][2].

A stability-indicating HPLC method is therefore essential. Such a method is validated to be specific for the analyte of interest in the presence of its likely impurities and degradation products. This is typically achieved through forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

Comparative Analysis of Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques can provide complementary or, in some cases, primary data. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass spectrometric detection.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei, using a certified internal standard.
Applicability to this compound Excellent. Ideal for non-volatile and thermally labile compounds.Poor. The compound has a high boiling point and may decompose at the temperatures required for volatilization. Derivatization may be necessary.Excellent. Provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.
Specificity High, especially with a photodiode array (PDA) detector for peak purity analysis.Very high, due to mass spectrometric detection providing structural information.High, as it distinguishes between structurally different molecules.
Sensitivity (Typical) LOD: 0.1 - 1.0 µg/mL; LOQ: 0.5 - 5.0 µg/mL[3].LOD: pg to low ng range.Lower sensitivity compared to chromatographic methods.
Quantification Relative (area percent) or external standard calibration.External or internal standard calibration.Absolute quantification against a certified internal standard.
Throughput High.Moderate to High.Lower, due to longer acquisition times for high precision.
Cost (Instrument) Moderate.Moderate to High.High.
Causality Behind Method Selection

The choice of analytical technique is driven by the physicochemical properties of this compound. Its relatively low volatility and potential for thermal degradation make GC-MS a less suitable primary method for purity determination without derivatization, which can introduce additional complexity and potential for error.

qNMR offers a powerful, non-destructive alternative for absolute purity determination[4][5][6][7]. It does not rely on the availability of a highly purified reference standard of this compound itself, which is a significant advantage for novel or research-grade compounds. However, its lower sensitivity compared to HPLC may be a limitation for the detection of trace-level impurities.

HPLC emerges as the most practical and widely applicable technique for the routine purity analysis of this compound. Its ability to separate a wide range of potential impurities with high resolution and sensitivity makes it the method of choice for both quality control and in-process monitoring.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a robust and reliable method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Forced Degradation Study Protocol

To establish the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weighing dissolve Dissolution in Diluent weigh->dissolve inject Autosampler Injection dissolve->inject Transfer to Vials separate C18 Column Separation inject->separate detect PDA Detection separate->detect integrate Peak Integration detect->integrate Chromatogram calculate Purity Calculation (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Logical Framework for Method Selection

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Techniques cluster_decision Decision Criteria start Purity Assessment of This compound volatility Volatility & Thermal Stability start->volatility hplc HPLC volatility->hplc Non-volatile, thermally labile gcms GC-MS volatility->gcms Volatile & thermally stable (or derivatized) qnmr qNMR volatility->qnmr Soluble in deuterated solvent routine_qc Routine QC & Impurity Profiling hplc->routine_qc volatile_impurities Volatile Impurity Analysis gcms->volatile_impurities absolute_purity Absolute Purity & Primary Standard qnmr->absolute_purity

Caption: Logical framework for selecting an analytical method for purity determination.

Conclusion

The purity validation of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While qNMR provides an excellent orthogonal method for absolute purity assignment, and GC-MS can be useful for specific volatile impurity analysis, RP-HPLC remains the most robust, versatile, and practical technique for routine purity assessment and impurity profiling . A well-developed and validated stability-indicating HPLC method, as outlined in this guide, provides the necessary confidence in the quality of this important synthetic intermediate, thereby supporting the development of safe and effective medicines.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods? Altabrisa Group. [Link]

  • National Center for Biotechnology Information. (2012). Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]

  • Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • Elmaaty, W. A., & Almashal, M. A. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

  • National Center for Biotechnology Information. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones. PubMed. [Link]

  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Elmaaty, W. A., & Almashal, M. A. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

  • National Center for Biotechnology Information. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones. PubMed. [Link]

  • Elmaaty, W. A., & Almashal, M. A. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 6-Fluoro-4-hydrazinoquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 6-Fluoro-4-hydrazinoquinoline is a versatile building block in medicinal chemistry, valued for its reactive hydrazine moiety that readily condenses with aldehydes and ketones to form a diverse array of hydrazone derivatives. These derivatives are of significant interest for their potential pharmacological activities. This guide provides an in-depth, objective comparison of mass spectrometry-based analytical strategies for the characterization of this compound and its reaction products, supported by established principles and experimental data from closely related compounds.

Understanding the Analyte: this compound and its Reactivity

This compound possesses a core quinoline structure, a fluorine substituent that can modulate its physicochemical properties, and a highly reactive hydrazino group (-NHNH2) at the 4-position. The lone pair of electrons on the terminal nitrogen of the hydrazine makes it a potent nucleophile, readily attacking the electrophilic carbon of carbonyl compounds.

The primary reaction of interest is the formation of hydrazones (Schiff bases) through condensation with aldehydes and ketones. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse compound libraries.

The Power of Mass Spectrometry in Product Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of these reaction products, offering high sensitivity, specificity, and the ability to elucidate structural information. When coupled with a separation technique like liquid chromatography (LC), LC-MS provides a robust platform for identifying and quantifying the desired products, byproducts, and unreacted starting materials in a complex reaction mixture.

Ionization and Mass Analysis

For quinoline derivatives, electrospray ionization (ESI) is the most common and effective ionization technique, typically operating in positive ion mode. The basic nitrogen atoms in the quinoline ring and the hydrazone linkage are readily protonated to form [M+H]⁺ ions. The molecular formula of this compound is C₉H₈FN₃, with a monoisotopic mass of 177.0702 Da.[1] High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental composition of the parent compound and its reaction products through accurate mass measurements.

Predicting Fragmentation Patterns: A Key to Structural Confirmation

Expected Fragmentation Pathways for [this compound+H]⁺:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated hydrazines is the neutral loss of ammonia (17.03 Da).

  • Loss of the Hydrazino Group (•N₂H₃): Cleavage of the C-N bond connecting the hydrazine group to the quinoline ring can result in the loss of a hydrazinyl radical (31.03 Da).

  • Ring Fragmentation: The quinoline ring itself can undergo fragmentation, although this typically requires higher collision energies.

The fragmentation of the hydrazone products will be influenced by the nature of the aldehyde or ketone used in the reaction. The hydrazone linkage (-N=CH-R) can be a site of fragmentation, and the substituent 'R' will dictate the masses of the resulting fragment ions.

Comparative Analysis of Analytical Techniques

While LC-MS is the workhorse for this type of analysis, other techniques can provide complementary information. Here, we compare LC-MS with other relevant methods.

Technique Principle Strengths for this compound Analysis Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on polarity followed by mass analysis.High sensitivity and specificity; suitable for polar and non-volatile compounds; provides molecular weight and structural information.[3][4][5]Matrix effects can suppress ionization; derivatization may be needed for certain analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point followed by mass analysis.Excellent for volatile and thermally stable compounds; provides high-resolution separation.This compound and its hydrazone derivatives are generally not volatile enough for direct GC-MS analysis and would require derivatization.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms.Unambiguous structure elucidation; provides information on stereochemistry.Lower sensitivity compared to MS; requires larger sample amounts; not ideal for complex mixture analysis without prior separation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity with detection by UV absorbance.Robust and widely available; good for quantification of known compounds.Less specific than MS; cannot provide molecular weight information; co-eluting impurities can interfere with quantification.

Causality Behind Experimental Choices: For the routine analysis of reaction mixtures containing this compound and its products, LC-MS is the superior choice . Its ability to handle polar, non-volatile compounds, coupled with the specificity and structural information from the mass spectrometer, makes it ideal for identifying products and monitoring reaction progress. NMR is invaluable for the definitive structural confirmation of purified products, while HPLC-UV can be a cost-effective option for quality control once a product has been fully characterized.

Experimental Protocols

Sample Preparation for LC-MS Analysis

A self-validating system for sample preparation is crucial for reliable and reproducible results.

  • Reaction Quenching & Dilution: At the desired time point, quench a small aliquot of the reaction mixture. Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration within the linear range of the mass spectrometer (typically in the low µg/mL to ng/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[3]

  • Internal Standard: For quantitative analysis, add a known concentration of a suitable internal standard (a structurally similar compound not present in the sample) to both the calibration standards and the samples.

Recommended LC-MS Method

This protocol is a robust starting point for the analysis of this compound and its derivatives.

  • Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for separating compounds of moderate polarity.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute compounds with a range of polarities.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-5 µL

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation data.

Visualization of Analytical Workflow

Sources

A Comparative Guide to Quinoline Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. First isolated from coal tar in 1834, this nitrogen-containing heterocyclic compound is a core component of numerous natural alkaloids, such as quinine and cinchonine, and a vast array of synthetic molecules with significant therapeutic properties.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, antiviral, anticancer, and anti-inflammatory effects.[2][3] Consequently, the efficient and versatile synthesis of quinoline derivatives remains a critical focus for researchers in academia and the pharmaceutical industry.[1][3]

This guide provides a comparative analysis of the most prominent methods for quinoline synthesis, from the classical named reactions developed in the 19th century to modern transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data, to provide a comprehensive resource for scientists engaged in the synthesis of these vital compounds.

I. Classical Approaches to Quinoline Synthesis

The foundational methods for quinoline synthesis, while over a century old, are still relevant and form the basis for many modern strategies.[4] These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

The Skraup Synthesis (1880)

The Skraup synthesis is a vigorous, often exothermic reaction that produces quinoline itself or substituted quinolines from an aromatic amine (like aniline), glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (traditionally nitrobenzene or arsenic pentoxide).[4][5][6][7]

Mechanism: The reaction proceeds in several steps:

  • Dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][6]

  • A Michael-type conjugate addition of the aniline to acrolein.[6][8]

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration and subsequent oxidation to yield the aromatic quinoline ring system.[1][6]

Advantages:

  • Utilizes simple and readily available starting materials.[9]

  • Effective for the synthesis of quinolines unsubstituted on the pyridine ring.[5][10]

Disadvantages:

  • Extremely harsh reaction conditions, including high temperatures and the use of concentrated sulfuric acid.[5][10]

  • The reaction is highly exothermic and can be violent, requiring careful control.[4][6]

  • Often results in low to moderate yields and can produce significant amounts of tarry byproducts.[5]

  • Limited substrate scope, particularly for anilines with electron-withdrawing groups.

  • Poses significant environmental and safety concerns due to the use of strong acids and toxic oxidizing agents.[11][12]

The Doebner-von Miller Reaction (1881)

Considered a modification of the Skraup synthesis, the Doebner-von Miller reaction offers greater versatility by using α,β-unsaturated aldehydes or ketones instead of glycerol.[4][13] This allows for the synthesis of a wider range of substituted quinolines.[1][14]

Mechanism: The mechanism is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway.[9][13] Generally, it involves the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[13][15]

Advantages:

  • Broader scope than the Skraup synthesis, allowing for the preparation of substituted quinolines.[4]

  • Can be catalyzed by both Brønsted and Lewis acids under somewhat milder conditions than the Skraup reaction.[9][16]

Disadvantages:

  • Reaction conditions can still be harsh.

  • Yields can be variable.[10]

  • For meta-substituted anilines, the regiochemical outcome can be unpredictable, leading to mixtures of products.[9]

The Combes Synthesis (1888)

The Combes synthesis is a method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][7][17]

Mechanism:

  • Condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[1]

  • Acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, which is the rate-determining step.[17]

  • Dehydration to form the final substituted quinoline product.[17]

Advantages:

  • Provides a direct route to 2,4-disubstituted quinolines.[17]

  • The use of β-diketones allows for predictable substitution patterns.

Disadvantages:

  • Requires strongly acidic conditions for cyclization.[7]

  • Anilines with strong electron-withdrawing groups may fail to cyclize.[7][18]

  • With unsymmetrical β-diketones, mixtures of regioisomers can be formed, although steric effects can influence the selectivity.[17]

The Conrad-Limpach-Knorr Synthesis (1887)

This method involves the reaction of anilines with β-ketoesters to produce quinolin-4-ones (Conrad-Limpach) or quinolin-2-ones (Knorr).[19][20] The outcome is highly dependent on the reaction temperature.

Mechanism & Regioselectivity:

  • Conrad-Limpach (lower temperatures, e.g., <140°C): The aniline attacks the keto group of the β-ketoester, leading to a Schiff base. Subsequent thermal cyclization yields a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the predominant 4-quinolone form.[20][21]

  • Knorr (higher temperatures, e.g., >140°C): At higher temperatures, the aniline attacks the ester group to form a β-ketoanilide intermediate. Cyclization of this intermediate leads to a 2-hydroxyquinoline (2-quinolone).[20]

Advantages:

  • Provides specific access to biologically important quinolones.

  • The reaction conditions can be tuned to favor the formation of either the 4-quinolone or 2-quinolone isomer.

Disadvantages:

  • Requires high temperatures for the cyclization step, which can lead to decomposition.[22]

  • The use of high-boiling solvents like mineral oil or diphenyl ether can complicate product purification.[22]

The Friedländer Synthesis (1882)

The Friedländer synthesis is one of the most straightforward and versatile methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[5][23][24]

Mechanism: The reaction can be catalyzed by either acid or base.[23] The generally accepted mechanism involves an initial aldol condensation between the two carbonyl partners, followed by cyclodehydration to form the quinoline ring.[23][24] An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol-type condensation.[24]

Advantages:

  • Generally proceeds under milder conditions compared to the Skraup or Doebner-von Miller reactions.[5]

  • Typically provides good to excellent yields.[5]

  • Offers a broad substrate scope and excellent control over the substitution pattern on both rings of the quinoline system.[5]

  • Modern variations have been developed that are catalyst-free and use water as a solvent, aligning with green chemistry principles.[25]

Disadvantages:

  • The primary limitation is the availability of the starting 2-aminoaryl aldehydes and ketones, which often require separate synthetic steps to prepare.[5]

II. Modern Synthetic Approaches

While classical methods are robust, they often suffer from harsh conditions and limited functional group tolerance.[26] Modern synthetic chemistry has introduced more efficient and milder alternatives, with transition-metal catalysis at the forefront.

Transition-Metal Catalyzed Syntheses

The development of transition-metal-catalyzed reactions has revolutionized quinoline synthesis, offering high efficiency, selectivity, and broad substrate scope under mild conditions.[3][27] Catalysts based on palladium, copper, iron, rhodium, and silver have been instrumental in these advancements.[26][27][28]

Key Strategies:

  • C-H Activation/Annulation: These methods involve the direct functionalization of C-H bonds, allowing for the construction of the quinoline ring from simpler precursors in a highly atom-economical fashion.[28] For example, rhodium and cobalt catalysts have been used for the annulation of anilines with alkynes or other coupling partners.[28]

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to build complex molecules like quinolines.[27] Transition-metal catalysts are often employed to facilitate these transformations, which are prized for their operational simplicity and high efficiency.[27][29]

Advantages:

  • Significantly milder reaction conditions compared to classical methods.

  • High yields and selectivity.

  • Excellent functional group tolerance.

  • Enables the synthesis of highly complex and polysubstituted quinolines that are difficult to access via classical routes.[3]

Disadvantages:

  • The cost and toxicity of some transition-metal catalysts can be a concern.[26]

  • Catalyst sensitivity to air or moisture may require specialized handling techniques.

III. Comparative Summary and Data

The choice of synthetic method depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative overview of the discussed methods.

Method Starting Materials Key Reagents/Conditions Typical Yields Key Advantages Key Limitations
Skraup Aniline, Glycerolconc. H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene), High Temp.Low to Moderate[5]Simple starting materialsHarsh, hazardous conditions; low yields; limited scope[5]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid catalyst (Brønsted or Lewis)ModerateMore versatile than SkraupHarsh conditions; potential for regioisomeric mixtures[9]
Combes Aniline, β-DiketoneStrong acid (e.g., H₂SO₄)GoodDirect route to 2,4-disubstituted quinolinesRequires strong acid; limited by EWG on aniline[7]
Conrad-Limpach-Knorr Aniline, β-KetoesterHigh TemperatureGoodAccess to 2- and 4-quinolonesHigh temperatures; purification can be difficult[22]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base catalyst (can be catalyst-free)Good to Excellent[5]Mild conditions; high yields; broad scope; predictable regioselectivity[5]Requires pre-functionalized starting materials[5]
Transition-Metal Catalyzed Anilines, Alkynes, Alkenes, etc.Pd, Cu, Fe, Rh, Ag catalystsGood to ExcellentVery mild conditions; high efficiency; excellent functional group tolerance[27]Catalyst cost and sensitivity[26]

IV. Experimental Protocols and Visualizations

To further illustrate the practical differences, detailed step-by-step protocols for two representative methods—the classical Friedländer synthesis and a modern microwave-assisted Gould-Jacobs reaction (a related quinolone synthesis)—are provided below.

Protocol 1: Catalyst-Free Friedländer Synthesis in Water

This protocol is adapted from a green chemistry approach to the Friedländer synthesis.[25]

  • Reaction Setup: In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and the desired ketone (e.g., acetylacetone, 1.2 mmol) in water (5 mL).

  • Heating: Heat the reaction mixture at 70°C with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction

This protocol illustrates a modern, energy-efficient approach to quinolone synthesis.[30]

  • Reaction Setup: In a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[30]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 180-220°C) and hold for a specified time (e.g., 10-30 minutes).[30]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum and characterize by standard analytical methods (NMR, MS, etc.).

Visualization of Synthetic Workflows

The following diagrams illustrate the conceptual workflows for choosing a quinoline synthesis method.

G cluster_0 Decision Framework for Quinoline Synthesis cluster_1 Classical Routes cluster_2 Modern Routes Target Define Target Quinoline (Substitution Pattern) SM_Avail Assess Starting Material Availability Target->SM_Avail Method_Select Select Synthesis Strategy SM_Avail->Method_Select Friedlander Friedländer Method_Select->Friedlander 2-Aminoaryl Ketone Available? Skraup Skraup/Doebner Method_Select->Skraup Simple/Unsubstituted Quinoline Needed? Combes Combes Method_Select->Combes 2,4-Disubstituted Target? TM_Cat Transition-Metal Catalysis Method_Select->TM_Cat Complex/Functionalized Target? Green Green Methods (MW, H2O) TM_Cat->Green

Caption: A decision-making workflow for selecting an appropriate quinoline synthesis method.

G General Synthetic Pathways cluster_classical Classical Synthesis (e.g., Friedländer) cluster_modern Modern Synthesis (e.g., C-H Annulation) start_c 2-Aminoaryl Ketone α-Methylene Ketone condense_c Condensation (Acid/Base Heat) start_c->condense_c cyclize_c Cyclodehydration condense_c->cyclize_c product_c Substituted Quinoline cyclize_c->product_c start_m Aniline Alkyne activate_m C-H Activation [TM Catalyst] start_m->activate_m cyclize_m Annulation activate_m->cyclize_m product_m Polysubstituted Quinoline cyclize_m->product_m

Sources

A Researcher's Guide to Assessing the Anti-Proliferative Effects of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-proliferative effects of novel quinoline derivatives. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for robust experimental validation, and offer a comparative analysis of their potential efficacy against established anti-cancer agents.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention in oncology for their diverse biological activities, including the ability to induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis.[1][3] This guide will equip you with the knowledge and methodologies to rigorously evaluate the anti-cancer potential of your novel quinoline compounds.

The Mechanistic Landscape of Quinoline Derivatives in Cancer

Quinoline derivatives exert their anti-proliferative effects through a variety of mechanisms, often targeting key pathways involved in cancer cell growth and survival.[4][5][6] Understanding these mechanisms is crucial for rational drug design and for selecting the appropriate assays for evaluation.

Common molecular targets and mechanisms of action include:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[1][4] Some also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication.[3][4]

  • Kinase Inhibition: Quinoline-based compounds have been developed as potent inhibitors of various protein kinases, such as tyrosine kinases, which are often dysregulated in cancer and play a central role in cell signaling pathways that control proliferation and survival.[3][4][5]

  • Tubulin Polymerization Inhibition: Several novel quinoline-chalcone derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation.[7][8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][10]

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Quinoline derivatives can trigger apoptosis through various intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[1][3][8]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline derivatives can halt the proliferation of cancer cells at specific checkpoints, such as G1/S or G2/M, preventing them from dividing.[1][10][11]

Experimental Validation: A Step-by-Step Guide

A rigorous and multi-faceted experimental approach is essential to validate the anti-proliferative effects of novel quinoline derivatives. The following section provides detailed protocols for key assays, explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Workflow for Assessing Anti-Proliferative Effects

Experimental Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 Comparative Analysis A Compound Synthesis & Characterization B Cell Viability Assay (e.g., MTT) A->B Test Compounds C Determine IC50 Values B->C Analyze Data D Cell Cycle Analysis (Flow Cytometry) C->D Select Lead Compounds E Apoptosis Assay (Annexin V/PI Staining) C->E G Compare with Standard Drug (e.g., Doxorubicin) C->G F Western Blot Analysis D->F Investigate Molecular Mechanisms E->F H Structure-Activity Relationship (SAR) F->H Inform Drug Design Signaling Pathway NQ Novel Quinoline Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) NQ->RTK Inhibition Caspase Caspase-3 Activation NQ->Caspase Induction PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase->Apoptosis

Caption: Hypothetical signaling pathway impacted by a novel quinoline derivative.

Structure-Activity Relationship (SAR) Insights

A systematic analysis of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of your quinoline derivatives. [12][13][14]By synthesizing and testing a series of analogs with modifications at different positions of the quinoline ring, you can identify key pharmacophoric features.

For instance, studies have shown that the nature and position of substituents on the quinoline core can significantly influence anti-proliferative activity. [1][15]Electron-withdrawing or electron-donating groups at specific positions can modulate the compound's electronic properties and its interaction with biological targets. [16][17]

Conclusion

The assessment of novel quinoline derivatives for their anti-proliferative effects requires a well-structured and mechanistically driven approach. By employing a combination of robust in vitro assays, from initial cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds. The methodologies and insights provided in this guide serve as a comprehensive resource to navigate the preclinical evaluation of this important class of potential anti-cancer agents.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, 63(17), 9494-9513. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • baseclick GmbH. (n.d.). Cell Cycle Analysis: Techniques & Applications. [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Aziz, M. A. (2024). An overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Al-Ostath, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5109. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry. [Link]

  • Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. [Link]

  • Semantic Scholar. (n.d.). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. [Link]

  • Patel, K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(10), 100701. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]

  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • PubMed. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

  • Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells. [Link]

  • PubMed. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. [Link]

  • PubMed. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • Nature Communications. (2018). An unbiased metric of antiproliferative drug effect in vitro. [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. [Link]

  • Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. [Link]

  • MDPI. (2023). Basic Methods of Cell Cycle Analysis. [Link]

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. [Link]

  • Taylor & Francis. (n.d.). Cell cycle analysis – Knowledge and References. [Link]

  • MDPI. (2021). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. [Link]

  • OMICS International. (n.d.). Phytochemical Screening and In-vitro Antioxidant and Antiproliferative Activity of Aqueous Leaf Extract of Ximtenia americana against Non- Small Cell Lung Cancer. [Link]

  • National Center for Biotechnology Information. (2021). In vitro antiproliferative studies of extracts of the marine molluscs: Tympanatonus fuscatus Var radula (linnaeus) and Pachymelania aurita (muller). [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of New Fluoroquinolone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The enduring challenge of antimicrobial resistance necessitates a robust and continuous pipeline of new therapeutic agents. Fluoroquinolones, a cornerstone of antibacterial therapy, function by directly inhibiting bacterial DNA synthesis through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1][] These enzymes manage the complex topology of bacterial DNA, and their inhibition by fluoroquinolones stabilizes a DNA-enzyme complex, leading to double-strand DNA breaks and rapid bactericidal activity.[1][3] However, the clinical utility of this class is increasingly threatened by the emergence of resistance, often through mutations in the target enzymes or via efflux pumps.[4][5]

This guide provides a comprehensive framework for the in vitro evaluation of novel fluoroquinolone analogs. It is designed for researchers and drug development professionals, moving beyond simple protocol recitation to explain the causal logic behind each experimental stage. Our objective is to build a multi-faceted data package that not only quantifies antibacterial potency but also probes the mechanism, resistance potential, and safety of new chemical entities, thereby enabling the confident selection of candidates for further development.

Part 1: Foundational Analysis: Potency and Spectrum of Activity

The initial phase of evaluation is designed to answer the most fundamental questions: How potent are the new analogs, and what is their spectrum of activity? This is achieved by determining the minimum concentration of the drug required to inhibit and, separately, to kill the target bacteria.

Core Assays: MIC and MBC Determination
  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of antibacterial susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] It is the most widely accepted and standardized measure of a drug's potency.

  • Minimum Bactericidal Concentration (MBC): While MIC tells us about growth inhibition (bacteriostatic activity), the MBC reveals the concentration required to kill 99.9% of the initial bacterial inoculum.[7] Comparing the MBC to the MIC (MBC/MIC ratio) is crucial; a low ratio (typically ≤4) suggests bactericidal activity, a hallmark of the fluoroquinolone class.

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI/EUCAST Guideline Synthesis)

This protocol is a self-validating system when run with appropriate controls, including a reference antibiotic (e.g., Ciprofloxacin), a growth control (no drug), and a sterility control (no bacteria). Adherence to standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for data reproducibility and comparability.[6][8]

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for consistent results.[9] c. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Drug Dilution Series: a. Prepare a stock solution of the new fluoroquinolone analog in a suitable solvent (e.g., DMSO, water). b. Perform a two-fold serial dilution of the drug in CAMHB in a 96-well microtiter plate. The typical concentration range might span from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the drug-containing plate. The final volume is typically 100-200 µL. b. Include a positive control well (bacteria, no drug) and a negative control well (broth, no bacteria). c. Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.

  • Result Interpretation: a. Following incubation, determine the MIC by visually inspecting the plates for the lowest drug concentration that shows no visible turbidity. b. For MBC determination, plate a small aliquot (e.g., 10 µL) from each well that showed no growth onto a drug-free agar plate. The MBC is the lowest concentration from which ≤0.1% of the original inoculum fails to grow after re-incubation.

Data Presentation: Comparative Antibacterial Activity

Quantitative data should be summarized for clear comparison.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Analog FQ-A S. aureus ATCC 292130.250.52
MRSA USA3000.512
E. coli ATCC 259220.060.1252
P. aeruginosa ATCC 27853144
Analog FQ-B S. aureus ATCC 292130.512
MRSA USA300122
E. coli ATCC 259220.1250.252
P. aeruginosa ATCC 278534164
Ciprofloxacin S. aureus ATCC 292130.512
MRSA USA300>32>32-
E. coli ATCC 259220.0150.032
P. aeruginosa ATCC 278530.250.52

Table 1: Hypothetical MIC and MBC data for new fluoroquinolone analogs compared to Ciprofloxacin. Analogs are tested against a panel of Gram-positive and Gram-negative bacteria, including a resistant strain (MRSA).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis p1 Culture Bacteria (18-24h) p2 Prepare 0.5 McFarland Suspension p1->p2 a1 Inoculate Plate with Standardized Bacteria p2->a1 p3 Prepare Serial Drug Dilutions in Plate p3->a1 a2 Incubate (37°C, 16-20h) a1->a2 r1 Visually Inspect for Turbidity a2->r1 r2 Determine MIC r1->r2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 2: Mechanism of Action: Target Engagement Assays

A defining feature of a new analog is that it must retain the class-specific mechanism of action. We must experimentally verify that the new compounds inhibit the catalytic activity of DNA gyrase and topoisomerase IV. The most potent fluoroquinolones are often those that act as "poisons," stabilizing the cleaved DNA-enzyme complex, which is a more direct cause of cell death than simple enzymatic inhibition.[10]

Core Assays: Enzyme Inhibition and Cleavage Complex Stabilization
  • DNA Gyrase Supercoiling Assay: This assay measures the ATP-dependent ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this process is visualized by a change in DNA mobility on an agarose gel.[11][12]

  • Topoisomerase IV Decatenation Assay: Topoisomerase IV's primary role is to unlink intertwined daughter chromosomes after replication. In vitro, this is mimicked by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Effective inhibition prevents the release of individual minicircles.[11][12]

  • Cleavage Complex Assay: This assay directly measures the drug's ability to trap the enzyme on the DNA in a "cleavable complex." The enzyme is covalently attached to the 5' end of the broken DNA. Addition of a denaturant like SDS linearizes the plasmid, which can be visualized on a gel. This is a crucial measure of the drug's killing efficiency.[11][13]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Setup: In a microcentrifuge tube, combine reaction buffer (containing ATP and Mg²⁺), relaxed pBR322 plasmid DNA, and varying concentrations of the fluoroquinolone analog.

  • Enzyme Addition: Add a defined unit of purified DNA gyrase enzyme (reconstituted GyrA and GyrB subunits) to initiate the reaction.[11] One unit is typically defined as the amount of enzyme required to supercoil 50% of the relaxed substrate in the absence of inhibitor.[11]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide, SYBR Safe) and visualize under UV light. The supercoiled DNA migrates faster than the relaxed DNA. The concentration of the analog that inhibits 50% of the supercoiling activity (IC₅₀) is determined by densitometry.

Fluoroquinolone_MoA cluster_gyrase DNA Gyrase Cycle (Gram-Negative Target) cluster_topoIV Topoisomerase IV Cycle (Gram-Positive Target) G_relaxed Relaxed DNA G_cleaved Gyrase-DNA Cleavage Complex G_relaxed->G_cleaved Gyrase + ATP G_supercoiled Supercoiled DNA G_cleaved->G_supercoiled Resealing Block_G DNA Breaks Block Replication CELL DEATH G_cleaved->Block_G T_catenated Catenated DNA T_cleaved Topo IV-DNA Cleavage Complex T_catenated->T_cleaved Topo IV + ATP T_decatenated Decatenated DNA T_cleaved->T_decatenated Resealing Block_T DNA Breaks Block Segregation CELL DEATH T_cleaved->Block_T FQ Fluoroquinolone Analog FQ->G_cleaved Traps Complex FQ->T_cleaved Traps Complex MSW_Concept conc Drug Concentration Gradient z1 No Inhibition z2 Inhibition of Susceptible Cells z1->z2 MIC z3 Mutant Selection Window (MSW) z2->z3 z4 Inhibition of All Mutants z3->z4 MPC

Sources

A Senior Application Scientist's Guide to the Efficacy of Fluorinated Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. Their ability to selectively block signaling pathways that drive tumor growth has revolutionized treatment paradigms. A key strategy in the medicinal chemist's toolkit for optimizing these inhibitors is the incorporation of fluorine. This guide provides an in-depth comparison of the efficacy of several prominent fluorinated kinase inhibitors, explains the rationale behind the experimental methods used to evaluate them, and offers detailed protocols for their assessment.

The strategic placement of fluorine atoms within a drug candidate can profoundly enhance its pharmacological profile.[1][2][3] The high electronegativity and small size of fluorine can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidative metabolism, and increase binding affinity to the target protein through favorable interactions within the ATP-binding pocket.[1][4][5][6] These benefits have led to a significant number of fluorinated drugs receiving FDA approval, particularly in oncology.[3][7][8]

This guide will dissect the mechanisms and performance of three distinct, clinically successful fluorinated kinase inhibitors: Dabrafenib , Lapatinib , and Sorafenib . By comparing their targets, efficacy, and the role of fluorination, we aim to provide researchers with a comprehensive framework for understanding and evaluating these critical therapeutic agents.

Comparative Analysis of Selected Fluorinated Kinase Inhibitors

A direct comparison reveals how fluorination is leveraged across different kinase families to achieve therapeutic efficacy. We will examine a BRAF inhibitor (Dabrafenib), a dual EGFR/HER2 inhibitor (Lapatinib), and a multi-kinase inhibitor (Sorafenib).

Dabrafenib: A Selective BRAF Inhibitor
  • Mechanism of Action: Dabrafenib is a potent, ATP-competitive inhibitor of the RAF kinases, with high selectivity for the mutated BRAF V600 protein.[9][10] In many melanomas, this specific mutation leads to constitutive activation of the BRAF kinase, which drives uncontrolled cell proliferation through the MAPK/ERK signaling pathway.[11][12] Dabrafenib binds to the active conformation of the mutant BRAF kinase, blocking its activity and inhibiting downstream signaling, which results in G1 cell cycle arrest and apoptosis in tumor cells.[9]

  • Role of Fluorination: Dabrafenib's structure includes a difluorophenyl group and a trifluoromethyl group. The fluorine atoms are crucial for its high potency and selectivity. They contribute to favorable binding interactions within the hydrophobic pocket of the BRAF kinase domain and enhance metabolic stability, improving the drug's pharmacokinetic profile.[4]

  • Signaling Pathway Inhibition: Dabrafenib directly interrupts the aberrantly active RAS/RAF/MEK/ERK pathway, a critical cascade for cell proliferation and survival.[12][13]

MAPK_Pathway_Dabrafenib RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Constitutively Active ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Dabrafenib inhibits the constitutively active BRAF V600E mutant.
Lapatinib: A Dual HER2/EGFR Inhibitor
  • Mechanism of Action: Lapatinib is a reversible, dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/ErbB1).[14][15] It acts by binding to the intracellular ATP-binding pocket of these receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK cascades.[14][15][16][17] This dual inhibition is critical in HER2-overexpressing breast cancers, which account for 20-25% of cases and are associated with aggressive disease.[16]

  • Role of Fluorination: Lapatinib contains a meta-fluorobenzyl group. This fluorinated moiety is essential for fitting into the ATP-binding pocket and for the interactions that secure the drug in place, contributing significantly to its inhibitory activity.[6]

  • Signaling Pathway Inhibition: By blocking both HER2 and EGFR, Lapatinib provides a comprehensive blockade of the ErbB signaling network, which is crucial for tumor cell proliferation, survival, and migration.[17]

HER2_Pathway_Lapatinib HER2_EGFR HER2 / EGFR Receptors PI3K PI3K HER2_EGFR->PI3K Dimerization & Autophosphorylation MAPK RAS-RAF-MEK-ERK (MAPK Pathway) HER2_EGFR->MAPK Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival MAPK->Survival Lapatinib Lapatinib Lapatinib->HER2_EGFR Inhibition

Lapatinib inhibits HER2/EGFR autophosphorylation.
Sorafenib: A Multi-Kinase Inhibitor
  • Mechanism of Action: Sorafenib is an oral multi-kinase inhibitor that targets several key players in tumor progression. It inhibits intracellular serine/threonine kinases (CRAF, BRAF) and cell surface receptor tyrosine kinases (VEGFR-2, VEGFR-3, PDGFR-β, c-Kit).[18][19] This broad-spectrum activity allows Sorafenib to simultaneously inhibit tumor cell proliferation (via the RAF/MEK/ERK pathway) and angiogenesis (via the VEGF and PDGF receptor pathways).[19][20]

  • Role of Fluorination: Sorafenib's structure features a 4-chloro-3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF3) group is a common feature in modern pharmaceuticals. It is highly lipophilic, which can enhance membrane permeability, and it often increases metabolic stability by blocking potential sites of oxidation.[1]

  • Signaling Pathway Inhibition: Sorafenib's dual action on both tumor cell signaling and the formation of new blood vessels makes it an effective agent against various solid tumors, including renal cell carcinoma and hepatocellular carcinoma.[18]

Quantitative Efficacy and Selectivity Comparison

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate higher potency. Kinase selectivity is equally important, as inhibiting off-target kinases can lead to undesirable side effects.[21][22]

InhibitorPrimary Target(s)IC50 (nM)Key Off-TargetsReference
Dabrafenib BRAF V600E0.8CRAF (5.0 nM)[9]
Lapatinib EGFR, HER29.8 (EGFR), 10.2 (HER2)-[15]
Sorafenib Raf-1, B-Raf6 (Raf-1), 22 (B-Raf)VEGFR-2 (90 nM), PDGFR-β (57 nM), c-Kit (58 nM)[19]
Pazopanib VEGFR-1, -2, -310, 30, 47PDGFRβ (84 nM), c-Kit (74 nM)[23]

Note: IC50 values can vary based on assay conditions. Data presented is for illustrative comparison.

This data highlights the different strategies employed. Dabrafenib is highly selective for its target mutant kinase. Lapatinib shows potent dual activity against its two primary targets. Sorafenib and Pazopanib demonstrate a multi-targeted approach, potently inhibiting several kinases involved in angiogenesis and cell proliferation.[19][21][23][24]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of efficacy claims, protocols must be robust and self-validating. This involves the use of appropriate positive and negative controls to confirm that the observed effects are specifically due to the inhibitor's action on its target.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This experiment directly measures an inhibitor's ability to block the enzymatic activity of its purified target kinase. Luminescence-based assays, such as ADP-Glo™, are widely used as they are non-radioactive, highly sensitive, and suitable for high-throughput screening.[25]

Objective: To determine the IC50 value of a fluorinated kinase inhibitor against its target kinase.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. As the inhibitor concentration increases, kinase activity decreases, resulting in less ADP production and a lower luminescent signal.

Workflow Diagram:

IC50_Workflow Start Start Step1 Dispense serial dilutions of inhibitor into 384-well plate Start->Step1 Step2 Add purified kinase and substrate Step1->Step2 Step3 Add ATP to initiate reaction. Incubate. Step2->Step3 Step4 Add ADP-Glo™ Reagent to stop reaction & deplete remaining ATP Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP Step4->Step5 Step6 Measure luminescence. (Signal ∝ ADP produced) Step5->Step6 End Calculate IC50 Step6->End

Workflow for an ADP-Glo™ based IC50 determination assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the fluorinated kinase inhibitor in DMSO.

  • Plate Setup: Dispense 1 µL of each inhibitor concentration into a 384-well assay plate. Include wells with DMSO only for "No Inhibition" (positive control) and wells without kinase for "Background" (negative control).

  • Kinase Reaction: Prepare a master mix containing the purified target kinase and its specific substrate in reaction buffer. Add 5 µL of this mix to each well. Incubate for 10 minutes at room temperature.

  • Initiation: Prepare a solution of ATP at a concentration equal to its Km for the specific kinase. Add 5 µL to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Subtract the background signal from all wells. Normalize the data to the "No Inhibition" control (100% activity). Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay by Western Blot

This assay validates that the inhibitor is active in a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.

Objective: To confirm that the inhibitor blocks the target signaling pathway in cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation for Dabrafenib) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK for Dabrafenib).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Validation: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm equal protein loading and that the inhibitor does not affect total protein levels. A dose-dependent decrease in the phosphorylated protein relative to the total protein validates the inhibitor's cellular activity.

Conclusion

The strategic incorporation of fluorine is a powerful and validated approach in the design of kinase inhibitors. As demonstrated by Dabrafenib, Lapatinib, and Sorafenib, fluorination can enhance potency, modulate selectivity, and improve pharmacokinetic properties, leading to highly effective cancer therapeutics.[3][4] Dabrafenib's success lies in its high selectivity for a specific mutant oncogene, Lapatinib's in its dual targeting of a critical receptor family, and Sorafenib's in its broad-spectrum inhibition of both tumor growth and angiogenesis pathways.

For researchers in drug development, a multi-faceted approach to efficacy evaluation is paramount. It begins with precise in vitro quantification of potency and selectivity, as detailed in the IC50 protocol, and must be followed by validation in a cellular context to confirm on-target pathway inhibition. By understanding the distinct mechanisms of these agents and employing rigorous, self-validating experimental designs, scientists can continue to advance the development of next-generation targeted therapies.

References

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applic
  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (URL: [Link])

  • Lapatinib - Wikipedia. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • What is the mechanism of Dabrafenib Mesylate?
  • Lapatinib for Advanced or Metastatic Breast Cancer - PMC - PubMed Central. (URL: [Link])

  • Dabrafenib | Drug Guide - MedSchool. (URL: )
  • What are dabrafenib and trametinib? - Dr.Oracle. (URL: )
  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC - PubMed Central. (URL: [Link])

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central. (URL: [Link])

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (URL: [Link])

  • Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC - NIH. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])

  • Fluorinated Cell-Penetrating Peptide for Co-Delivering siHIF-1α and Sorafenib to Enhance In Vitro Anti-Tumor Efficacy - PMC - PubMed Central. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (URL: [Link])

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery - UH Institutional Repository. (URL: )
  • Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on Pazopanib - PMC - PubMed Central. (URL: [Link])

  • Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem - NIH. (URL: [Link])

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC - NIH. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])

  • Phase II trial of sorafenib in combination with 5-fluorouracil infusion in advanced hepatocellular carcinoma - PubMed. (URL: [Link])

  • PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC - NIH. (URL: [Link])

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research. (URL: [Link])

  • Factors involved in treatment preference in patients with renal cancer: pazopanib versus sunitinib - PMC - PubMed Central. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • FDA-Approved Fluorinated Anticancer Drugs. - ResearchGate. (URL: [Link])

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PubMed Central. (URL: [Link])

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (URL: [Link])

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (URL: [Link])

  • Fluorine in the Spotlight – Review of the FDA's 2023 New Drug. (URL: [Link])

  • Clinical Trials Using Fluorine F 18 NOS - NCI - National Cancer Institute. (URL: [Link])

  • Phase I trial of sorafenib in combination with 5-fluorouracil/leucovorin in advanced solid tumors - PubMed. (URL: [Link])

  • A Phase 2, Multicenter Evaluation of 18F-Fluoride PET as a Pharmacodynamic Biomarker for Dasatinib, a Src Kinase Inhibitor, in Men With Castration-Resistant Prostate Cancer and Bone Metastases (ACRIN 6687). (URL: [Link])

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022 - IRIS UniPA. (URL: [Link])

  • Sorafenib is an Orally Active Raf Inhibitor for Kinds of Cancers Research. (URL: [Link])

Sources

A Comparative Crystallographic Guide to 6-Fluoro-4-hydrazinoquinoline Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the crystallographic features of 6-fluoro-4-hydrazinoquinoline derivatives. As a class of compounds holding significant potential in medicinal chemistry, understanding their solid-state properties is crucial for rational drug design and development. While crystallographic data for the specific 6-fluoro derivatives are not yet publicly available, this guide leverages detailed information from closely related analogs to provide a robust comparative analysis. We will explore a representative synthetic and crystallization workflow, delve into the known crystal structure of a chloro-analog, and present an informed discussion on the anticipated structural impact of the 6-fluoro substitution, grounded in established principles of crystal engineering.

PART 1: CORE DIRECTIVE: A Representative Experimental Workflow

The synthesis and crystallization of this compound derivatives are pivotal for their structural elucidation. The following protocols are representative of the methodologies employed for this class of compounds, with the causality behind each step explained to ensure a self-validating system.

Synthesis of a Representative Derivative: (E)-N'-(4-bromobenzylidene)-6-fluoroquinolin-4-yl)hydrazine

The synthesis of a hydrazone derivative is a common and effective strategy to obtain stable, crystalline products suitable for X-ray diffraction. This protocol outlines the synthesis of a bromophenyl-substituted hydrazone of this compound.

Step-by-Step Protocol:

  • Starting Materials: this compound (1.0 mmol) and 4-bromobenzaldehyde (1.1 mmol). The slight excess of the aldehyde ensures the complete consumption of the starting quinoline.

  • Solvent Selection: Absolute ethanol (15 mL) is chosen as the reaction solvent due to its ability to dissolve the reactants upon gentle heating and its relatively low boiling point for easy removal post-reaction.

  • Reaction Setup: The reactants are combined in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: A catalytic amount of glacial acetic acid (2-3 drops) is added. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The solid product is washed with cold ethanol to remove any unreacted aldehyde and catalyst.

  • Recrystallization for Purity: The crude product is recrystallized from a suitable solvent system, such as an ethanol/water or DMF/ethanol mixture, to yield high-purity crystals.

Single Crystal Growth for X-ray Diffraction

The growth of single crystals of sufficient size and quality is paramount for successful X-ray crystallographic analysis. The slow evaporation technique is a reliable method for achieving this.

Step-by-Step Protocol:

  • Solvent System Selection: A binary solvent system is often effective. A solvent in which the compound is readily soluble (e.g., N,N-dimethylformamide or methanol) is paired with an "anti-solvent" in which it is sparingly soluble (e.g., water or diethyl ether). This allows for fine control over the rate of crystallization.

  • Preparation of a Saturated Solution: The purified hydrazone derivative is dissolved in the primary solvent with gentle heating to achieve a clear, saturated, or near-saturated solution.

  • Inducing Crystallization: The solution is filtered to remove any particulate matter and then transferred to a clean vial. The anti-solvent is slowly added dropwise until the solution becomes slightly turbid. A few drops of the primary solvent are then added back to redissolve the precipitate, bringing the solution to a metastable state.

  • Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the more volatile solvent, gradually increasing the concentration of the solute and promoting the formation of well-ordered single crystals over several days to weeks.

G cluster_synthesis Synthesis cluster_crystallization Crystallization s1 This compound + 4-bromobenzaldehyde s2 Ethanol, Acetic Acid (cat.) s1->s2 s3 Reflux (4-6h) s2->s3 s4 Cooling & Filtration s3->s4 s5 Crude Product s4->s5 c1 Dissolve in DMF s5->c1 Purification & Crystal Growth c2 Add Anti-solvent (Water) c1->c2 c3 Slow Evaporation c2->c3 c4 Single Crystals c3->c4

Caption: Synthetic and crystallization workflow for a representative this compound derivative.

PART 2: SCIENTIFIC INTEGRITY & LOGIC: A Comparative Crystallographic Analysis

The Closest Analog: Crystal Structure of 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline Monohydrate

To date, a published crystal structure of a this compound derivative is not available. However, a detailed crystallographic study of the closely related 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate provides an excellent foundation for comparison[1]. The key structural features of this compound are summarized below.

Crystallographic ParameterValue
Chemical FormulaC₁₆H₁₁ClFN₃·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.7795 (2)
b (Å)15.4188 (11)
c (Å)24.8576 (16)
β (°)90.286 (4)
V (ų)1448.57 (16)
Z4

Key Structural Insights:

  • Molecular Conformation: The molecule is nearly planar, with a slight twist between the quinoline ring system and the benzene ring. The conformation around the C=N double bond is E.

  • Role of the Hydrate: A water molecule plays a crucial role in stabilizing the crystal structure by forming a network of hydrogen bonds. It acts as a hydrogen bond donor to the quinoline nitrogen atoms of two different molecules and as a hydrogen bond acceptor from the amine N-H of another molecule.

  • Supramolecular Assembly: This extensive hydrogen bonding network links the molecules into a two-dimensional array. These layers are further stabilized by C-H···O interactions. The packing of these layers is influenced by weak C-H···F interactions.

G cluster_interactions Key Intermolecular Interactions H2O Water Molecule Quinoline_N Quinoline Nitrogen H2O->Quinoline_N O-H···N (Donor) CH_F C-H···F Interaction Amine_NH Amine N-H Amine_NH->H2O N-H···O (Acceptor) Layer_Packing 3D Crystal Lattice CH_F->Layer_Packing Stabilizes Layer Stacking

Caption: Dominant intermolecular interactions in the crystal structure of the 7-chloro analog.
Comparative Analysis: The Anticipated Impact of 6-Fluoro Substitution

The substitution of a chlorine atom at the 7-position with a fluorine atom at the 6-position is expected to introduce significant changes to the crystal packing and intermolecular interactions. This analysis is informed by studies on other fluorinated quinoline crystal structures[2][3].

Feature7-Chloro Analog (Known)6-Fluoro Analog (Anticipated)Rationale
Primary H-Bonding Dominated by N-H···O and O-H···N via water molecule.Likely to involve N-H···N hydrogen bonds between the hydrazine and the quinoline nitrogen of an adjacent molecule, especially in anhydrous forms.Fluorine is a poor hydrogen bond acceptor. In the absence of a hydrate, direct intermolecular hydrogen bonding is more probable.
Weak Interactions C-H···F and C-H···Cl interactions present but not the primary drivers of the 2D array.C-H···F interactions are expected to play a more significant role in directing the supramolecular assembly.The high electronegativity and localized electron density of fluorine make C-H···F interactions a more influential structure-directing force compared to C-H···Cl.
π-π Stacking Weak π-π interactions are observed.The electron-withdrawing nature of the 6-fluoro substituent will modify the quadrupole moment of the quinoline ring system, potentially leading to altered π-π stacking geometries (e.g., parallel-displaced or T-shaped).Fluorine substitution significantly impacts the electronic properties of aromatic rings, which in turn dictates the nature and geometry of π-π stacking.
Crystal Packing Layered structure stabilized by hydrate-mediated hydrogen bonds.A more varied and complex packing motif is possible, potentially driven by a combination of N-H···N hydrogen bonds and a network of C-H···F interactions.The absence of a bridging water molecule and the introduction of stronger directional C-H···F interactions can lead to different packing arrangements.

Conclusion

This guide provides a comprehensive framework for understanding the X-ray crystallography of this compound derivatives. While awaiting experimental data for this specific class of compounds, a comparative analysis with the closely related 7-chloro analog offers valuable insights. The presented representative protocols for synthesis and crystallization provide a practical starting point for researchers.

The key takeaway is that the substitution of chlorine with fluorine at the 6-position is anticipated to shift the balance of intermolecular forces that govern the crystal structure. We predict a move from a hydrate-mediated hydrogen bonding network to one dominated by direct N-H···N interactions and a more prominent role for C-H···F bonds in dictating the supramolecular architecture. These subtle yet significant changes in the solid-state structure can have profound implications for the physicochemical properties of these compounds, including their solubility, stability, and bioavailability, which are critical considerations in the drug development process.

References

  • Bagryanskaya, I. Yu., et al. "X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals." Journal of Structural Chemistry, vol. 49, no. 5, 2008, pp. 901-908. [Link]

  • Thakuria, R., et al. "Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives." Journal of Chemical Sciences, vol. 118, no. 6, 2006, pp. 563-571. [Link]

  • PubChem. "4-Hydrazinoquinoline." National Center for Biotechnology Information. [Link]

  • MDPI. "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs." Molecules, vol. 28, no. 8, 2023, p. 3444. [Link]

  • Kaiser, F., et al. "7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate." Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 10, 2009, p. o2523. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond the benchtop; their responsible disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Fluoro-4-hydrazinoquinoline (CAS No. 49612-09-1).[1]

As a specialized research chemical, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not always readily available. Therefore, this protocol is synthesized from an expert assessment of the compound's structural moieties—a halogenated quinoline core and a reactive hydrazine group—and is grounded in authoritative guidelines for handling similarly hazardous substances.[2][3][4] The primary directive is to treat this compound as a hazardous waste stream, ensuring its complete isolation and destruction.

Hazard Assessment: Understanding the "Why"

The disposal protocol for any chemical is dictated by its intrinsic hazards. This compound's structure presents a trifecta of concerns that mandate its classification as hazardous waste.

  • The Quinoline Core: Quinoline and its derivatives are known for their biological activity and potential toxicity. They can be harmful if inhaled, swallowed, or absorbed through the skin and may pose a significant threat to aquatic life.[5][6]

  • The Hydrazine Functional Group: Hydrazine and its organic derivatives are classified as particularly hazardous substances. They are often highly reactive, toxic, and are considered potential human carcinogens.[4][7] The National Institute for Occupational Safety and Health (NIOSH) recognizes that there is no known safe level of exposure to a carcinogen, necessitating stringent handling and disposal controls.[8][9]

  • The Fluoro- Substituent: The presence of a halogen (fluorine) means this compound is a halogenated organic waste. Such wastes typically require high-temperature incineration to ensure complete destruction and prevent the formation of persistent environmental pollutants.[10]

Based on this assessment, all waste containing this compound must be managed through an approved hazardous waste program and must never be disposed of in the regular trash or poured down the drain.[2][3]

Immediate Safety & Handling Protocols

Prior to initiating any disposal procedures, the establishment of a safe working environment is paramount. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls: All handling and segregation of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.[7][11]

Personal Protective Equipment (PPE): The following table summarizes the mandatory PPE for handling this waste stream.

Protection TypeSpecific EquipmentStandard / Rationale
Eye and Face Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of liquid waste or contact with solid particles. Conforms to OSHA 29 CFR 1910.133.[2]
Hand Chemical-resistant nitrile or neoprene gloves.Provides a barrier against dermal absorption, a primary exposure route for hydrazine derivatives. Disposable gloves should be discarded immediately after use or contamination.[12][13]
Body Fully-fastened laboratory coat.Protects street clothing from contamination. Contaminated lab coats should not be worn outside the lab and must be decontaminated or disposed of as hazardous waste.[12][13]
Respiratory Not required if handled exclusively within a fume hood.A fume hood provides primary respiratory protection. If hood use is not possible, a comprehensive risk assessment and potential respirator use would be required in consultation with EHS.[11]

Step-by-Step Disposal Workflow

The disposal of this compound is a systematic process designed to prevent exposure and environmental release. The logical flow from waste generation to final disposal is critical for maintaining a safe and compliant laboratory.

Disposal Decision Workflow

DisposalWorkflow start Waste Generation (this compound) decision Solid or Liquid Waste? start->decision solid_waste Solid Waste (Contaminated PPE, weigh paper, vials, etc.) decision->solid_waste  Solid liquid_waste Liquid Waste (Unused solutions, reaction quench, solvent rinses) decision->liquid_waste Liquid   container_solid Place in Designated 'Solid Hazardous Waste' Container solid_waste->container_solid container_liquid Place in Designated 'Liquid Hazardous Waste' Container liquid_waste->container_liquid labeling Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (Toxic, Carcinogen) container_solid->labeling container_liquid->labeling storage Store Securely in Satellite Accumulation Area labeling->storage end Arrange Pickup by Institutional EHS / Certified Waste Vendor storage->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

Detailed Protocol
  • Waste Segregation and Identification:

    • At the point of generation, immediately identify all materials contaminated with this compound as hazardous waste.

    • This includes pure solid compound, solutions, contaminated consumables (pipette tips, gloves, weigh paper), and solvent rinses from contaminated glassware.

    • Crucially, this waste stream must be segregated from other laboratory waste, especially incompatible materials like strong acids or oxidizers, to prevent dangerous reactions.[2][6]

  • Waste Containerization:

    • Solid Waste: Carefully place all contaminated solid items directly into a designated, robust, and sealable container labeled for solid hazardous chemical waste.[2][3]

    • Liquid Waste: Collect all solutions and solvent rinses in a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste. The container must have a secure, tight-fitting lid.[2]

    • Rationale: Using separate, designated containers prevents accidental mixing and ensures the waste is properly categorized for the disposal facility.

  • Proper Labeling:

    • All waste containers must be clearly and accurately labeled. The label must include, at a minimum:

      • The words "Hazardous Waste".[14]

      • The full chemical name: "this compound".

      • A clear indication of the hazards (e.g., "Toxic," "Potential Carcinogen").

    • Adherence to institutional and EPA labeling requirements is mandatory.[15]

  • Decontamination of Glassware:

    • Glassware that has come into contact with the compound should be rinsed with a minimal amount of a suitable solvent (e.g., acetone, ethanol).

    • This rinse solvent must be collected and disposed of as liquid hazardous waste.[16]

    • While chemical neutralization methods exist for hydrazine using oxidizers like calcium hypochlorite, these procedures can be hazardous themselves and are not recommended for routine decontamination without a specific, validated protocol.[17] For laboratory-scale waste, collecting the rinse solvent is the safer and preferred method.

  • Temporary Storage:

    • Sealed and labeled waste containers should be stored in a designated satellite accumulation area within or near the laboratory.

    • This area must be secure, away from general traffic, and clearly marked.[11][14] Carcinogen waste should be kept in a designated area.[14]

    • Follow all federal and institutional guidelines regarding the maximum volume of waste and the maximum time it can be stored at a satellite location.[15][18]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's Department of Environmental Health and Safety (EHS) to schedule a pickup.[12][14]

    • You must fully describe the waste stream when submitting a pickup request, noting its identity as a halogenated, potentially carcinogenic compound.[11] The "cradle-to-grave" responsibility model ensures the generator is accountable for the waste until its final destruction.[19]

By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]

  • Chemical Carcinogens. Environmental Health & Safety, University of Delaware. [Link]

  • Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. (2024). Princeton University Environmental Health & Safety. [Link]

  • NIOSH Chemical Carcinogen Policy. (2016). Centers for Disease Control and Prevention. [Link]

  • Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. University of St Andrews, School of Chemistry. [Link]

  • Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov. [Link]

  • How to dispose of quinoline safely? (2025). BIOSYNCE. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. (2025). US Environmental Protection Agency. [Link]

  • NIOSH Chemical Carcinogen Policy. (2014). Centers for Disease Control and Prevention. [Link]

  • Household Hazardous Waste (HHW). (2025). US Environmental Protection Agency. [Link]

  • NIOSH Issues Revised Chemical Carcinogen Policy. (2017). Crowell & Moring LLP. [Link]

  • EPA Hazardous Waste Management. (2024). Axonator. [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • NIOSH Chemical Carcinogen Policy. Regulations.gov. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • Hydrazine. UC Santa Barbara Environmental Health & Safety. [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Scientific Laboratory Supplies. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-4-hydrazinoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 6-Fluoro-4-hydrazinoquinoline (CAS No. 49612-09-1). As a research chemical with a nuanced hazard profile, a comprehensive understanding and rigorous application of personal protective equipment (PPE) protocols are paramount. This document moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to empower researchers to make informed safety decisions.

Hazard Profile Analysis: A Triad of Risk

The requirement for stringent PPE protocols stems from the compound's molecular structure, which combines three distinct chemical motifs, each with its own potential hazards. A thorough risk assessment must consider the synergistic potential of these groups.

  • The Quinoline Core: Quinoline and its derivatives are heterocyclic aromatic compounds. While the parent structure is a known irritant, substitutions can significantly alter the molecule's biological activity and toxicity profile.[1][2]

  • The Hydrazino Moiety (-NHNH₂): Hydrazine and its organic derivatives are a well-documented class of reactive and toxic compounds. They can cause severe skin and eye irritation and are often corrosive.[3] Some hydrazine compounds are also classified as potential carcinogens, necessitating protocols that minimize any chance of exposure.[4][5]

  • The Fluoro-Substituent (-F): The introduction of fluorine into an organic molecule dramatically alters its physicochemical and biological properties.[6] While this is useful in drug discovery, it can also introduce significant safety challenges, including metabolic toxicity and environmental persistence.[6][7] The high electronegativity of fluorine can affect the reactivity and binding capabilities of the entire molecule. The toxicity of fluoro-organic compounds can range from minimal to extreme, and for novel compounds, it is crucial to operate under a principle of maximum precaution.[8]

Given this structural analysis, this compound must be treated as a substance with a high potential for skin, eye, and respiratory irritation, with unknown long-term toxicological effects.

Core PPE Requirements: A Multi-Layered Defense

A robust PPE strategy is your primary defense against chemical exposure. For all work involving this compound, the following PPE is mandatory.

  • Hand Protection: Double Gloving

    • Specification: Wear two pairs of nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[9]

    • Rationale: Nitrile provides good chemical resistance against a range of organic compounds.[1] Double gloving is a critical practice when handling hazardous materials.[9][10] The outer glove bears the primary contamination; in case of a splash or after completing a task, it can be removed and replaced without exposing the skin. This significantly reduces the risk of contamination when leaving the work area or handling clean equipment.[9]

  • Eye and Face Protection: Beyond Basic Goggles

    • Specification: At a minimum, wear chemical splash goggles that seal around the eyes.[1] For any procedure with an elevated splash risk (e.g., transferring solutions, heating, or operating under pressure/vacuum), a full-face shield must be worn over the goggles.[1][11]

    • Rationale: Standard safety glasses do not protect from splashes.[10] The hydrazino moiety suggests a potential for corrosivity, making comprehensive eye protection non-negotiable to prevent severe, irreversible damage.[3] A face shield protects the rest of the face from splashes and is essential during higher-risk operations.[11]

  • Body Protection: The Laboratory Coat

    • Specification: A full-length, long-sleeved laboratory coat made of a low-permeability fabric.[9][12]

    • Rationale: This protects your skin and personal clothing from contamination via drips and splashes.[1] It should be kept fully fastened to provide a continuous barrier.

Scenario-Based PPE Selection Protocol

The level of PPE must be adapted to the specific task and the associated risks of exposure. The following table outlines the recommended PPE for common laboratory procedures involving this compound.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection Causality and Key Considerations
Weighing Solid Compound Double Nitrile GlovesChemical Splash GogglesLab CoatN95 Particulate RespiratorRisk of Inhalation: Fine powders can easily become airborne. An N95 respirator is essential to prevent inhalation of particulate matter.[1] All weighing should be done in a fume hood or a ventilated balance enclosure.
Preparing Solutions Double Nitrile GlovesGoggles & Face ShieldLab CoatAir-Purifying Respirator with Organic Vapor CartridgesRisk of Splash & Vapor: Dissolving the solid poses a significant splash hazard. The use of volatile organic solvents will generate vapors, necessitating a respirator with organic vapor cartridges to protect against inhalation.
Running/Monitoring Reactions Double Nitrile GlovesChemical Splash GogglesLab Coat & Chemical-Resistant ApronAs needed based on vapor pressure of reactants/solventsRisk of Splash/Contact: An apron adds a layer of chemical resistance over the lab coat.[1] Respiratory protection depends on whether the reaction is performed in a closed system within a fume hood.
Spill Cleanup Heavy-Duty Nitrile or Neoprene Gloves (over inner nitrile)Goggles & Face ShieldLab Coat & Chemical-Resistant ApronAir-Purifying Respirator with Organic Vapor/Particulate CartridgesHigh Exposure Risk: This is a high-hazard scenario. Enhanced hand, body, and respiratory protection is mandatory to manage both particulate and vapor exposure during cleanup.[3]

Operational and Disposal Plans

A safety protocol is only as strong as its execution, from preparation to disposal.

Step-by-Step Donning and Doffing Procedure

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Tuck the cuffs under your lab coat sleeves.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Outer Gloves: Pull the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Peel off the outer gloves without touching the outside with your bare hands. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat & Inner Gloves: Remove the lab coat and the inner gloves together, turning the coat inside out as you remove it to contain any contamination. Dispose of the gloves immediately.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front surface.

  • Respirator (if worn): Remove without touching the front of the mask.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[13][14]

Waste Management and Disposal

Proper disposal is a crucial final step to ensure safety for all laboratory personnel.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and disposable PPE, must be placed in a clearly labeled, sealed hazardous waste container.[1][3]

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a labeled hazardous liquid waste container. Never pour chemical waste down the sink.[12][14]

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated. Rinse with an appropriate solvent (collecting the rinsate as hazardous waste) before standard washing procedures.[1]

PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of PPE for any task involving this compound.

PPE_Workflow start Task Assessment: Handling this compound base_ppe Mandatory Base PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles start->base_ppe is_solid Is the compound a solid powder? base_ppe->is_solid add_n95 ADD: N95 Particulate Respirator is_solid->add_n95 Yes splash_risk Is there a high risk of splashing? is_solid->splash_risk No add_n95->splash_risk add_shield ADD: Full Face Shield (over goggles) splash_risk->add_shield Yes vapor_risk Are volatile solvents used or vapors generated? splash_risk->vapor_risk No add_shield->vapor_risk add_cartridge ADD: Air-Purifying Respirator (Organic Vapor Cartridges) vapor_risk->add_cartridge Yes final_ppe Final PPE Ensemble Assembled vapor_risk->final_ppe No add_cartridge->final_ppe

Caption: PPE selection decision workflow for this compound.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. BenchChem.
  • Apollo Scientific. (2023).
  • BenchChem. (2025).
  • DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds.
  • Santa Cruz Biotechnology, Inc. (2025). This compound. Santa Cruz Biotechnology.
  • Mihaly, J., et al. (2018). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • Sigma-Aldrich. (2024).
  • CHEMM. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • Anderson, T. (2000). Dangers of the Unknown.
  • CSUB Department of Chemistry. Topic 1: Safety in the Organic Chemistry Laboratory.
  • Kümmerer, K. (2023). Fluorinated Organic Compounds: How to Imagine a Future.
  • U.S. Department of Education. (n.d.).
  • Sigma-Aldrich. (2025).
  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Real Safety.
  • PozeSCAF. Chemistry Lab Safety Rules. PozeSCAF.
  • OSHA. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-hydrazinoquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-hydrazinoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.